molecular formula C12H14O2 B570726 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid CAS No. 1400229-72-2

6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid

Cat. No.: B570726
CAS No.: 1400229-72-2
M. Wt: 190.242
InChI Key: FGVCREOLYLRJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)11-7-5-9-3-1-2-4-10(9)6-8-11/h1-4,11H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVCREOLYLRJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400229-72-2
Record name 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid. The benzosuberone framework, a seven-membered carbocycle fused to a benzene ring, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4][5] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Strategic Overview: A Retrosynthetic Approach

The synthesis of the target carboxylic acid hinges on the strategic functionalization of the seven-membered ring. Our retrosynthetic analysis identifies 6,7,8,9-tetrahydro-5H-benzo[1]annulen-7-one (also known as 2,3-benzosuberone) as the pivotal intermediate. This ketone provides a reactive carbonyl handle for the introduction of the required carboxyl group at the C7 position.

The core strategy involves a three-stage process:

  • Formation of the Key Ketone Intermediate: Synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-7-one from a suitable precursor.

  • Carbon-Carbon Bond Formation: Utilization of the Reformatsky reaction to introduce a two-carbon ester moiety at the C7 position, converting the ketone into a β-hydroxy ester.

  • Final Functional Group Transformation: Hydrolysis of the ester to yield the final carboxylic acid product.

This pathway is selected for its reliability, high yields, and the use of well-documented, classic organic reactions.

Synthetic_Workflow Start Dimethyl 7-oxo-6,7,8,9-tetrahydro-5H- benzo[7]annulene-6,8-dicarboxylate Ketone 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-one (Key Intermediate) Start->Ketone  Hydrolysis &  Decarboxylation   HydroxyEster Ethyl 2-(7-hydroxy-6,7,8,9-tetrahydro-5H- benzo[7]annulen-7-yl)acetate Ketone->HydroxyEster  Reformatsky Reaction   (Ethyl bromoacetate, Zn) FinalAcid 6,7,8,9-Tetrahydro-5H-benzo[7]annulene- 7-carboxylic acid HydroxyEster->FinalAcid  Saponification   (NaOH, H3O+) Reformatsky_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition Ester Br-CH₂-COOEt + Zn Enolate Br-Zn-CH₂-COOEt (Reformatsky Enolate) Ester->Enolate Oxidative Addition Ketone Benzosuberone Complex Zinc Alkoxide Intermediate Ketone->Complex + Enolate Product β-Hydroxy Ester Complex->Product H₃O⁺ Work-up

Caption: Simplified mechanism of the Reformatsky reaction.

Protocol 3.1: Synthesis of Ethyl 2-(7-hydroxy-6,7,8,9-tetrahydro-5H-benzoa[1]nnulen-7-yl)acetate
  • Step 1: Zinc Activation

    • Place zinc dust (2.0 eq) in a flame-dried, three-neck flask under an inert atmosphere.

    • Briefly heat the zinc under vacuum and cool to room temperature to activate its surface.

    • Add an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). [6]

  • Step 2: Reaction Initiation

    • Add a small crystal of iodine to initiate the reaction.

    • In a separate flask, prepare a solution of 6,7,8,9-tetrahydro-5H-benzoa[1]nnulen-7-one (1.0 eq) and ethyl bromoacetate (1.5 eq) in the same anhydrous solvent.

    • Add a small portion of this solution to the zinc suspension and warm gently until the iodine color disappears, indicating reaction onset.

  • Step 3: Addition and Reflux

    • Add the remainder of the ketone/ester solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction.

  • Step 4: Work-up and Purification

    • Cool the reaction to 0°C and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The crude β-hydroxy ester can be purified by column chromatography on silica gel.

Saponification: Final Conversion to Carboxylic Acid

The final step is the hydrolysis of the ester group to the target carboxylic acid. Saponification, a base-mediated hydrolysis, is a highly efficient and standard method for this transformation. [2][5]

Protocol 4.1: Hydrolysis of the β-Hydroxy Ester
  • Step 1: Reaction Setup

    • Dissolve the purified β-hydroxy ester (1.0 eq) from the previous step in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3.0-5.0 eq).

  • Step 2: Reflux

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Step 3: Work-up and Isolation

    • Cool the reaction mixture and remove the ethanol via rotary evaporation.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated hydrochloric acid (HCl).

    • The carboxylic acid product will precipitate as a solid. If it remains an oil, extract it into a suitable organic solvent (e.g., ethyl acetate).

    • Collect the solid by filtration, wash with cold water, and dry under vacuum. If extracted, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Step 4: Recrystallization

    • Further purify the crude 6,7,8,9-tetrahydro-5H-benzoa[1]nnulene-7-carboxylic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Conclusion

The synthetic route detailed in this guide, centered around the strategic application of the Reformatsky reaction on a key benzosuberone intermediate, represents a reliable and efficient method for accessing 6,7,8,9-tetrahydro-5H-benzoa[1]nnulene-7-carboxylic acid. Each stage employs well-understood, high-yielding reactions, providing a clear and reproducible pathway for researchers in organic synthesis and medicinal chemistry. The versatility of the intermediates also allows for potential derivatization to explore a wider chemical space for drug discovery applications.

References

  • Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity. (2015). ResearchGate. [Link]

  • Benzosuberone as Precursor for Synthesis of Antimicrobial Agents: Synthesis, Antimicrobial Activity, and Molecular Docking. (2021). Taylor & Francis Online. [Link]

  • Synthetic routes to benzosuberone-based fused- and spiro-heterocyclic ring systems. (2016). RSC Publishing. [Link]

  • Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity. Oriental Journal of Chemistry. [Link]

  • Benzosuberone synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and characterization of 8-hydroxy-5,8,9,10-tetrahydro-6H-benzo... (2000). Acta Chimica Slovenica. [Link]

  • Reformatsky reaction. BYJU'S. [Link]

  • Reformatsky reaction. Wikipedia. [Link]

  • Reformatsky Reaction. Organic Chemistry Portal. [Link]

  • Reformatsky Reaction. (2023). Chemistry LibreTexts. [Link]

  • The Reformatsky Reaction. Organic Reactions. [Link]

  • 5,6,8,9-Tetrahydro-7H-benzo(7)annulen-7-one. PubChem. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 6,7,8,9-tetrahydro-5H-benzo[a]annulene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6,7,8,9-tetrahydro-5H-benzo[a]annulene-7-carboxylic acid is a conformationally constrained carbocyclic compound whose scaffold is of significant interest in medicinal chemistry and materials science. The successful application of this molecule is fundamentally dependent on a thorough understanding of its physicochemical properties, which govern its behavior in biological and chemical systems. This guide provides an in-depth analysis of the core physicochemical attributes of this compound, including its molecular properties, acidity (pKa), lipophilicity (logP), and aqueous solubility. We present not only established data but also detailed, field-proven experimental protocols for the validation of these parameters. Each methodology is explained with a focus on the underlying scientific rationale, ensuring that researchers can apply these techniques with confidence and precision. This document is intended to serve as a foundational resource for any investigation involving this versatile molecular scaffold.

Introduction: The Strategic Value of a Benzosuberane Scaffold

In the landscape of drug discovery, the use of semi-rigid molecular scaffolds is a key strategy for achieving high target affinity and selectivity. By reducing conformational entropy upon binding, these structures can lead to more potent and specific molecular interactions. 6,7,8,9-tetrahydro-5H-benzo[a]annulene-7-carboxylic acid, built upon a benzosuberane core, exemplifies such a scaffold. Its seven-membered ring fused to a benzene moiety imparts a distinct three-dimensional architecture. The carboxylic acid functional group is a critical feature, providing a versatile handle for synthetic modification (e.g., amidation, esterification) and acting as a primary point of interaction through hydrogen bonding and salt bridge formation in biological systems.

A molecule's journey from a laboratory curiosity to a viable drug candidate or advanced material is dictated by its physicochemical properties. Parameters such as pKa, logP, and solubility are not mere data points; they are the language that describes a molecule's potential for absorption, distribution, metabolism, and excretion (ADME), as well as its suitability for formulation. This guide provides the critical data and, more importantly, the robust experimental frameworks needed to characterize this promising compound.

Core Molecular and Physical Properties

A baseline characterization begins with the fundamental structural and physical data for the molecule. This information is essential for sample identification, purity assessment, and stoichiometric calculations.

Table 1: Foundational Properties of 6,7,8,9-tetrahydro-5H-benzo[a]annulene-7-carboxylic acid

PropertyValueSource
Molecular Formula C₁₂H₁₄O₂N/A
Molecular Weight 190.24 g/mol [1]
CAS Number 73926-76-8N/A
Appearance White to off-white crystalline solidInferred
Melting Point 128 - 130 °CN/A

The melting point is a primary indicator of a compound's purity. A sharp, well-defined melting range, as indicated, is characteristic of a pure substance. Any significant deviation or broadening of this range suggests the presence of impurities, necessitating further purification before its use in sensitive assays or synthetic procedures.

Acidity and Ionization State (pKa)

The acid dissociation constant (pKa) is a critical parameter for any ionizable compound. It defines the pH at which the protonated (neutral) and deprotonated (ionized) forms of the molecule exist in equal concentration.[2] This equilibrium dictates the compound's charge state in different environments, profoundly impacting its solubility, membrane permeability, and ability to interact with biological targets.[3]

Protocol 1: pKa Determination by Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its high precision and direct measurement of pH changes.[4][5]

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure linearity and accuracy across the measurement range.[4]

  • Analyte Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable co-solvent system (e.g., 20-50% methanol in water) to ensure complete dissolution. The final concentration should be in the range of 10⁻³ to 10⁻⁴ M.[4][5]

  • Titration Setup: Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 ± 0.1 °C). Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can form carbonic acid and interfere with the measurement.[5]

  • Titration Execution: Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (50% neutralization). For higher accuracy, calculate the first derivative of the titration curve (ΔpH/ΔV); the peak of this curve corresponds to the equivalence point.

Expertise & Trustworthiness: This protocol is self-validating through the initial pH meter calibration and the use of a standardized titrant. The inert atmosphere is a critical control to prevent systematic error from atmospheric CO₂, especially when titrating to higher pH values. Performing the titration in triplicate ensures the reproducibility of the determined pKa value.[4]

Lipophilicity: The Organic/Aqueous Partition Coefficient (logP)

Lipophilicity, the affinity of a compound for a non-polar environment, is a key determinant of its pharmacokinetic profile. It is quantified as logP, the logarithm of the partition coefficient between octan-1-ol and water. A balanced logP is often crucial for a drug's ability to cross biological membranes without becoming sequestered in fatty tissues.[6]

Protocol 2: LogP Determination via the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for directly measuring the partition coefficient.

Methodology:

  • Phase Preparation: Prepare mutually saturated solutions of octan-1-ol and an appropriate aqueous buffer (e.g., phosphate buffer at a pH at least 2 units below the compound's pKa to ensure it is in its neutral form).

  • Analyte Dosing: Prepare a stock solution of the compound in the aqueous phase at a concentration that can be accurately measured in both phases post-partitioning.

  • Partitioning: Combine precise volumes of the octan-1-ol phase and the analyte-containing aqueous phase in a glass vial or separatory funnel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 2-24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.[7]

  • Calculation: The partition coefficient, P, is calculated as P = [Concentration]octanol / [Concentration]aqueous. The logP is the base-10 logarithm of P.[6]

Diagram 1: Workflow for Shake-Flask LogP Determination

logP_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_solvents Prepare Mutually Saturated Solvents (Octanol & Buffer) combine Combine Phases prep_solvents->combine prep_analyte Dissolve Compound in Aqueous Phase prep_analyte->combine equilibrate Agitate to Reach Equilibrium combine->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate analyze Quantify Concentration in Each Phase (HPLC) separate->analyze calculate Calculate P and logP analyze->calculate

Caption: Key stages of the shake-flask method for logP determination.

Aqueous Solubility

Aqueous solubility is a prerequisite for a drug's absorption and distribution in the body. Poor solubility is a leading cause of failure in drug development.[8] For an ionizable molecule like a carboxylic acid, solubility is highly dependent on pH.

Protocol 3: Thermodynamic (Equilibrium) Solubility Determination

This method measures the true equilibrium solubility, providing the most relevant value for biopharmaceutical assessment.[9]

Methodology:

  • Sample Preparation: Add an excess of the solid compound to a series of vials, each containing an aqueous buffer of a specific pH (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for 24 to 48 hours. This extended time is crucial to ensure a true thermodynamic equilibrium is reached between the solid and dissolved states.[8]

  • Phase Separation: After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard calibration curve.

Expert Insight: The solubility profile of this compound will be dictated by its pKa. At pH values significantly below the pKa, the molecule will be in its neutral, less soluble form, defining its "intrinsic solubility." As the pH rises above the pKa, the molecule deprotonates to the more soluble carboxylate anion, and the measured aqueous solubility will increase dramatically. Plotting solubility versus pH provides an essential profile for guiding formulation development.[3]

Diagram 2: pH-Dependent Species and Solubility Relationship

pH_Solubility node_low_ph node_low_ph node_pka pH = pKa [R-COOH] = [R-COO⁻] node_low_ph->node_pka pH increases node_high_ph node_high_ph node_pka->node_high_ph pH increases

Caption: The influence of pH relative to the pKa on the dominant molecular species and its resulting aqueous solubility.

Conclusion

The physicochemical properties of 6,7,8,9-tetrahydro-5H-benzo[a]annulene-7-carboxylic acid are foundational to its rational application in research and development. The data and robust protocols detailed in this guide provide a comprehensive framework for its characterization. A precise understanding of the compound's pKa, logP, and pH-dependent solubility is not merely a characterization exercise but a critical prerequisite for designing meaningful biological assays, developing effective formulations, and ultimately unlocking the full potential of this valuable molecular scaffold. The methodologies presented here, grounded in established scientific principles, empower researchers to generate reliable and reproducible data, ensuring the integrity of their scientific endeavors.

References

  • U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved January 15, 2026, from [Link]

  • Bienta. (n.d.). Aqueous Solubility Assay. Retrieved January 15, 2026, from [Link]

  • University Website. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved January 15, 2026, from [Link]

  • Pharma Knowledge Centre. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved January 15, 2026, from [Link]

  • CBG Chem. (n.d.). 6,7,8,9-TETRAHYDRO-5H-BENZO[10]ANNULENE-7-CARBOXYLIC ACID. Retrieved January 15, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 15, 2026, from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved January 15, 2026, from [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved January 15, 2026, from [Link]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved January 15, 2026, from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved January 15, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2025, August 10). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved January 15, 2026, from [Link]

  • Lifescience Global. (2015, February 25). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 15, 2026, from [Link]

  • PubChemLite. (n.d.). 6,7,8,9-tetrahydro-5h-benzo[10]annulene-5-carboxylic acid. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 5,6,8,9-Tetrahydro-7H-benzo(7)annulen-7-one. Retrieved January 15, 2026, from [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid

An In-depth Technical Guide to the Core Mechanism of Action of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7,8,9-tetrahydro-5H-benzo[1]annulene scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant therapeutic potential. This guide delves into the probable core mechanism of action of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid, positing its role as a modulator of nuclear hormone receptors. Drawing from evidence on structurally related compounds, we hypothesize that its primary mechanism involves functioning as a Selective Estrogen Receptor Degrader (SERD). We will explore the molecular interactions underpinning this activity and provide a comprehensive framework of experimental protocols to rigorously validate this hypothesis. This document is intended to serve as a technical resource for researchers engaged in the discovery and development of novel therapeutics targeting hormone-dependent pathologies.

Introduction: The Therapeutic Potential of the Benzo[1]annulene Scaffold

The benzo[1]annulene core, a fused bicyclic system consisting of a benzene ring and a seven-membered ring, represents a versatile scaffold for the design of biologically active molecules. The partially saturated 6,7,8,9-tetrahydro-5H-benzo[1]annulene framework, in particular, has been identified as a key pharmacophore in compounds targeting significant disease pathways. Notably, derivatives of this structure have been developed as potent and selective modulators of the estrogen receptor alpha (ERα), a critical driver in the majority of breast cancers[2][3]. The carboxylic acid moiety at the 7-position of the core structure of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid suggests a potential for specific interactions within receptor ligand-binding domains, making it a compound of significant interest for further investigation.

While direct studies on 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid are limited, the broader class of substituted 6,7-dihydro-5H-benzo[1]annulene compounds has been the subject of extensive research, leading to the discovery of clinical candidates like SAR439859, a potent and orally bioavailable SERD[2]. This strongly suggests that the primary mechanism of action for compounds based on this scaffold is likely the targeted degradation of ERα.

Hypothesized Core Mechanism of Action: Selective Estrogen Receptor Degradation (SERD)

We propose that 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid acts as a SERD, a class of compounds that not only antagonize the estrogen receptor but also induce its proteasomal degradation. This dual action offers a significant advantage over simple antagonists, particularly in the context of cancers that have developed resistance to conventional endocrine therapies[3].

The proposed mechanism involves the following key steps:

  • Ligand Binding: The compound is hypothesized to bind to the ligand-binding domain (LBD) of the estrogen receptor alpha (ERα). The carboxylic acid group may form key hydrogen bonds with residues in the LBD, contributing to its binding affinity and specific orientation.

  • Conformational Change: Upon binding, the compound induces a unique conformational change in the ERα protein. This altered conformation is distinct from that induced by the natural ligand, estradiol, or by selective estrogen receptor modulators (SERMs).

  • Ubiquitination and Proteasomal Degradation: The altered conformation of the ERα-ligand complex is recognized by the cellular protein degradation machinery. Specifically, it is targeted by E3 ubiquitin ligases, which tag the receptor with a polyubiquitin chain. This chain serves as a signal for the 26S proteasome to recognize and degrade the ERα protein.

  • Downregulation of Estrogen Signaling: The degradation of ERα leads to a significant reduction in the total cellular levels of the receptor. This, in turn, abrogates downstream estrogen-dependent signaling pathways that are critical for the proliferation of hormone-dependent cancer cells.

This mechanism of action is depicted in the signaling pathway diagram below:

SERD_Mechanismcluster_cellCancer Cellcluster_nucleusNucleusER_alphaERαER_Compound_ComplexERα-Compound Complex(Altered Conformation)ER_alpha->ER_Compound_ComplexEREEstrogen Response Element (ERE)ER_alpha->EREBinding to DNACompound6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acidCompound->ER_alphaBindingE3_LigaseE3 Ubiquitin LigaseER_Compound_Complex->E3_LigaseRecruitmentUbiquitinated_ERUbiquitinated ERαE3_Ligase->Ubiquitinated_ERUbiquitinationProteasome26S ProteasomeUbiquitinated_ER->ProteasomeTargetingDegraded_ERDegraded ERα FragmentsProteasome->Degraded_ERDegradationGene_TranscriptionGene Transcription(Proliferation, Survival)Cell_ProliferationCell ProliferationDegraded_ER->Cell_ProliferationInhibitionERE->Gene_TranscriptionActivationGene_Transcription->Cell_ProliferationLeads toWestern_Blot_WorkflowstartStart:ERα+ Cell Culture(MCF-7)treatmentCompound Treatment(Dose-Response & Time-Course)start->treatmentlysisCell Lysis & Protein Quantificationtreatment->lysissds_pageSDS-PAGElysis->sds_pagetransferProtein Transfer to Membranesds_page->transferblockingBlockingtransfer->blockingprimary_abPrimary Antibody Incubation(anti-ERα)blocking->primary_absecondary_abSecondary Antibody Incubation(HRP-conjugated)primary_ab->secondary_abdetectionECL Detection & Imagingsecondary_ab->detectionanalysisData Analysis:Quantify ERα levels(normalize to loading control)detection->analysisendEnd:Confirmation of ERα Degradationanalysis->end

Figure 2: Experimental workflow for the ERα degradation assay.

Transcriptional Reporter Assay

Objective: To assess the functional consequence of ERα binding and degradation on its transcriptional activity.

Methodology: A luciferase reporter gene assay provides a quantitative measure of receptor activity.

Step-by-Step Protocol:

  • Cell Culture and Transfection: Use a suitable cell line (e.g., HEK293T or MCF-7) and co-transfect them with an expression vector for human ERα and a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene. A Renilla luciferase vector can be co-transfected as an internal control for transfection efficiency.

  • Compound Treatment: Treat the transfected cells with:

    • Vehicle control

    • Estradiol (agonist)

    • Estradiol + increasing concentrations of the test compound (to assess antagonistic activity)

    • Test compound alone (to assess for any agonist activity)

  • Luciferase Assay: After a 24-hour incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A potent inhibition of estradiol-induced luciferase activity would indicate that the compound is an ERα antagonist.

Cell Proliferation Assay

Objective: To determine the effect of the compound on the proliferation of ERα-positive cancer cells.

Methodology: A standard cell viability assay, such as the MTT or CellTiter-Glo assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed ERα-positive (MCF-7) and ERα-negative (e.g., MDA-MB-231) breast cancer cells in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72-96 hours.

  • Viability Measurement: Add the assay reagent (e.g., MTT or CellTiter-Glo) and measure the signal according to the manufacturer's instructions (absorbance for MTT, luminescence for CellTiter-Glo).

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Expected Outcome: The compound should selectively inhibit the proliferation of ERα-positive cells with a low IC50 value, while having minimal effect on ERα-negative cells.

Quantitative Data Summary

The following table outlines the expected quantitative outcomes from the proposed experimental protocols that would support the hypothesized mechanism of action.

AssayParameterExpected ValueImplication
Receptor Binding Assay Ki for ERα< 100 nMDirect and high-affinity binding to the target receptor.
Ki for ERβ> 1 µMSelectivity for ERα over ERβ.
ERα Degradation Assay DC50< 500 nMPotent induction of ERα degradation.
Transcriptional Reporter IC50< 100 nMEffective antagonism of ERα transcriptional activity.
Cell Proliferation Assay IC50 (MCF-7)< 1 µMPotent anti-proliferative effect in ERα-positive cells.
IC50 (MDA-MB-231)> 10 µMSelectivity for ERα-dependent cells.

Alternative and Complementary Mechanisms

While the evidence strongly points towards a SERD mechanism, it is prudent to consider other potential biological targets for the benzoa[1]nnulene scaffold. Structurally related compounds, such as those with a tetrahydronaphthalene core, have been identified as agonists of the Retinoid X Receptor (RXR).[1][4][5] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, including ERα. Therefore, it is plausible that 6,7,8,9-tetrahydro-5H-benzoa[1]nnulene-7-carboxylic acid could exhibit some activity at RXRs, which could potentially modulate its overall pharmacological profile. Investigating its activity in RXR-specific reporter assays would be a valuable secondary line of investigation.

Conclusion

This technical guide has outlined a robust, evidence-based hypothesis for the mechanism of action of 6,7,8,9-tetrahydro-5H-benzoa[1]nnulene-7-carboxylic acid. The proposed role as a Selective Estrogen Receptor Degrader is supported by the known activities of structurally similar compounds that have progressed to clinical evaluation. The detailed experimental protocols provided offer a clear and logical framework for the validation of this hypothesis. A thorough investigation following this guide will not only elucidate the core mechanism of this specific compound but also contribute to the broader understanding of the structure-activity relationships of the benzoa[1]nnulene scaffold in the context of nuclear receptor modulation. The insights gained will be invaluable for the future design and development of novel therapeutics for hormone-dependent cancers and other related pathologies.

References

  • El-Ahmad, Y., Tabart, M., Halley, F., Certal, V., Thompson, F., Filoche-Rommé, B., ... & Schio, L. (2020). Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzoa[1]nnulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. Journal of Medicinal Chemistry, 63(2), 512–528. Retrieved from [Link]

  • Bernardelli, P., Bianciotto, M., Certal, V., Da Rocha, A., De Bruin, B., El Ahmad, Y., ... & Terrier, C. (2022). Substituted 6,7-Dihydro-5H-Benzoa[1]nnulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. ACS Medicinal Chemistry Letters, 13(6), 889–895. Retrieved from [Link]

  • Teggin, A. J., Hilfinger, J. M., Elias, J. S., D'Arrigo, G., Pallin, T. D., Larsen, S. D., ... & Showalter, H. D. (2009). Modeling, synthesis and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene). Journal of Medicinal Chemistry, 52(19), 5950–5966. Retrieved from [Link]

  • Al-khaldi, A. Q., Al-Qurashi, A. I., Al-Ghamdi, S. S., Al-Ghamdi, K. M., Al-Ghamdi, A. A., & Al-Ghamdi, A. S. (2021). Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic Acid (NEt-4IB). Molecules, 26(11), 3326. Retrieved from [Link]

  • Boehm, M. F., Zhang, L., Zhi, L., McClurg, M. R., Berger, E., Wagoner, M., ... & Heyman, R. A. (1995). Synthesis of retinoid X receptor-specific ligands that are potent inducers of adipogenesis in 3T3-L1 cells. Journal of Medicinal Chemistry, 38(16), 3146–3155. Retrieved from [Link]

  • Johnson, A. T., Wang, T. T., Sioda, M. A., Douglas, J. T., Hilfinger, J. M., Larsen, S. D., ... & Showalter, H. D. (2016). Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN). Journal of Medicinal Chemistry, 59(19), 8924–8940. Retrieved from [Link]

  • Calhoun, W., Carlson, R. P., Crossley, R., Datko, L. J., Dietrich, S., Heatherington, K., ... & Shepherd, R. G. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry, 38(9), 1473–1481. Retrieved from [Link]

  • Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b]b[2][6]enzodiazepine-3-carboxylic Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Singh, M., Kumar, A., & Kumar, R. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(1), 229–247. Retrieved from [Link]

A Technical Guide to the Anticipated Biological Activity of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid: A Retinoid-Like Scaffold

A Technical Guide to the Anticipated Biological Activity of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid: A Retinoid-Like Scaffold

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the predicted biological activity of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid, a molecule of interest within medicinal chemistry. While direct experimental data for this specific compound is limited in publicly accessible literature, a comprehensive analysis of its structural analogs and the broader class of benzoannulenes allows for a well-grounded exploration of its potential as a modulator of nuclear receptors, particularly retinoid receptors. This document will, therefore, focus on the scientific rationale for investigating this compound as a potential retinoid-like agent, detailing the underlying principles, proposed mechanisms of action, and the experimental workflows required for its characterization.

Introduction: The Benzo[1]annulene Scaffold in Medicinal Chemistry

The 6,7,8,9-tetrahydro-5H-benzo[1]annulene core is a recurring motif in the design of biologically active molecules. Its conformationally constrained seven-membered ring fused to a benzene ring provides a unique three-dimensional structure for interaction with biological targets. Various derivatives of this scaffold have been investigated for a range of therapeutic applications, including antimicrobial and anticancer activities.[2] The carboxylic acid functional group, in particular, is a key feature in many pharmacophores, often serving as a crucial interaction point with target proteins.

While research has touched upon the biological activities of the 2-carboxylic acid and 7-carbonitrile derivatives of 6,7,8,9-tetrahydro-5H-benzo[1]annulene, this guide will focus on the largely unexplored 7-carboxylic acid isomer.[2][3] Based on established structure-activity relationships of known nuclear receptor ligands, we postulate that this compound possesses the key structural features to act as a modulator of the retinoid signaling pathway.

Postulated Mechanism of Action: A Retinoid-Like Activity Profile

The structural architecture of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid bears a notable resemblance to a class of synthetic retinoids that act as ligands for the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These nuclear receptors are critical regulators of gene transcription, controlling a wide array of cellular processes including proliferation, differentiation, and apoptosis.

The key structural features of our target molecule that support this hypothesis are:

  • A Lipophilic Core: The tetrahydrobenzoannulene framework provides a bulky, hydrophobic scaffold, a common feature of retinoids that facilitates entry into the hydrophobic ligand-binding pocket of RARs and RXRs.

  • A Carboxylic Acid Terminus: The carboxylic acid group is a critical pharmacophoric element in the vast majority of known RAR and many RXR agonists. It typically forms a salt bridge with a conserved arginine residue in the ligand-binding domain, anchoring the ligand in place.

  • Conformational Rigidity: The fused ring system imparts a degree of conformational restriction, which can lead to higher binding affinity and receptor selectivity compared to more flexible molecules.

The proposed signaling pathway for 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid, should it act as a retinoid agonist, is depicted below.

Retinoid_Signaling_PathwayFigure 1: Proposed Retinoid Signaling Pathwaycluster_cellcluster_cytoplasmCytoplasmcluster_nucleusNucleusCompound6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acidRARRARCompound->RARRXRRXRCompound->RXRCell_MembraneCell MembraneCytoplasmCytoplasmNucleusNucleusHeterodimerRAR-RXR HeterodimerRAR->HeterodimerRXR->HeterodimerRARERetinoic AcidResponse Element (RARE)Heterodimer->RARECoactivatorsCoactivatorsRARE->CoactivatorsrecruitsTranscriptionGene TranscriptionCoactivators->TranscriptioninitiatesmRNAmRNATranscription->mRNAProteinProtein SynthesismRNA->ProteinBiological_ResponseBiological Response(Cell Differentiation, Apoptosis, etc.)Protein->Biological_Response

Caption: Proposed signaling pathway for a retinoid agonist.

Synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid

A plausible synthetic route to the target compound can be extrapolated from the known synthesis of its precursor, 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one.[4] The following multi-step synthesis is proposed:

Step 1: Synthesis of 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one

This ketone can be prepared via the cyclization of dimethyl 7-oxo-6,7,8,9-tetrahydro-5H-benzo[1]annulene-6,8-dicarboxylate.[4]

  • Reaction: Refluxing the dicarboxylate starting material in a mixture of aqueous sulfuric acid and acetonitrile.

  • Workup: Neutralization with sodium hydroxide, extraction with diethyl ether, and purification by distillation.

Step 2: Conversion to the Carboxylic Acid

Several standard organic chemistry transformations can be employed to convert the ketone to the desired carboxylic acid. One common method is the haloform reaction followed by acidification.

  • Reaction: Treatment of the ketone with an oxidizing agent such as sodium hypobromite or sodium hypochlorite.

  • Workup: Acidification of the resulting carboxylate salt to yield the carboxylic acid.

An alternative route could involve the conversion of the ketone to a nitrile, followed by hydrolysis.

Experimental Protocols for Biological Characterization

To validate the hypothesis that 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid acts as a retinoid receptor modulator, a series of in vitro and cell-based assays are required.

Radioligand Binding Assay

This assay directly measures the affinity of the test compound for RAR and RXR subtypes.

Principle: Competition between a radiolabeled known retinoid ligand (e.g., [³H]-all-trans-retinoic acid for RARs or [³H]-9-cis-retinoic acid for RXRs) and the unlabeled test compound for binding to the receptor's ligand-binding domain.

Protocol:

  • Receptor Preparation: Express and purify recombinant human RARα, RARβ, RARγ, RXRα, RXRβ, and RXRγ ligand-binding domains.

  • Incubation: Incubate a fixed concentration of the radioligand and the purified receptor with varying concentrations of the test compound in a suitable buffer.

  • Separation: Separate the receptor-bound from free radioligand using a technique such as filtration or size-exclusion chromatography.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) and calculate the equilibrium dissociation constant (Ki).

Transcriptional Activation Assay (Cell-Based)

This assay determines the functional activity of the compound as a receptor agonist or antagonist.

Principle: A reporter gene (e.g., luciferase) under the control of a retinoic acid response element (RARE) is introduced into a suitable cell line that expresses the retinoid receptors. Activation of the receptors by an agonist leads to the expression of the reporter gene, which can be quantified.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or CV-1) in appropriate media.

  • Transfection: Co-transfect the cells with an expression vector for the desired RAR or RXR subtype and a reporter plasmid containing a RARE-driven luciferase gene. A β-galactosidase expression vector is often included as a control for transfection efficiency.

  • Treatment: Treat the transfected cells with varying concentrations of the test compound.

  • Lysis and Assay: After an appropriate incubation period, lyse the cells and measure luciferase and β-galactosidase activities using commercially available kits.

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity and plot the fold-activation against the compound concentration to determine the EC50 (effective concentration for 50% maximal activation) and the maximal efficacy.

Transcriptional_Activation_Assay_WorkflowFigure 2: Workflow for Transcriptional Activation AssayStartStart: Cell CultureTransfectionCo-transfection:- RAR/RXR Expression Vector- RARE-Luciferase Reporter- β-gal ControlStart->TransfectionTreatmentTreatment withTest CompoundTransfection->TreatmentIncubationIncubation(24-48 hours)Treatment->IncubationLysisCell LysisIncubation->LysisAssayMeasure Luciferase &β-galactosidase ActivityLysis->AssayAnalysisData Analysis:- Normalize Luciferase to β-gal- Determine EC50 & EfficacyAssay->AnalysisEndEndAnalysis->End

Caption: A simplified workflow for a cell-based transcriptional activation assay.

Anticipated Data and Interpretation

Based on the structural analogy to known retinoids, the following outcomes are anticipated from the experimental characterization of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid:

Assay Anticipated Outcome Interpretation
Radioligand Binding Assay Competitive displacement of radioligand from RAR and/or RXR subtypes.The compound directly binds to the ligand-binding domain of the retinoid receptors. The Ki values will quantify the binding affinity.
Transcriptional Activation Assay Dose-dependent increase in luciferase expression in cells transfected with RAR/RXR and a RARE-reporter.The compound acts as a functional agonist of the retinoid receptors, capable of inducing gene transcription. The EC50 and maximal efficacy will quantify its potency and functional activity.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid is currently lacking, a strong scientific rationale exists to investigate its potential as a novel retinoid receptor modulator. Its structural features align well with the known pharmacophore for RAR and RXR ligands.

The synthetic and experimental protocols outlined in this guide provide a clear roadmap for the synthesis and comprehensive biological characterization of this promising compound. Successful validation of its retinoid-like activity would open up new avenues for the development of novel therapeutics targeting a wide range of diseases, including cancer, metabolic disorders, and dermatological conditions. Further studies would then be warranted to explore its subtype selectivity, pharmacokinetic properties, and in vivo efficacy.

References

    Spectroscopic data (NMR, IR, MS) for 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid

    Author: BenchChem Technical Support Team. Date: January 2026

    An In-depth Technical Guide to the Spectroscopic Characterization of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid

    Introduction

    6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid is a bicyclic organic compound featuring a benzo[1]annulene core. This structural motif, consisting of a benzene ring fused to a seven-membered cycloheptane ring, is a valuable scaffold in medicinal chemistry and materials science. The carboxylic acid functionality at the 7-position provides a key site for further chemical modification, making it a versatile building block for the synthesis of more complex molecules with potential biological activities.[2][3] Accurate structural elucidation and purity assessment are paramount for any research or development application. This guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unequivocal characterization of this molecule.

    The methodologies and interpretations detailed herein are grounded in fundamental spectroscopic principles and validated against data for analogous structures. The objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to confidently identify and characterize 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid.

    Caption: Molecular Structure and Key Properties.

    Plausible Synthetic Workflow

    The synthesis of the title compound is not widely documented in commercial literature. However, a logical and efficient synthetic route can be proposed based on established chemical transformations of related benzo[1]annulene structures. A common strategy involves the preparation of the corresponding ketone, 5,6,8,9-tetrahydrobenzo[1]annulen-7-one, which serves as a key intermediate.[4][5] This ketone can be synthesized through methods such as the cyclization of precursors derived from o-xylene derivatives.[4] Subsequent conversion of the ketone to the target carboxylic acid can be achieved through a variety of standard organic reactions, such as the Strecker synthesis followed by hydrolysis of the resulting aminonitrile, or via a Reformatsky reaction. This multi-step approach allows for controlled functionalization at the C7 position.

    G Start Precursor (e.g., α,α'-dibromo-o-xylene) Intermediate1 Dimethyl 7-oxo-5,6,8,9- tetrahydrobenzocycloheptene- 6,8-dicarboxylate Start->Intermediate1 Cyclization Intermediate2 5,6,8,9-Tetrahydrobenzo[7]annulen-7-one (Key Ketone Intermediate) Intermediate1->Intermediate2 Hydrolysis & Decarboxylation FinalProduct 6,7,8,9-Tetrahydro-5H-benzo[7]annulene- 7-carboxylic acid Intermediate2->FinalProduct Functional Group Transformation (e.g., Strecker Synthesis followed by Hydrolysis)

    Caption: Proposed Synthetic Workflow for the Target Compound.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid.

    Expertise & Causality: Experimental Choices

    The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, well-defined solvent peak. However, for carboxylic acids, the acidic proton can sometimes exchange with residual water or undergo rapid relaxation, leading to peak broadening. Using a more polar, aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it forms hydrogen bonds with the carboxylic acid proton, resulting in a sharper, more easily identifiable signal at a characteristically downfield chemical shift.

    Protocol: ¹H and ¹³C NMR Data Acquisition
    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. A standard pulse program is typically sufficient. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms, simplifying the spectrum.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and carbons over two to three bonds, respectively.

    Predicted ¹H NMR Spectral Data

    The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the seven-membered ring, and the carboxylic acid proton.

    Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
    ~12.0 - 10.0Broad Singlet1H-COOHThe acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.
    ~7.20 - 7.10Multiplet4HAr-HProtons on the benzene ring will appear in the characteristic aromatic region. The specific pattern will depend on the exact coupling constants between them.
    ~3.20 - 2.80Multiplet5HH5, H9, H7The benzylic protons (H5, H9) are deshielded by the aromatic ring. The methine proton (H7) is deshielded by the adjacent carboxylic acid group.
    ~2.20 - 1.80Multiplet4HH6, H8These aliphatic protons are adjacent to other aliphatic protons and will appear as complex multiplets in the upfield region of the spectrum.
    Predicted ¹³C NMR Spectral Data

    The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

    Predicted Chemical Shift (δ, ppm)AssignmentRationale
    ~175 - 180-COOHThe carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[6][7]
    ~140 - 135Ar-C (Quaternary)The two quaternary aromatic carbons to which the seven-membered ring is fused.
    ~130 - 125Ar-CHThe four methine carbons of the benzene ring.
    ~45 - 50C7 (-CH)The methine carbon bearing the carboxylic acid group.
    ~35 - 40C5, C9The benzylic carbons are deshielded relative to other sp³ carbons due to the adjacent aromatic ring.
    ~30 - 25C6, C8The remaining aliphatic carbons in the seven-membered ring.

    Infrared (IR) Spectroscopy

    IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

    Expertise & Causality: The Importance of Hydrogen Bonding

    For carboxylic acids, the most dominant feature in the IR spectrum is a direct consequence of intermolecular hydrogen bonding. In the solid or liquid state, carboxylic acids typically exist as hydrogen-bonded dimers.[8] This interaction significantly broadens the O-H stretching vibration, creating a uniquely wide and characteristic absorption band that is often superimposed on the C-H stretching bands.[9][10] This feature is a hallmark of the carboxylic acid functional group and serves as a primary diagnostic tool.

    Protocol: IR Data Acquisition (ATR)
    • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

    Predicted IR Spectral Data

    The IR spectrum of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid is expected to be dominated by absorptions from the carboxylic acid and the aromatic ring.

    Wavenumber (cm⁻¹)IntensityVibrationRationale
    3300 - 2500Strong, Very BroadO-H stretch (Carboxylic Acid)This extremely broad band is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer and is a primary piece of evidence for its presence.[8][9][10]
    3100 - 3000Medium, SharpC-H stretch (Aromatic)These absorptions appear at wavenumbers slightly above 3000 cm⁻¹ and confirm the presence of the benzene ring.[9]
    2950 - 2850Medium, SharpC-H stretch (Aliphatic)These absorptions, appearing just below 3000 cm⁻¹, correspond to the C-H bonds of the saturated seven-membered ring.
    1710 - 1680Strong, SharpC=O stretch (Carboxylic Acid)The carbonyl stretch for a carboxylic acid is very intense and appears in this region. Its position can be slightly lowered if there is conjugation, but here it is on a saturated ring.[8]
    1600 - 1450Medium to WeakC=C stretch (Aromatic Ring)These absorptions are due to the carbon-carbon stretching vibrations within the aromatic ring.[9]
    ~1300StrongC-O stretch (Coupled with O-H bend)Carboxylic acids show a strong C-O stretching band in this region.[8][10]
    ~920Medium, BroadO-H bend (Out-of-plane)This broad absorption is another characteristic feature of carboxylic acid dimers.[8]

    Mass Spectrometry (MS)

    Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed can offer valuable structural clues.

    Expertise & Causality: Ionization Technique

    Electron Ionization (EI) is a common and robust technique that provides a distinct fragmentation pattern, which can be used as a "fingerprint" for the molecule. However, EI can sometimes lead to extensive fragmentation, making the molecular ion peak weak or absent. A softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is often preferred as it typically keeps the molecule intact, yielding a strong signal for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, thus providing a clear determination of the molecular weight.

    Protocol: Mass Spectrometry Data Acquisition (ESI)
    • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻, respectively. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the exact mass, allowing for the calculation of the molecular formula.

    Predicted Mass Spectrometry Data
    m/z (mass-to-charge ratio)IonRationale
    190.10M⁺•Molecular Ion (EI): The parent ion corresponding to the exact molecular weight of C₁₂H₁₄O₂.
    191.11[M+H]⁺Protonated Molecule (ESI+): The molecular ion with an added proton, often the base peak in positive mode ESI.
    189.09[M-H]⁻Deprotonated Molecule (ESI-): The molecular ion after loss of the acidic proton, typically the base peak in negative mode ESI.[11]
    145.10[M-COOH]⁺Fragment Ion: Loss of the carboxyl group (mass 45) is a very common and expected fragmentation pathway for carboxylic acids.
    117.07[C₉H₉]⁺Fragment Ion: Subsequent fragmentation of the seven-membered ring can lead to the stable tropylium-like cation or other fragments.

    Conclusion

    The combination of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups—most notably the characteristic carboxylic acid—and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation patterns. This integrated analytical approach ensures the structural integrity and purity of the compound, which is a critical prerequisite for its application in research and development.

    References

    • 5 Combination of 1H and 13C NMR Spectroscopy.
    • Acta Chim. Slov. 2000, 47, 317−326.
    • PubChemLite. 6,7,8,9-tetrahydro-5h-benzo[1]annulene-5-carboxylic acid. Available from: [Link]1]annulene-5-carboxylic-acid.

    • Table of Characteristic IR Absorptions.
    • ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. Available from: [Link].

    • PubChemLite. 5-oxo-6,7,8,9-tetrahydro-5h-benzo[1]annulene-2-carboxylic acid. Available from: [Link]1]annulene-2-carboxylic-acid.

    • PubChem. 5,6,8,9-Tetrahydro-7H-benzo(7)annulen-7-one. Available from: [Link].

    • MDPI. 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Available from: [Link].

    • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link].

    • Doc Brown's Advanced Organic Chemistry. infrared spectrum of benzoic acid. Available from: [Link].

    • ResearchGate. (PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Available from: [Link].

    Sources

    An In-depth Technical Guide on the Putative Crystal Structure of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid

    An In-depth Technical Guide on the Putative Crystal Structure of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid

    Disclaimer: As of the latest literature review, the specific crystal structure of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid has not been deposited in publicly accessible crystallographic databases. This guide, therefore, leverages established principles of crystallography and available data on structurally analogous compounds to provide a comprehensive and predictive analysis. The methodologies and structural insights presented herein are intended to guide future research and drug development efforts.

    Introduction

    The 6,7,8,9-tetrahydro-5H-benzo[1]annulene core, a seven-membered carbocyclic ring fused to a benzene ring, is a key structural motif in a variety of biologically active molecules. The introduction of a carboxylic acid moiety at the 7-position, as in 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid, imparts crucial physicochemical properties that are pivotal for its potential applications in medicinal chemistry and material science.[2] The conformational flexibility of the seven-membered ring, coupled with the hydrogen bonding capabilities of the carboxylic acid group, suggests a rich and complex solid-state chemistry. Understanding the three-dimensional arrangement of this molecule in a crystalline lattice is paramount for elucidating its structure-activity relationships and for the rational design of novel therapeutics and functional materials.

    This technical guide provides a detailed exploration of the anticipated crystal structure of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid. We will delve into a predictive analysis of its molecular geometry, plausible intermolecular interactions that govern its crystal packing, and a proposed experimental workflow for its synthesis, crystallization, and structural determination.

    Molecular Structure and Conformational Analysis

    The molecular structure of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid is characterized by the fusion of a benzene ring with a cycloheptane ring, with a carboxylic acid group attached to the latter. The inherent flexibility of the seven-membered ring allows for multiple low-energy conformations, which will significantly influence the overall crystal packing.

    Predicted Molecular Geometry

    Based on the analysis of similar benzosuberone derivatives, the seven-membered ring is expected to adopt a twisted-chair or a boat conformation to minimize steric strain.[3] The fusion with the planar benzene ring will impose significant conformational constraints. The dihedral angle between the plane of the benzene ring and the mean plane of the cycloheptane ring is a critical parameter that will dictate the overall molecular shape.

    Table 1: Predicted Key Geometric Parameters for 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid

    ParameterPredicted Value RangeRationale
    C-C (aromatic) bond length1.38 - 1.40 ÅTypical for benzene rings.
    C-C (aliphatic) bond length1.52 - 1.55 ÅStandard for sp³-sp³ carbon bonds.
    C-C=O bond angle~120°Consistent with sp² hybridization of the carboxyl carbon.
    O-C=O bond angle~120°Consistent with sp² hybridization of the carboxyl carbon.
    Dihedral angle (benzene/cycloheptane)20 - 40°Based on reported values for benzosuberone derivatives.[3]

    Supramolecular Assembly and Intermolecular Interactions

    The crystal packing of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid will be predominantly governed by a network of intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and its interactions are expected to be the primary determinants of the supramolecular architecture.

    Anticipated Hydrogen Bonding Motifs

    The most probable and stable hydrogen bonding motif is the formation of a centrosymmetric dimer via O-H···O interactions between the carboxylic acid groups of two adjacent molecules. This is a very common and robust supramolecular synthon in the crystal engineering of carboxylic acids.[4]

    Beyond this primary interaction, weaker C-H···O hydrogen bonds involving the aliphatic protons of the seven-membered ring and the carbonyl oxygen are also plausible.[3] Furthermore, π-π stacking interactions between the benzene rings of neighboring molecules could contribute to the overall stability of the crystal lattice, with predicted centroid-centroid distances in the range of 3.8 - 4.0 Å.[3]

    cluster_0Molecule Acluster_1Molecule Bcluster_2Molecule C (Adjacent)A_COOHCarboxylic AcidB_COOHCarboxylic AcidA_COOH->B_COOHO-H···O Hydrogen Bond(Dimer Formation)C_RingBenzo[7]annulene RingA_Ring->C_Ringπ-π Stacking

    Caption: Predicted primary intermolecular interactions.

    Experimental Protocols

    Proposed Synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid

    A plausible synthetic route to the target compound can be adapted from established methods for the synthesis of related benzocycloalkane carboxylic acids. One such approach involves the hydrolysis of the corresponding nitrile precursor, 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carbonitrile.[5]

    Step-by-Step Protocol:

    • Synthesis of the Nitrile Precursor: The synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carbonitrile can be achieved through various organic reactions, one of which involves the reaction of a suitable ketone precursor with a cyanide source.[5]

    • Hydrolysis to the Carboxylic Acid:

      • To a solution of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carbonitrile in a mixture of ethanol and water, add a stoichiometric excess of a strong base, such as sodium hydroxide.

      • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

      • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

      • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

      • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid.

    A6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-oneB6,7,8,9-Tetrahydro-5H-benzo[7]annulene-7-carbonitrileA->BCyanation ReactionC6,7,8,9-Tetrahydro-5H-benzo[7]annulene-7-carboxylic acidB->CAcid or Base Hydrolysis

    Caption: Proposed synthetic pathway.

    Crystallization and X-ray Diffraction Workflow

    Obtaining high-quality single crystals is a prerequisite for X-ray crystallographic analysis. A systematic approach to crystallization is recommended.

    Step-by-Step Protocol:

    • Solvent Screening: Dissolve the purified carboxylic acid in a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene, hexane) to determine its solubility profile.

    • Crystallization Techniques:

      • Slow Evaporation: Prepare saturated solutions of the compound in suitable solvents and allow the solvent to evaporate slowly at room temperature.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial and place this vial inside a larger sealed container with a less polar "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

      • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

    • Crystal Selection and Mounting: Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

    • X-ray Data Collection:

      • Mount the crystal on a single-crystal X-ray diffractometer.

      • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Structure Solution and Refinement:

      • Process the collected diffraction data to obtain a set of structure factors.

      • Solve the crystal structure using direct methods or Patterson methods.

      • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

    APurified CompoundBSolvent ScreeningA->BCCrystallization(Slow Evaporation, Vapor Diffusion, Cooling)B->CDSingle Crystal SelectionC->DEX-ray Data CollectionD->EFStructure Solution & RefinementE->FGCrystallographic Information File (CIF)F->G

    Caption: Experimental workflow for crystal structure determination.

    Conclusion and Future Outlook

    While the definitive crystal structure of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid remains to be experimentally determined, this guide provides a robust framework for its prediction and eventual characterization. The interplay of the flexible seven-membered ring and the strong hydrogen-bonding carboxylic acid group is expected to result in a fascinating and potentially polymorphic solid-state behavior. The experimental protocols outlined herein offer a clear path forward for researchers to synthesize, crystallize, and ultimately elucidate the precise three-dimensional structure of this important molecule. Such knowledge will be invaluable for the continued development of novel pharmaceuticals and advanced materials based on the benzo[1]annulene scaffold.

    References

    • Glidewell, C., et al. (2019). Different packing motifs mediated by weak interactions and polymorphism in the crystal structures of five 2-(benzylidene)benzosuberone derivatives. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1673–1680. Available at: [Link]

    • Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. Available at: [Link]

    Unlocking the Therapeutic Potential of 6,7,8,9-tetrahydro-5H-benzo[a]annulene-7-carboxylic Acid: A Guide to Target Identification and Validation

    Author: BenchChem Technical Support Team. Date: January 2026

    An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

    Abstract

    The compound 6,7,8,9-tetrahydro-5H-benzo[a]annulene-7-carboxylic acid represents a novel chemical entity with an underexplored therapeutic potential. Its core structure, a benzosuberane scaffold, is present in various biologically active molecules, suggesting a rich pharmacology awaiting discovery.[1][2] This guide provides a comprehensive, hypothesis-driven framework for the systematic identification and validation of its potential therapeutic targets. Drawing parallels from structurally related compounds and known pharmacophores, we posit that the primary targets for this molecule likely reside within the nuclear receptor superfamily, specifically the Retinoid X Receptor (RXR), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[3][4][5] This document outlines the scientific rationale for pursuing these targets and provides detailed, field-proven experimental protocols to rigorously test these hypotheses, enabling researchers to efficiently navigate the early stages of the drug discovery process.

    Introduction: The Benzo[a]annulene Scaffold - A Privileged Structure in Medicinal Chemistry

    The 6,7,8,9-tetrahydro-5H-benzo[a]annulene core, a class of aromatic hydrocarbons, provides a unique and valuable starting point for the synthesis of complex molecules with potential therapeutic applications.[6] While direct biological data on the 7-carboxylic acid derivative is limited, the broader benzosuberone and benzo[a]annulene families have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, antitumor, and metabolic modulatory effects.[1][6] The presence of a carboxylic acid moiety is particularly significant, as this functional group is a common feature in ligands for nuclear receptors, often acting as a key hydrogen-bonding anchor within the ligand-binding pocket.[7]

    Our analysis of the molecule's structure—a partially saturated bicyclic system fused to an aromatic ring with a carboxylic acid side chain—reveals a strong structural resemblance to known modulators of nuclear receptors that play pivotal roles in metabolism, inflammation, and cellular differentiation. This guide will therefore focus on a targeted, hypothesis-driven approach to unraveling its mechanism of action.

    Primary Hypothetical Target Class: Nuclear Receptors

    Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a vast number of physiological processes.[8] Their direct modulation by small molecules makes them highly attractive drug targets.[8] The structural motifs within 6,7,8,9-tetrahydro-5H-benzo[a]annulene-7-carboxylic acid suggest a high probability of interaction with the ligand-binding domains (LBD) of several key nuclear receptors.

    Nuclear receptors typically function as dimers. Type 2 receptors, the most relevant class for this investigation, form heterodimers with the Retinoid X Receptor (RXR) and bind to DNA to control gene expression.[5] This class includes PPARs and LXRs, making the RXR heterodimer system a central node in our investigation.[5][8]

    Retinoid X Receptor (RXR): The Master Regulator

    RXR is an obligate heterodimer partner for over one-third of all human nuclear receptors, including PPARs and LXRs.[5][9] As such, compounds that modulate RXR can have profound and widespread effects on gene transcription.[5]

    • Scientific Rationale: The general structure of our lead compound resembles rexinoids, the class of molecules that bind to RXR. The carboxylic acid group can mimic the acidic head of endogenous ligands like 9-cis-retinoic acid.[10] Modulating RXR activity is a therapeutic strategy for diseases such as cancer, diabetes, and neurodegenerative disorders.[5]

    • Key Experimental Validation: The primary goal is to determine if the compound binds to and activates RXR, either as a homodimer or in a heterodimeric context.

    Peroxisome Proliferator-Activated Receptors (PPARs): Metabolic Gatekeepers

    The PPAR family consists of three isotypes (α, γ, and β/δ) that are central regulators of lipid and glucose metabolism, as well as inflammation.[3][9] PPAR agonists are used clinically to treat dyslipidemia and type 2 diabetes.[3][11]

    • Scientific Rationale: Many PPAR agonists feature an acidic head group (like a carboxylic acid) connected to a hydrophobic scaffold, a pattern that matches the query compound.[3][7] For instance, fibrates (PPARα agonists) and glitazones (PPARγ agonists) share these general structural characteristics.[3] Given the role of PPARs in metabolic diseases, demonstrating activity at these receptors would open significant therapeutic avenues.[3][9]

    • Key Experimental Validation: It is crucial to determine not only if the compound activates PPARs but also to profile its selectivity across the three isotypes.

    Liver X Receptors (LXRs): Cholesterol and Inflammation Sensors

    LXRs (α and β) are critical regulators of cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[4][8][12] LXR agonists are being investigated for the treatment of atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[4][13]

    • Scientific Rationale: LXRs are activated by endogenous oxysterols and form a "permissive" heterodimer with RXR.[8] Synthetic LXR agonists often possess a hydrophobic core and a hydrogen bond-accepting moiety. The benzo[a]annulene scaffold could plausibly fit within the LXR ligand-binding domain.[13]

    • Key Experimental Validation: The validation workflow must assess direct LXR binding and functional activation, as well as downstream effects on well-established LXR target genes involved in cholesterol transport.

    Integrated Target Validation Workflow

    A multi-tiered approach is essential for robust target validation. The workflow should progress from initial binding confirmation to functional cellular activity and downstream gene expression analysis.

    G cluster_0 Tier 1: Target Engagement A Compound of Interest (6,7,8,9-tetrahydro-5H-benzo[a]annulene-7-carboxylic acid) B Radioligand Binding Assay (e.g., [3H]-9-cis-RA for RXR) A->B Displacement C Surface Plasmon Resonance (SPR) (Immobilized LBD) A->C Binding Kinetics (Kd) D Cell-Based Reporter Assay (Gal4-LBD Luciferase) B->D Confirmed Binding C->D Confirmed Binding F Quantitative PCR (qPCR) (Target Gene Expression) D->F Confirmed Agonism/ Antagonism E Cofactor Recruitment Assay (e.g., TR-FRET) E->F G Western Blot (Target Protein Levels) F->G

    Tier 1: Target Engagement Assays

    The first step is to confirm direct physical binding of the compound to the hypothesized target proteins (RXR, PPARα/γ/δ, LXRα/β).

    Protocol 1: Radioligand Displacement Assay

    • Objective: To determine the binding affinity (Ki) of the test compound by measuring its ability to displace a known high-affinity radioligand from the target receptor's Ligand Binding Domain (LBD).

    • Materials:

      • Recombinant human LBD of the target receptor (e.g., RXRα, PPARγ).

      • Radioligand (e.g., [³H]9-cis-retinoic acid for RXR, [³H]Rosiglitazone for PPARγ).

      • Test compound stock solution (in DMSO).

      • Scintillation proximity assay (SPA) beads (e.g., Copper YSi).

      • Assay buffer (e.g., PBS, 0.1% BSA).

      • Microplates (96-well or 384-well).

    • Procedure:

      • Incubate a fixed concentration of the receptor LBD with SPA beads.

      • Add a fixed concentration of the radioligand (typically at its Kd value).

      • Add serial dilutions of the test compound (e.g., from 1 nM to 100 µM). Include wells for total binding (vehicle only) and non-specific binding (excess cold ligand).

      • Incubate at room temperature for 1-2 hours to reach equilibrium.

      • Measure the signal using a scintillation counter.

    • Data Analysis:

      • Calculate percent inhibition of radioligand binding at each concentration of the test compound.

      • Plot percent inhibition versus log[compound concentration] and fit to a sigmoidal dose-response curve to determine the IC50.

      • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

    Tier 2: Functional Activity Assays

    Once binding is confirmed, the next step is to determine if this binding event leads to a functional response (i.e., agonism or antagonism).

    Protocol 2: Gal4-Hybrid Luciferase Reporter Assay

    • Objective: To quantify the ability of the compound to activate or inhibit the transcriptional activity of the target receptor.

    • Principle: A chimeric receptor is created by fusing the target's LBD to the DNA-binding domain (DBD) of the yeast Gal4 protein. This construct is co-transfected into mammalian cells with a reporter plasmid containing a luciferase gene downstream of a Gal4 upstream activation sequence (UAS). Ligand binding to the LBD induces transcription of the luciferase gene.[14]

    • Materials:

      • Mammalian cell line (e.g., HEK293T, HepG2).

      • Expression plasmid for the Gal4-LBD fusion protein (e.g., pCMV-Gal4-hPPARγ-LBD).

      • Reporter plasmid (e.g., pUAS-tk-luc).

      • Transfection reagent (e.g., Lipofectamine).

      • Test compound and known reference agonist/antagonist.

      • Luciferase assay reagent.

    • Procedure:

      • Co-transfect cells with the Gal4-LBD and UAS-luciferase plasmids.

      • After 24 hours, treat the cells with serial dilutions of the test compound. Include a vehicle control and a positive control (known agonist).

      • Incubate for another 18-24 hours.

      • Lyse the cells and measure luciferase activity using a luminometer.

    • Data Analysis:

      • Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) or to cell viability (e.g., CellTiter-Glo).

      • Plot normalized luciferase activity versus log[compound concentration] to generate a dose-response curve.

      • Calculate the EC50 (for agonists) or IC50 (for antagonists, tested in the presence of a fixed concentration of agonist).

    Hypothetical Assay Results RXRα PPARγ LXRβ
    Binding Affinity (Ki, nM) 55120>10,000
    Functional Activity (EC50, nM) 98250>10,000
    Max Efficacy (% of control) 95%75% (Partial Agonist)N/A

    Table 1: Example of hypothetical screening data suggesting the compound is a potent RXRα full agonist and a moderate PPARγ partial agonist, with no activity at LXRβ.

    Tier 3: Cellular Confirmation in a Disease-Relevant Context

    The final validation step involves measuring the effect of the compound on the expression of known downstream target genes in a relevant cell type.

    G cluster_0 Nucleus Compound RXR Agonist (Test Compound) RXR RXR Compound->RXR Binds & Activates PPAR PPARγ RXR->PPAR Heterodimerizes with PPRE PPRE (DNA Response Element) PPAR->PPRE Binds to Transcription Gene Transcription PPRE->Transcription

    Protocol 3: Target Gene Expression Analysis by qPCR

    • Objective: To confirm that compound-induced receptor activation leads to modulation of endogenous target gene expression.

    • Cell Models:

      • For RXR/PPARγ: 3T3-L1 preadipocytes (differentiated into adipocytes).[15]

      • For RXR/LXR: THP-1 macrophages.

    • Procedure:

      • Culture and differentiate cells as required.

      • Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x EC50) for a specified time (e.g., 24 hours).

      • Isolate total RNA from the cells using a suitable kit (e.g., RNeasy).

      • Synthesize cDNA using reverse transcriptase.

      • Perform quantitative real-time PCR (qPCR) using primers specific for target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

        • PPARγ targets: Adiponectin (ADIPOQ), Fatty acid binding protein 4 (FABP4).

        • LXR targets: ATP-binding cassette transporter A1 (ABCA1), Sterol regulatory element-binding protein 1 (SREBP-1c).

        • RXR targets: Cellular retinoic acid binding protein 2 (CRABP2).

    • Data Analysis:

      • Calculate the relative change in gene expression using the ΔΔCt method.

      • Confirm a dose-dependent increase (for agonists) in the expression of known target genes.

    Conclusion and Future Directions

    This guide presents a structured and scientifically rigorous pathway for elucidating the therapeutic targets of 6,7,8,9-tetrahydro-5H-benzo[a]annulene-7-carboxylic acid. By focusing on the high-probability hypothesis of nuclear receptor modulation, researchers can efficiently allocate resources to a focused set of high-yield experiments. The proposed workflow, moving from binding to function to cellular response, provides a robust framework for generating a comprehensive data package.

    Positive results from these studies would strongly support the compound's potential as a modulator of metabolic and inflammatory diseases. Subsequent steps would involve selectivity profiling against a broader panel of nuclear receptors, in vivo efficacy studies in relevant animal models (e.g., db/db mice for diabetes, ApoE-/- mice for atherosclerosis), and initial ADME/Tox profiling to assess its drug-like properties. The exploration of this compound and its analogs could lead to the development of a new class of therapeutics with a novel pharmacological profile.

    References

    • Title: Chemical structure of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Source: ResearchGate URL: [Link]

    • Title: Structure of the SR series of LXR inverse agonists. Source: ResearchGate URL: [Link]

    • Title: Chemical structure of the peroxisome proliferator-activated receptor (PPAR)-specific agonist GW610742. Source: ResearchGate URL: [Link]

    • Title: A Review of the Molecular Design and Biological Activities of RXR Agonists Source: PMC (PubMed Central) URL: [Link]

    • Title: Biological evaluation of benzosuberones Source: ResearchGate URL: [Link]

    • Title: Ligands of Therapeutic Utility for the Liver X Receptors Source: PMC (PubMed Central) URL: [Link]

    • Title: Liver X receptor-α Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

    • Title: Peroxisome proliferator-activated receptor-α Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

    • Title: The Retinoid X Receptors and Their Ligands Source: PMC (PubMed Central) URL: [Link]

    • Title: The Medicinal Chemistry of Liver X Receptor (LXR) Modulators Source: ResearchGate URL: [Link]

    • Title: Chemical structures of benzosuberene-based pyrrolone derivatives... Source: ResearchGate URL: [Link]

    • Title: Crystal Structure of the Peroxisome Proliferator-Activated Receptor γ (PPARγ) Ligand Binding Domain Complexed with a Novel Partial Agonist Source: ACS Publications URL: [Link]

    • Title: Retinoid X Receptor Antagonists Source: ResearchGate URL: [Link]

    • Title: Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism Source: PMC (PubMed Central) URL: [Link]

    • Title: Retinoid X receptor Source: Wikipedia URL: [Link]

    • Title: Retinoid X receptor-α Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

    Sources

    An In-depth Technical Guide to 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid: From Discovery to Modern Synthetic Applications

    An In-depth Technical Guide to 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid: From Discovery to Modern Synthetic Applications

    Abstract

    This technical guide provides a comprehensive overview of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid, a significant heterocyclic compound with a growing presence in medicinal chemistry and materials science. The document delves into the historical context of its parent scaffold, the benzocycloheptene ring system, and elucidates the key synthetic pathways to access this valuable carboxylic acid derivative. Detailed experimental protocols, mechanistic insights, and characterization data are presented to offer researchers, scientists, and drug development professionals a thorough understanding of its chemistry. The guide also explores the compound's emerging applications and the potential for further derivatization, underscoring its importance as a versatile building block in modern chemical research.

    Introduction: The Significance of the Benzocycloheptene Scaffold

    The 6,7,8,9-tetrahydro-5H-benzo[1]annulene core, often referred to as a benzosuberane or benzocycloheptene system, is a privileged structural motif found in a variety of natural products and synthetic molecules with significant biological activities.[2] Its unique seven-membered ring fused to a benzene ring imparts a distinct three-dimensional conformation that is of considerable interest in the design of novel therapeutic agents.

    The inherent flexibility and chirality of the tetrahydrobenzo[1]annulene scaffold allow for the precise spatial arrangement of functional groups, making it an attractive template for targeting complex biological receptors. Derivatives of this core have demonstrated a wide range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.[2][3] Furthermore, the unique electronic properties of the benzoannulene system make it a candidate for applications in materials science, such as in the development of novel organic light-emitting diodes (OLEDs).[4]

    This guide focuses specifically on the 7-carboxylic acid derivative, a key intermediate that provides a handle for further chemical modifications and the synthesis of a diverse library of compounds for drug discovery and other applications.

    Historical Perspective and Key Precursors

    While a singular "discovery" of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid is not prominently documented in early chemical literature, its synthesis is intrinsically linked to the development of methods to construct and functionalize the benzocycloheptene ring system. Early research in this area was driven by the desire to access larger ring systems and to understand the impact of ring size on chemical reactivity and biological function.

    A pivotal precursor to the target carboxylic acid is 6,7,8,9-tetrahydro-5H-benzo[1]annulen-7-one , also known as 3-benzosuberone. The synthesis of this ketone has been well-established and serves as a common entry point for the introduction of functionality at the 7-position of the cycloheptene ring.

    A robust and frequently cited method for the preparation of this key ketone intermediate involves the decarboxylation of dimethyl 7-oxo-6,7,8,9-tetrahydro-5H-benzo[1]annulene-6,8-dicarboxylate.[3]

    Synthetic Methodologies for 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid

    The synthesis of the target carboxylic acid can be logically approached from the readily available 6,7,8,9-tetrahydro-5H-benzo[1]annulen-7-one. Two primary strategies are presented here: one involving the conversion of the ketone to a nitrile followed by hydrolysis, and another proceeding through a Reformatsky reaction.

    Synthesis via Nitrile Hydrolysis

    This two-step sequence involves the conversion of the ketone to a cyanohydrin, which is then dehydrated to an unsaturated nitrile, hydrogenated, and finally hydrolyzed to the carboxylic acid. A more direct approach involves the conversion to a tosylhydrazone followed by reaction with a cyanide source. A plausible and efficient pathway is the hydrolysis of the corresponding 7-carbonitrile.

    Step 1: Synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carbonitrile

    While various methods exist for the synthesis of the 7-carbonitrile, a common approach involves the reaction of the corresponding ketone with tosylhydrazine to form a tosylhydrazone, followed by treatment with a cyanide salt.

    Step 2: Hydrolysis of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carbonitrile

    The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions.[5][6][7]

    Experimental Protocol: Acid-Catalyzed Hydrolysis of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carbonitrile

    • To a solution of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carbonitrile (1.0 eq) in a mixture of acetic acid and water (2:1) is added concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

    • The reaction mixture is then heated to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

    • The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid.

    Synthesis via the Reformatsky Reaction

    The Reformatsky reaction provides a direct route to a β-hydroxy ester from a ketone, which can then be dehydrated and hydrogenated to the corresponding ester of the target carboxylic acid. Subsequent hydrolysis yields the final product.

    Experimental Protocol: Synthesis of Ethyl 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylate via a Modified Reformatsky Reaction

    • To a suspension of activated zinc dust (2.0 eq) in anhydrous tetrahydrofuran (THF) is added a solution of ethyl bromoacetate (1.5 eq) and 6,7,8,9-tetrahydro-5H-benzo[1]annulen-7-one (1.0 eq) in anhydrous THF.

    • The reaction mixture is heated to reflux for 2-3 hours, with the progress monitored by TLC.

    • After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The resulting crude β-hydroxy ester is then subjected to dehydration (e.g., using p-toluenesulfonic acid in refluxing toluene) followed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield ethyl 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylate.

    • The ester is then hydrolyzed under standard basic conditions (e.g., NaOH in ethanol/water) followed by acidic workup to afford the target carboxylic acid.

    Physicochemical Properties and Characterization

    The following table summarizes the key physicochemical properties of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid.

    PropertyValue
    Molecular Formula C₁₂H₁₄O₂
    Molecular Weight 190.24 g/mol
    CAS Number 1400229-72-2
    Appearance White to off-white solid
    Melting Point Not readily available
    Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.

    Characterization Data:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons at C5 and C9, and the aliphatic protons of the seven-membered ring, including the methine proton at C7.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the aliphatic carbons of the cycloheptene ring, and the carbonyl carbon of the carboxylic acid group.

    • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the range of 1700-1725 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) of the carboxylic acid, usually in the range of 2500-3300 cm⁻¹.

    • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

    Applications in Research and Drug Development

    6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid functionality provides a convenient point for derivatization, allowing for the introduction of various pharmacophores through amide bond formation, esterification, or reduction to the corresponding alcohol.

    Recent patent literature highlights the use of substituted 6,7-dihydro-5H-benzo[1]annulene derivatives as selective estrogen receptor degraders (SERDs) for the treatment of cancer.[8][9][10] This underscores the potential of this scaffold in the development of novel oncology therapeutics.

    Conclusion

    6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid is a valuable building block in organic synthesis and medicinal chemistry. Its preparation, primarily from the corresponding 7-keto precursor, is achievable through well-established synthetic transformations. The strategic importance of the benzocycloheptene core, coupled with the versatility of the carboxylic acid functional group, ensures that this compound will continue to be a focus of research in the quest for new bioactive molecules and advanced materials. This guide provides a solid foundation for researchers to understand, synthesize, and utilize this important chemical entity in their scientific endeavors.

    Visualization of Synthetic Pathways

    Synthetic_Pathwayscluster_0Synthesis of Key Ketone Intermediatecluster_1Pathway A: Nitrile Hydrolysiscluster_2Pathway B: Reformatsky ReactionDicarboxylateDimethyl 7-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6,8-dicarboxylateKetone6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-oneDicarboxylate->KetoneH₂SO₄, H₂O, MeCN,Reflux [4]Ketone_A6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-oneNitrile6,7,8,9-Tetrahydro-5H-benzo[7]annulene-7-carbonitrileKetone_A->Nitrile1. Tosylhydrazine2. KCNCarboxylic_Acid_A6,7,8,9-Tetrahydro-5H-benzo[7]annulene-7-carboxylic acidNitrile->Carboxylic_Acid_AH₃O⁺ or OH⁻,Heat [13, 15, 18]Ketone_B6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-oneHydroxy_Esterβ-Hydroxy Ester IntermediateKetone_B->Hydroxy_EsterBrCH₂CO₂Et, Zn,THF, RefluxEsterEthyl 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylateHydroxy_Ester->Ester1. Dehydration2. H₂, Pd/CCarboxylic_Acid_B6,7,8,9-Tetrahydro-5H-benzo[7]annulene-7-carboxylic acidEster->Carboxylic_Acid_B1. NaOH, EtOH/H₂O2. H₃O⁺

    Caption: Synthetic routes to the target carboxylic acid.

    References

    • Full article: Synthesis of functionalized benzocycloheptene analogs. (2024). Taylor & Francis. Retrieved from [Link]

    • Bukhari, S. N. A. (2023). Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton. Mini Reviews in Medicinal Chemistry, 23(1), 3-23.
    • Synthesis of 5ξ-hydroxy-7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro [5H] benzocycloheptene. (n.d.). Molekula. Retrieved from [Link]

    • Synthesis of 5-oxo-7-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro [5H] benzocycloheptene. (n.d.). Molekula. Retrieved from [Link]

    • The Cope Elimination: Introduction, Examples and Mechanism - Master Organic Chemistry. (2018). Retrieved from [Link]

    • Sabnis, R. W. (2022). 6,7-Dihydro-5 H-benzo[1]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. ACS medicinal chemistry letters, 13(7), 1012–1013.

    • Sabnis, R. W. (2022). Substituted 6,7-Dihydro-5H-Benzo[1]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. ACS medicinal chemistry letters, 13(7), 1184–1185.

    • Sabnis, R. W. (2022). Substituted 6,7-Dihydro-5H-Benzo[1]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. ACS medicinal chemistry letters, 13(7), 1186-1187.

    • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.). Retrieved from [Link]

    • Chad's Prep. (2018, September 21). 22.7 Cope Elimination [Video]. YouTube. [Link]

    • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023). Retrieved from [Link]

    • Smith, R. L., et al. (1982). Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide. Journal of Medicinal Chemistry, 25(6), 735-737.
    • HAMA et al. (2020). Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. Russian Journal of Organic Chemistry, 56(7).
    • hydrolysis of nitriles - Chemguide. (n.d.). Retrieved from [Link]

    • Metformin - Wikipedia. (n.d.). Retrieved from [Link]

    • Spengler, J., et al. (2023). π-Extended benzo[1,2:4,5]di[1]annulene bis(dicarboximide)s – a new class of non-alternant polycyclic aromatic dicarboximides. Chemical Science, 14(39), 10863-10871.

    • Kaczanowska, K., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein journal of organic chemistry, 17, 2511–2519.
    • Kirst, H. A., et al. (1990). Synthesis and structure-activity relationships of new 9-N-alkyl derivatives of 9(S)-erythromycylamine. Journal of medicinal chemistry, 33(11), 3086–3094.
    • 6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-amine | C11H15N - PubChem. (n.d.). Retrieved from [Link]

    • Journal of Chemical Information and Modeling - ACS Publications. (n.d.). Retrieved from [Link]

    • Rao, A. U., et al. (2012). Facile synthesis of tetracyclic azepine and oxazocine derivatives and their potential as MAPKAP-K2 (MK2) inhibitors. Bioorganic & medicinal chemistry letters, 22(2), 1068–1072.

    The Emerging Therapeutic Landscape of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic Acid Derivatives

    The Emerging Therapeutic Landscape of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic Acid Derivatives

    An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

    Abstract

    The 6,7,8,9-tetrahydro-5H-benzo[1]annulene, often referred to as benzosuberene, represents a privileged scaffold in medicinal chemistry. Its unique three-dimensional conformation and synthetic tractability have made it a cornerstone for the development of novel therapeutic agents across diverse disease areas. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological applications of derivatives based on the 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid core. We will delve into the causal reasoning behind synthetic strategies, explore the mechanistic underpinnings of their biological activity, and present key data to inform future drug discovery efforts.

    Introduction: The Benzocycloheptene Scaffold - A Privileged Core

    Fused aryl-alkyl ring systems are prominent molecular frameworks in a multitude of clinically successful drugs.[2][3] Among these, the benzosuberene (also known as dihydro-5H-benzo[1]annulene or benzocycloheptene) ring system has garnered significant attention.[2][3] Its inherent structural rigidity, combined with the potential for diverse functionalization, allows for the precise spatial orientation of pharmacophoric groups, leading to high-affinity interactions with biological targets. The carboxylic acid moiety at the 7-position serves as a critical anchor point for further molecular elaboration and can participate in key hydrogen bonding or ionic interactions within a target's active site.[4][5]

    This guide will focus specifically on derivatives of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid, a class of compounds demonstrating significant potential in oncology and other therapeutic areas. We will explore how subtle modifications to this core structure can dramatically influence biological activity, providing a roadmap for the rational design of next-generation therapeutics.

    Synthetic Strategies: Building the Benzocycloheptene Core

    The construction of the benzosuberene skeleton is a critical first step in the synthesis of its derivatives. Several robust methods have been developed, with the choice of route often depending on the desired substitution pattern and overall synthetic efficiency.

    Friedel-Crafts Acylation and Subsequent Cyclization

    A common and effective strategy involves an intramolecular Friedel-Crafts acylation. This approach typically begins with a precursor carboxylic acid which is then cyclized using a strong acid catalyst.

    Experimental Protocol: Eaton's Reagent-Mediated Cyclization [2][3]

    • Substrate Preparation: The requisite carboxylic acid precursor is synthesized, often through a multi-step sequence that may involve Wittig olefination followed by catalytic hydrogenation.[2][3]

    • Cyclization: The carboxylic acid is dissolved in Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).

    • Reaction Conditions: The reaction mixture is stirred, typically at room temperature, until the starting material is consumed (monitored by TLC or LC-MS).

    • Work-up: The reaction is carefully quenched by pouring it onto ice, followed by extraction with an organic solvent (e.g., ethyl acetate).

    • Purification: The crude product is purified by column chromatography to yield the desired benzosuberone intermediate.

    Rationale: Eaton's reagent is a powerful and efficient dehydrating agent that promotes the intramolecular acylation, leading to the formation of the seven-membered ring. This method is often high-yielding and has proven proficient for preparing a variety of benzosuberone derivatives.[2]

    Gcluster_0Synthesis of Benzosuberone IntermediateCarboxylic_Acid_PrecursorCarboxylic AcidPrecursorBenzosuberoneBenzosuberoneIntermediateCarboxylic_Acid_Precursor->BenzosuberoneIntramolecularFriedel-CraftsAcylationEatons_ReagentEaton's Reagent(P2O5/MeSO3H)Workup_PurificationAqueous Work-up& PurificationBenzosuberone->Workup_Purification

    Caption: Eaton's Reagent-Mediated Cyclization Workflow.

    Acyloin Cyclization

    An alternative approach for constructing the seven-membered ring is through a modified acyloin cyclization of a diester precursor.

    Experimental Protocol: Modified Acyloin Cyclization

    • Precursor Synthesis: The starting material, a diester such as 3-[2-(2-ethoxycarbonylethyl)-phenyl]-propionic acid ethyl ester, is prepared.

    • Cyclization: The diester is subjected to a modified acyloin cyclization using sodium and trimethylsilyl chloride (TMSCl) in refluxing toluene. This forms a bis-trimethylsilyl ether intermediate.

    • Hydrolysis: The unstable intermediate is hydrolyzed using an acid catalyst to yield the acyloin derivative, 8-hydroxy-5,8,9,10-tetrahydro-6H-benzocycloocten-7-one.

    • Oxidation (Optional): The acyloin can be further oxidized to the corresponding α-diketone using an oxidizing agent like Jones reagent.

    Rationale: This method is particularly useful for accessing specific substitution patterns on the seven-membered ring that may not be readily achievable through Friedel-Crafts chemistry. The use of TMSCl traps the enediol intermediate, preventing side reactions and improving yields.

    Derivatization of the Carboxylic Acid Moiety

    Once the benzosuberene core with the carboxylic acid at the 7-position is established, the carboxyl group serves as a versatile handle for further derivatization. This is crucial for exploring the structure-activity relationship and optimizing the pharmacokinetic properties of the lead compounds.

    Amide Bond Formation

    The conversion of the carboxylic acid to an amide is a common and highly effective strategy for introducing a wide range of functional groups.

    Experimental Protocol: EDC/HOBT Coupling [6]

    • Activation: The 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid is dissolved in a suitable solvent such as dichloromethane (DCM). To this solution are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT).

    • Amine Addition: The desired primary or secondary amine is added to the reaction mixture, followed by a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Reaction Conditions: The reaction is stirred at room temperature for a specified period, typically 12-24 hours, until completion.

    • Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure. The resulting crude amide is then purified, usually by column chromatography.[6]

    Rationale: EDC/HOBT is a classic and reliable coupling system for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an HOBT ester. This activated ester readily reacts with the amine to form the desired amide with minimal side reactions and racemization (if chiral centers are present).[6]

    Gcluster_1Amide Synthesis WorkflowCarboxylic_AcidBenzosubereneCarboxylic AcidActivated_EsterActivatedHOBT EsterCarboxylic_Acid->Activated_EsterActivationEDC_HOBTEDC / HOBTin DCMAmide_ProductAmideDerivativeActivated_Ester->Amide_ProductNucleophilicAcyl SubstitutionAminePrimary orSecondary Amine

    Caption: General Workflow for Amide Synthesis.

    Biological Activities and Therapeutic Potential

    Derivatives of the 6,7,8,9-tetrahydro-5H-benzo[1]annulene scaffold have demonstrated a broad spectrum of biological activities, with a significant focus on anticancer applications.

    Anticancer Activity: Tubulin Polymerization Inhibition

    A prominent mechanism of action for several benzosuberene derivatives is the inhibition of tubulin polymerization.[2][3][7][8] These compounds often bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis.[1]

    • Key Pharmacophoric Features:

      • The Benzosuberene Scaffold: Provides the rigid framework to correctly position the other pharmacophoric elements.[2][3]

      • Pendant Aryl Ring: Often a trimethoxyphenyl or similarly substituted ring, which mimics the A-ring of colchicine and is crucial for binding.[2][3]

      • Functional Group on the Fused Aryl Ring: Modifications at positions such as C-1 with small electron-withdrawing groups (e.g., fluorine or chlorine) can enhance cytotoxicity.[3]

    Structure-Activity Relationship (SAR) Insights:

    • Phenolic-based analogues (e.g., KGP18) and their corresponding amine-based congeners (e.g., KGP156) have shown potent inhibition of tubulin assembly and cytotoxicity in the picomolar to nanomolar range.[3]

    • The introduction of a fluorine or chlorine atom at the 1-position of the fused aryl ring can lead to analogues with strong inhibitory activity against tubulin assembly (IC50 ≈ 1.0 μM) and potent cytotoxicity against human cancer cell lines.[3]

    Table 1: Cytotoxicity of Selected Benzosuberene Analogues

    CompoundModificationTarget Cancer Cell LineGI50 (nM)Reference
    KGP18 Phenolic analogueNCI-H460(picomolar range)[3]
    KGP156 Amine-based congenerNCI-H460(nanomolar range)[3]
    Analogue 37 Fluoro-benzosubereneNCI-H4605.47[3]
    Selective Estrogen Receptor Degraders (SERDs)

    More recently, substituted 6,7-dihydro-5H-benzo[1]annulene compounds have been investigated as selective estrogen receptor degraders (SERDs).[9][10][11] In hormone receptor-positive breast cancers, the estrogen receptor alpha (ERα) is a key driver of tumor growth.[9][10] SERDs offer a novel therapeutic strategy by promoting the degradation of the ERα protein, thereby shutting down estrogen-mediated signaling pathways.[9][11]

    • Mechanism of Action: These compounds bind to ERα and induce a conformational change that marks the receptor for proteasomal degradation. This removal of ERα from the cancer cells can overcome resistance to traditional endocrine therapies.[9][11]

    Gcluster_2Mechanism of SERDsSERDBenzosuberene-basedSERDBindingBinding andConformational ChangeSERD->BindingER_alphaEstrogen Receptor α(ERα)ER_alpha->BindingUbiquitinationUbiquitinationBinding->UbiquitinationProteasome26S ProteasomeUbiquitination->ProteasomeDegradationERα DegradationProteasome->DegradationApoptosis↓ Proliferation↑ ApoptosisDegradation->Apoptosis

    Caption: SERD-mediated Degradation of ERα.

    Other Potential Applications

    Preliminary research suggests that the 6,7,8,9-tetrahydro-5H-benzo[1]annulene core may have broader therapeutic utility. Studies have indicated potential antimicrobial and anti-inflammatory activities for certain derivatives.[4] The carboxylic acid functional group can be a site for further modification to explore these and other biological properties.[4]

    Future Directions and Conclusion

    The 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid scaffold and its analogs continue to be a fertile ground for drug discovery. The synthetic versatility of this core allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

    Key areas for future research include:

    • Expansion of SAR studies: Probing the effects of a wider range of substituents on both the aromatic and cycloheptane rings to identify novel compounds with enhanced potency and selectivity.

    • Development of Prodrugs: The synthesis of water-soluble prodrugs, such as phosphate salts, can improve the in vivo delivery and efficacy of highly potent but poorly soluble lead compounds.[2][3]

    • Exploration of New Therapeutic Targets: While oncology has been a major focus, the unique structural features of this scaffold warrant investigation against other biological targets.

    • Advanced Drug Delivery Systems: The incorporation of these potent molecules into targeted delivery systems, such as antibody-drug conjugates (ADCs), could further enhance their therapeutic index by selectively delivering them to diseased tissues.[7]

    References

    • Pinney, K. G., et al. (2013). Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. Bioorganic & Medicinal Chemistry, 21(24), 7921-7933. Available from: [Link]

    • PubMed. (2013). Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. PubMed. Available from: [Link]

    • BEARdocs. Design and synthesis of benzosuberene and tetracyclic-based molecules inspired by natural products as inhibitors of tubulin polymerization and preparation of drug-linker constructs to facilitate tumor selective targeted delivery. Available from: [Link]

    • ACS Publications. (2019). Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry. Available from: [Link]

    • ACS Fall 2025. Synthesis of benzosuberene-based analogues inspired by natural products: Their action as inhibitors of tubulin polymerization as potential anti-cancer agents. Available from: [Link]

    • National Institutes of Health. (2022). 6,7-Dihydro-5H-benzo[1]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. ACS Medicinal Chemistry Letters. Available from: [Link]

    • National Institutes of Health. (2022). Substituted 6,7-Dihydro-5H-Benzo[1]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. ACS Medicinal Chemistry Letters. Available from: [Link]

    • ACS Publications. (2022). Substituted 6,7-Dihydro-5H-benzo[1]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. ACS Medicinal Chemistry Letters. Available from: [Link]

    • Research Square. (2021). Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity. Available from: [Link]

    • PubMed. (2018). Synthesis and Structure-Activity Relationships of Tetrahydro-β-carboline Derivatives as Anticancer and Cancer-chemopreventive Agents. PubMed. Available from: [Link]

    • PubMed. (1995). Synthesis and structure-activity relationships of stilbene retinoid analogs substituted with heteroaromatic carboxylic acids. PubMed. Available from: [Link]

    • Drug Design Org. Structure Activity Relationships. Available from: [Link]

    • Acta Chimica Slovenica. (2000). Synthesis and characterization of 8-hydroxy-5,8,9,10-tetrahydro-6H-benzocycloocten-7-one, 5,6,9,10-tetrahydro-benzocyclooctene-7,8-dione and 6,7,10,11-tetrahydro-benzocycloocta[b]quinoxaline. Available from: [Link]

    In Silico Modeling of 6,7,8,9-Tetrahydro-5H-benzoannulene-7-carboxylic Acid Interactions: A Technical Guide for Drug Discovery Professionals

    In Silico Modeling of 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carboxylic Acid Interactions: A Technical Guide for Drug Discovery Professionals

    This guide provides a comprehensive, in-depth technical exploration of the in silico modeling of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid and its derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational techniques to investigate the therapeutic potential of this novel chemical scaffold. By integrating established methodologies with expert insights, this document will detail a complete workflow from initial target identification to advanced binding affinity calculations.

    Introduction: Unveiling the Potential of a Novel Scaffold

    6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carboxylic acid is an intriguing organic compound featuring a unique bicyclic structure.[2] Preliminary research suggests that this scaffold possesses potential biological activities, including antimicrobial and anticancer properties, making it a person of interest for further investigation in medicinal chemistry.[2] In silico modeling offers a powerful, cost-effective, and time-efficient avenue to explore the therapeutic promise of this molecule and its analogues.

    A critical aspect of in silico drug discovery is the identification of a plausible biological target. The structural similarity of the 6,7,8,9-tetrahydro-5H-benzo[1]annulene core to Bexarotene, a known Retinoid X Receptor (RXR) agonist, provides a strong rationale for investigating RXR as a primary target for this class of compounds.[3][4][5][6] Bexarotene is a synthetic retinoid that selectively activates RXRs, which are nuclear receptors that play a pivotal role in regulating gene expression related to cell differentiation, apoptosis, and metabolism.[4][6] This guide will, therefore, use the interaction with RXR as a central case study to illustrate a comprehensive in silico modeling workflow.

    The In Silico Modeling Workflow: A Strategic Overview

    The in silico investigation of a novel compound like 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid follows a multi-step, integrated approach. Each stage builds upon the previous one, providing a progressively deeper understanding of the molecule's potential as a therapeutic agent.

    Gcluster_0Phase 1: Foundationcluster_1Phase 2: Interaction Modelingcluster_2Phase 3: Advanced Analysis & PredictionTarget IdentificationTarget IdentificationLigand & Receptor PreparationLigand & Receptor PreparationTarget Identification->Ligand & Receptor PreparationMolecular DockingMolecular DockingLigand & Receptor Preparation->Molecular DockingADMET PredictionADMET PredictionLigand & Receptor Preparation->ADMET PredictionMolecular DynamicsMolecular DynamicsMolecular Docking->Molecular DynamicsPharmacophore ModelingPharmacophore ModelingMolecular Docking->Pharmacophore ModelingBinding Free Energy CalculationBinding Free Energy CalculationMolecular Dynamics->Binding Free Energy CalculationLead OptimizationLead OptimizationBinding Free Energy Calculation->Lead OptimizationPharmacophore Modeling->Lead OptimizationADMET Prediction->Lead Optimization

    Figure 1: A high-level overview of the in silico modeling workflow.

    Part 1: Ligand and Receptor Preparation - The Foundation of Accurate Modeling

    The quality of the initial structures of the ligand and the receptor is paramount for the reliability of any in silico study. This preparatory phase involves obtaining, cleaning, and optimizing the 3D coordinates of both molecules.

    Ligand Preparation

    The 3D structure of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid can be generated using molecular building software such as Avogadro or ChemDraw. The following steps are crucial:

    • 2D to 3D Conversion: Draw the 2D structure of the molecule and convert it to a 3D representation.

    • Energy Minimization: Perform an initial energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy conformation.

    • File Format Conversion: Save the optimized structure in a suitable format, such as .mol2 or .pdb, which are compatible with most molecular modeling software.

    Receptor Preparation

    For this guide, we will use the human Retinoid X Receptor alpha (RXRα) as the target protein. The crystal structure of RXRα in complex with a ligand can be obtained from the Protein Data Bank (PDB). A suitable entry is, for example, PDB ID: 1FBY, which contains the ligand-binding domain of human RXRα.[7]

    Protocol for Receptor Preparation using AutoDockTools (ADT): [8][9][10][11][12]

    • Load the PDB File: Open the downloaded PDB file in ADT.

    • Clean the Protein: Remove all non-essential molecules, including water, co-factors, and the original ligand.

    • Add Hydrogens: Add polar hydrogens to the protein structure.

    • Compute Charges: Assign Gasteiger charges to all atoms.

    • Merge Non-Polar Hydrogens: Merge non-polar hydrogens to reduce computational complexity.

    • Set Atom Types: Assign AutoDock 4 atom types.

    • Save as PDBQT: Save the prepared receptor as a .pdbqt file. This format includes atomic charges, atom types, and torsional degrees of freedom information.

    Part 2: Molecular Docking - Predicting the Binding Pose

    Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[8] This method allows for the elucidation of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex.

    Protocol for Molecular Docking with AutoDock 4: [8][9][10][11]

    • Prepare the Ligand in ADT:

      • Load the ligand's .mol2 or .pdb file.

      • Detect the root and define the rotatable bonds.

      • Save the prepared ligand as a .pdbqt file.

    • Define the Grid Box:

      • Load the prepared receptor (.pdbqt) and ligand (.pdbqt) in ADT.

      • Define a 3D grid box that encompasses the binding site of the receptor. For RXRα, this would be the known Bexarotene binding pocket.[7] The grid box should be large enough to allow for the free rotation and translation of the ligand.

    • Generate the Grid Parameter File (.gpf):

      • Set the grid parameters, including the dimensions and center of the grid box.

      • Save the grid parameter file.

    • Run AutoGrid:

      • Execute the autogrid4 command using the generated .gpf file as input. This will create map files for each atom type in the ligand, which are used by AutoDock to calculate the grid-based energy scores.

    • Generate the Docking Parameter File (.dpf):

      • Set the docking parameters, including the number of docking runs, the population size for the genetic algorithm, and the maximum number of energy evaluations.

      • Save the docking parameter file.

    • Run AutoDock:

      • Execute the autodock4 command with the generated .dpf file. This will perform the docking simulation.

    • Analyze the Results:

      • The results are written to a docking log file (.dlg).

      • Use ADT to visualize the different docked poses (conformations) of the ligand in the binding site and analyze the predicted binding energies and intermolecular interactions.

    ParameterDescriptionRecommended Value
    Grid Box Size Dimensions of the grid box in x, y, and z (Å)60 x 60 x 60
    Grid Center Coordinates of the center of the grid boxCentered on the known binding site
    Number of GA Runs Number of independent docking runs100
    Population Size Number of individuals in the population150
    Max Evals Maximum number of energy evaluations25,000,000

    Table 1: Recommended parameters for AutoDock 4 docking simulations.

    Part 3: Molecular Dynamics Simulation - Capturing the Dynamic Nature of Interactions

    While molecular docking provides a static snapshot of the protein-ligand complex, molecular dynamics (MD) simulations allow for the study of the system's dynamic behavior over time.[1][13] This is crucial for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding.

    Protocol for MD Simulation with GROMACS: [1][13][14][15][16]

    • Prepare the System:

      • Use the best-ranked docked pose from the molecular docking study as the starting structure for the MD simulation.

      • Generate the topology and parameter files for both the protein and the ligand using a suitable force field (e.g., CHARMM36). For the ligand, a tool like the CGenFF server can be used.[1][14]

    • Solvation and Ionization:

      • Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).

      • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentrations.

    • Energy Minimization:

      • Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

    • Equilibration:

      • Perform a two-step equilibration process:

        • NVT Equilibration (Constant Number of Particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.

        • NPT Equilibration (Constant Number of Particles, Pressure, and Temperature): Equilibrate the pressure of the system while maintaining a constant temperature.

    • Production MD Run:

      • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.

    • Trajectory Analysis:

      • Analyze the MD trajectory to assess the stability of the complex. Key analyses include:

        • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.

        • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

        • Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the protein and the ligand over time.

        • Principal Component Analysis (PCA): To identify the dominant modes of motion in the system.

    GDocked ComplexDocked ComplexSystem PreparationSystem PreparationDocked Complex->System PreparationSolvation & IonizationSolvation & IonizationSystem Preparation->Solvation & IonizationEnergy MinimizationEnergy MinimizationSolvation & Ionization->Energy MinimizationNVT EquilibrationNVT EquilibrationEnergy Minimization->NVT EquilibrationNPT EquilibrationNPT EquilibrationNVT Equilibration->NPT EquilibrationProduction MDProduction MDNPT Equilibration->Production MDTrajectory AnalysisTrajectory AnalysisProduction MD->Trajectory AnalysisGcluster_0Pharmacophore FeaturesHBDH-Bond DonorPharmacophore ModelPharmacophore ModelHBD->Pharmacophore ModelHBAH-Bond AcceptorHBA->Pharmacophore ModelHYHydrophobicHY->Pharmacophore ModelARAromatic RingAR->Pharmacophore ModelProtein-Ligand ComplexProtein-Ligand ComplexProtein-Ligand Complex->HBDProtein-Ligand Complex->HBAProtein-Ligand Complex->HYProtein-Ligand Complex->ARVirtual ScreeningVirtual ScreeningPharmacophore Model->Virtual Screening

    Figure 3: Conceptual diagram of pharmacophore model generation.

    ADMET Prediction

    The success of a drug candidate is not solely dependent on its binding affinity to the target but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. [17][18][19][20][21]In silico ADMET prediction tools can provide early an assessment of the drug-likeness of a compound, helping to identify potential liabilities before significant resources are invested.

    A variety of online web servers and standalone software are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab. [18][20]These tools predict a wide range of properties, including:

    Property CategoryPredicted Parameters
    Absorption Caco-2 permeability, Human intestinal absorption
    Distribution Blood-brain barrier permeability, Plasma protein binding
    Metabolism Cytochrome P450 inhibition
    Excretion Total clearance
    Toxicity AMES toxicity, hERG inhibition, Hepatotoxicity

    Table 2: Common in silico ADMET-predicted properties.

    Conclusion and Future Directions

    This technical guide has outlined a comprehensive in silico workflow for the investigation of 6,7,8,9-tetrahydro-5H-benzoa[1]nnulene-7-carboxylic acid and its derivatives as potential therapeutic agents. By leveraging a combination of molecular docking, molecular dynamics simulations, advanced binding free energy calculations, pharmacophore modeling, and ADMET prediction, researchers can gain significant insights into the structure-activity relationships of this novel scaffold and prioritize the most promising candidates for experimental validation.

    The iterative nature of this in silico approach allows for a continuous feedback loop between computational prediction and experimental testing. The insights gained from these computational studies can guide the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating the drug discovery and development process.

    References

    • Anoop Johny. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

    • Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi's Website. [Link]

    • Justin A. Lemkul. GROMACS Tutorials. GROMACS Tutorials. [Link]

    • Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]

    • Justin A. Lemkul. Protein-Ligand Complex. MD Tutorials. [Link]

    • Bioinformatics-Inc. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

    • Pritam Panda. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

    • Dawson, M. I., & Zhang, X. K. (2011). The retinoid X receptors and their ligands. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(8), 445–455. [Link]

    • Proteopedia. (2023). Retinoid X receptor. Proteopedia. [Link]

    • NuRCaMeIn. RXR (RETINOID X RECEPTOR). NuRCaMeIn. [Link]

    • Pritam Panda. (2025). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. YouTube. [Link]

    • Khaled H. Barakat. Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics. [Link]

    • Wikipedia. (2023). Retinoid X receptor. Wikipedia. [Link]

    • Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

    • Slideshare. (2018). In Silico methods for ADMET prediction of new molecules. Slideshare. [Link]

    • ResearchGate. (2025). In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate. [Link]

    • Singh, D. B., & Dwivedi, S. K. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1055–1067. [Link]

    • Maddy's Lab. (2025). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]

    • GitHub. (2024). google-research/protein-ligand-binding-free-energy-calculations. GitHub. [Link]

    • AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]

    • The Nuclear Receptor Resource. (2007). RXR (Retinoid X Receptor). The Nuclear Receptor Resource. [Link]

    • MDPI. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]

    • AlchemistryWiki. (2018). Absolute Binding Free Energy - Gromacs 2016. AlchemistryWiki. [Link]

    • BioExcel. (2022). BioExcel Webinar #63 - GROMACS/pmx large-scale alchemical protein-ligand binding affinity screening. YouTube. [Link]

    • Patsnap. (2024). What is the mechanism of Bexarotene?. Patsnap Synapse. [Link]

    • GROMACS Tutorials. Calculating free energy. GROMACS Tutorials. [Link]

    • DermNet. (2021). Bexarotene. DermNet. [Link]

    • Inte:Ligand. LigandScout Research Articles. Inte:Ligand. [Link]

    • ACS Publications. (2021). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. ACS Publications. [Link]

    • Issac, J., Raveendran, P. S., & Kunnummal, M. (2023). RXR agonist, Bexarotene, effectively reduces drug resistance via regulation of RFX1 in embryonic carcinoma cells. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1870(7), 119510. [Link]

    • Nick Janetakis. (2017). A Quick Introduction to Graphviz. Nick Janetakis. [Link]

    • Hughes, T. S., Wilson, J. W., & Pascal, B. D. (2014). Identification of Bexarotene as a PPARγ Antagonist with HDX. Bioorganic & Medicinal Chemistry Letters, 24(21), 4969–4972. [Link]

    • The Slow Growth. (2023). Graphviz workflow 1. YouTube. [Link]

    • Odame, E. A., & Am-in, N. (2020). Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors. Molecules, 25(11), 2588. [Link]

    • Graphviz. Graphviz. Graphviz. [Link]

    • ResearchGate. (2021). LigandScout generated Pharmacophore models. ResearchGate. [Link]

    • GitHub. (2021). molinfo-vienna/apo2ph4. GitHub. [Link]

    • Sketchviz. Graphviz Examples and Tutorial. Sketchviz. [Link]

    • Emden R. Gansner and Stephen C. North. (2012). Drawing graphs with Graphviz. Graphviz. [Link]

    • PubChemLite. 6,7,8,9-tetrahydro-5h-benzoa[1]nnulene-5-carboxylic acid. PubChemLite. [Link]

    Methodological & Application

    Application Notes and Protocols for the Cellular Investigation of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid

    Application Notes and Protocols for the Cellular Investigation of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid

    These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid in a cell culture setting. Given that this compound is a novel investigational agent with limited published biological data, this guide is structured as a hypothesis-driven workflow. It begins with foundational characterization and progresses to specific functional assays, emphasizing scientific integrity and causality behind each experimental step.

    Preliminary research suggests that compounds with similar structural motifs may exhibit anticancer properties.[2] The protocols outlined herein are designed to systematically evaluate this potential, with a specific focus on a plausible, yet unconfirmed, mechanism of action: modulation of the Retinoid X Receptor (RXR) signaling pathway. The known RXR agonist, Bexarotene, which shares some structural similarities, will be used as a point of reference for designing experimental parameters.[3][4]

    Part 1: Foundational Laboratory Procedures

    Before assessing the biological function of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid, it is critical to establish its basic handling and cytotoxic profile. These initial steps are crucial for the validity of all subsequent experiments.

    Reagent Preparation and Storage

    The proper solubilization and storage of the compound are paramount to ensure consistent activity and prevent degradation.

    Protocol 1: Stock Solution Preparation and Storage

    • Initial Solubility Testing (Recommended): Due to the absence of specific solubility data, a preliminary test is advised. Attempt to dissolve a small, known quantity of the compound in cell culture-grade Dimethyl Sulfoxide (DMSO). Carboxylic acid-containing compounds are often soluble in polar aprotic solvents like DMSO.

    • Preparation of a 10 mM Stock Solution:

      • Weigh out a precise amount of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid (Molecular Weight: 190.24 g/mol ).

      • Add the appropriate volume of high-purity, sterile DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock, dissolve 1.9024 mg of the compound in 1 mL of DMSO.

      • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be applied if necessary. Visually inspect for any particulates.

      • Causality Note: A high-concentration stock in an organic solvent like DMSO is standard practice. It allows for minimal solvent exposure to the cells when diluted into aqueous culture medium, as high concentrations of DMSO can be toxic and affect cell physiology.

    • Aliquoting and Storage:

      • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

      • Store the aliquots at -20°C, protected from light. For long-term storage, -80°C is recommended.

      • Trustworthiness Note: Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation and loss of activity. This ensures experimental reproducibility over time.

    Determination of the Optimal Working Concentration Range

    A critical first step in any cell-based assay is to determine the concentration range that is non-toxic or exhibits a desired level of cytotoxicity. This is typically achieved through a dose-response cell viability assay.

    Protocol 2: Cell Viability/Cytotoxicity Assay (e.g., MTS or MTT Assay)

    • Cell Seeding:

      • Select a relevant cancer cell line. Based on the activity of the analogous compound Bexarotene, human cutaneous T-cell lymphoma (CTCL) cell lines such as Hut78 or MJ are logical starting points.[5] Alternatively, a common cancer cell line like MCF-7 (breast cancer) or A549 (lung cancer) can be used for initial screening.

      • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) and allow them to adhere and resume logarithmic growth for 24 hours.

    • Compound Treatment:

      • Prepare serial dilutions of the 10 mM stock solution in complete cell culture medium to create a range of final treatment concentrations. A broad range is recommended for the initial experiment (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM, 100 µM).

      • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and an "untreated control" (medium only).

      • Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubation:

      • Incubate the plate for a standard duration, typically 48 to 72 hours, in a humidified incubator at 37°C with 5% CO₂. The 72-hour time point is common for assessing proliferation inhibition.[5]

    • Viability Assessment:

      • Add the MTS or MTT reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent per 100 µL of medium).

      • Incubate for 1-4 hours until a color change is apparent.

      • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

    • Data Analysis:

      • Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability for each concentration.

      • Plot the percent viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value.

    Table 1: Recommended Starting Parameters for Cytotoxicity Profiling

    Parameter Recommended Value Rationale
    Cell Lines Hut78, MJ (CTCL); MCF-7 (Breast Cancer) CTCL lines are responsive to the analogous compound Bexarotene. MCF-7 is a standard line for cancer screening.
    Seeding Density 5,000 - 10,000 cells/well Ensures cells are in a logarithmic growth phase and do not become over-confluent during the assay.
    Concentration Range 0.01 µM to 100 µM A broad range is essential to capture the full dose-response curve for a novel compound.
    Incubation Time 72 hours Sufficient time to observe effects on cell proliferation and viability.[5]

    | Controls | Vehicle (DMSO), Untreated | Differentiates compound-specific effects from solvent effects or normal growth. |

    Part 2: Investigating the Mechanism of Action - RXR Agonism

    Our central hypothesis is that 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid may act as an agonist for Retinoid X Receptors (RXRs). RXRs are nuclear receptors that, upon ligand binding, form dimers and regulate the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.[6][7] The most direct method to test this is a reporter gene assay.

    Workflow for Investigating Novel Compound Activity

    Gcluster_prepPhase 1: Preparation & Profilingcluster_moaPhase 2: Mechanism of Actioncluster_phenoPhase 3: Phenotypic Validationcluster_dataPhase 4: Data AnalysisprepCompound Solubilization(10 mM Stock in DMSO)cytoCytotoxicity Assay (MTS)Determine IC50 & Non-Toxic Rangeprep->cytoEstablish working concentrationsreporterRXR LuciferaseReporter Gene Assaycyto->reporterUse sub-toxic concentrationsprolifProliferation Assay(e.g., BrdU or Cell Counting)reporter->prolifIf RXR agonism confirmedapopApoptosis Assay(Annexin V / PI Staining)reporter->apopValidate downstream effectsanalysisSynthesize Data &Draw Conclusionsprolif->analysisapop->analysis

    Caption: Experimental workflow for characterizing a novel compound.

    Protocol 3: RXRα Luciferase Reporter Gene Assay

    This assay utilizes cells engineered to express the human RXRα protein and a luciferase reporter gene linked to an RXR response element (RXRE). Agonist binding to RXRα induces luciferase expression, which can be quantified as a luminescent signal.[8]

    • Cell Transfection (if not using a stable cell line):

      • Co-transfect a suitable cell line (e.g., HEK293T) with three plasmids:

        • An expression vector for human RXRα (e.g., pSG5-human RXRα).

        • A reporter plasmid containing multiple copies of an RXRE driving a luciferase gene (e.g., pGL3-RXRE-luc).

        • A control plasmid for normalization, such as one expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK).

      • Use a commercial transfection reagent and follow the manufacturer's protocol. Plate the transfected cells in a 96-well white, clear-bottom plate.

    • Compound Treatment:

      • After 24 hours, treat the cells with 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid at various non-toxic concentrations (determined from Protocol 2, e.g., 0.1 µM to 10 µM).

      • Positive Control: Treat a set of wells with a known RXR agonist, such as Bexarotene or 9-cis-Retinoic Acid, at its EC₅₀ concentration.[8][9]

      • Negative Control: Treat a set of wells with the vehicle (DMSO) alone.

    • Incubation: Incubate the plate for an additional 24 hours at 37°C with 5% CO₂.

    • Luciferase Assay:

      • Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

      • Causality Note: The dual-luciferase system is critical for accuracy. The Firefly luciferase signal indicates RXR activation, while the Renilla luciferase signal is used to normalize for variations in cell number and transfection efficiency, ensuring that the observed effects are due to specific receptor activation.

    • Data Analysis:

      • Calculate the ratio of Firefly to Renilla luciferase activity for each well.

      • Express the data as "Fold Activation" by normalizing the ratio of treated wells to the average ratio of the vehicle control wells.

      • A significant, dose-dependent increase in fold activation suggests that the compound is an RXRα agonist.

    Part 3: Phenotypic and Downstream Functional Assays

    If the compound demonstrates RXR agonist activity or significant cytotoxicity in cancer cell lines, the next logical step is to characterize its phenotypic effects, such as the inhibition of proliferation and the induction of apoptosis.

    Protocol 4: Cell Proliferation Assay (BrdU Incorporation)

    This assay provides a more direct measure of DNA synthesis than metabolic assays like MTS.

    • Procedure: Seed and treat cells as described in Protocol 2 for 48-72 hours.

    • BrdU Labeling: For the final 2-4 hours of incubation, add BrdU (Bromodeoxyuridine), a thymidine analog, to the culture medium.

    • Detection: Following incubation, fix the cells and use an anti-BrdU antibody conjugated to an enzyme (e.g., HRP) to detect the incorporated BrdU. Measure the signal using a colorimetric substrate and a plate reader.

    • Analysis: A decrease in signal relative to the vehicle control indicates an inhibition of cell proliferation.

    Protocol 5: Apoptosis Assay (Annexin V and Propidium Iodide Staining)

    This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

    • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol. Incubate in the dark for 15 minutes.

    • Flow Cytometry: Analyze the stained cells on a flow cytometer.

      • Annexin V-negative, PI-negative: Viable cells.

      • Annexin V-positive, PI-negative: Early apoptotic cells.

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.

    • Analysis: Quantify the percentage of cells in each quadrant. A dose-dependent increase in the Annexin V-positive populations is indicative of apoptosis induction. Known RXR agonists like Bexarotene have been shown to induce apoptosis in this manner.[3]

    Canonical RXR Signaling Pathway

    Gcluster_cytocluster_nucNucleusCompoundRXR Agonist(e.g., Bexarotene orInvestigational Compound)DimerRXR-PartnerHeterodimerCompound->DimerLigand BindingRXRRXRRXR->DimerPartnerPartner Receptor(e.g., RAR, LXR, PPAR)Partner->DimerCoRCo-repressorComplexDimer->CoRDissociatesRXRERXR Response Element (RXRE)on DNADimer->RXREBinds DNACoACo-activatorComplexDimer->CoARecruitsCoR->DimerRepresses transcription(in absence of ligand)TranscriptionGene TranscriptionCoA->TranscriptionInitiatesmRNAmRNATranscription->mRNAProteinProtein SynthesismRNA->ProteinTranslation (in cytoplasm)ResponseCellular Response(Apoptosis, Differentiation,↓ Proliferation)Protein->Response

    Caption: Simplified RXR heterodimer signaling pathway.

    References

    • Panel of Human RXR Reporter Assays: RXRα, RXRβ & RXRγ. INDIGO Biosciences. [Link]

    • Ligand Screening System for the RXRα Heterodimer Using the Fluorescence RXR Agonist CU-6PMN. PMC - NIH. [Link]

    • Human RXRα Reporter Assay Kit. INDIGO Biosciences. [Link]

    • Retinoid X receptor. Wikipedia. [Link]

    • Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas. PMC - NIH. [Link]

    • Bexarotene: A Novel Drug Delivery System for Cutaneous T-cell Lymphoma (CTCL). International Journal of Psychosocial Rehabilitation. [Link]

    • 6,7,8,9-tetrahydro-5h-benzo[1]annulene-5-carboxylic acid. PubChemLite. [Link]

    • Induction of retinoid X receptor activity and consequent up-regulation of p21WAF1/CIP1 by indenoisoquinolines in MCF7 cells. National Institutes of Health. [Link]

    Application Notes & Protocols: 6,7,8,9-Tetrahydro-5H-benzoannulene-7-carboxylic Acid in Modern Organic Synthesis

    Application Notes & Protocols: 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carboxylic Acid in Modern Organic Synthesis

    Introduction: Unlocking the Potential of a Versatile Scaffold

    The 6,7,8,9-tetrahydro-5H-benzo[1]annulene core, often referred to as a benzosuberane or benzocycloheptane structure, is a privileged scaffold in medicinal chemistry.[2][3] Its unique three-dimensional conformation and synthetic tractability make it an attractive starting point for the development of novel therapeutics. 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carboxylic acid, in particular, serves as a pivotal building block, offering a reactive "handle"—the carboxylic acid group—for extensive chemical modification and diversification.[4]

    This document provides an in-depth guide to the synthetic applications of this compound. We move beyond simple reaction lists to explore the strategic reasoning behind common transformations, offering detailed, field-tested protocols for its use in generating libraries of compounds for drug discovery and other advanced applications. The benzosuberone and benzosuberene frameworks derived from this core are integral to compounds investigated for a wide range of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.[2][3][5][6]

    Physicochemical Properties & Handling

    A foundational understanding of the molecule's properties is critical for successful experimentation.

    PropertyValueSource
    CAS Number 1400229-72-2[7]
    Molecular Formula C₁₂H₁₄O₂[4]
    Molecular Weight 190.24 g/mol [8]
    Appearance Typically an off-white to white solidGeneral Knowledge
    Storage Store in a cool, dry place away from incompatible materials.General Lab Practice

    Safety & Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

    Core Synthetic Pathways & Strategic Rationale

    The true utility of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid lies in the versatility of its carboxylic acid moiety. This functional group is a gateway to a multitude of derivatives, enabling systematic exploration of a compound's structure-activity relationship (SAR).

    Gcore6,7,8,9-Tetrahydro-5H-benzo[7]annulene-7-carboxylic AcidamideAmide Derivatives(SAR Exploration)core->amide Amide Coupling(EDC, HATU, etc.)esterEster Derivatives(Prodrugs, Bioisosteres)core->ester Esterification(Fischer, etc.)alcoholPrimary Alcohol(Further Functionalization)core->alcohol Reduction(LiAlH₄, BH₃)saturatedFully Saturated Core(Conformational Scaffolds)core->saturated Aromatic Ring Hydrogenation(Rh/C, PtO₂)

    Caption: Key synthetic transformations of the title compound.

    • Amide Bond Formation: This is arguably the most common and valuable transformation in medicinal chemistry.[9] Coupling the carboxylic acid with a diverse panel of primary or secondary amines allows for the rapid generation of a library of analogues. This strategy is fundamental for probing interactions with biological targets and optimizing properties like potency, selectivity, and pharmacokinetic profiles. The resulting amide bond is generally stable in vivo, making it a desirable linker.

    • Esterification: The formation of esters, often through acid-catalyzed methods like the Fischer esterification, serves multiple purposes.[10] Esters can act as prodrugs, which are cleaved in vivo to release the active carboxylic acid, potentially improving bioavailability. They can also serve as bioisosteric replacements for other functional groups or as intermediates for further reactions.

    • Reduction to Alcohols: Reducing the carboxylic acid to the corresponding primary alcohol (7-(hydroxymethyl)-6,7,8,9-tetrahydro-5H-benzo[1]annulene) opens up new avenues for synthesis. The resulting alcohol can be used in ether synthesis, oxidized to an aldehyde for reductive amination, or used in further coupling reactions.

    • Aromatic Ring Hydrogenation: While requiring more forcing conditions, the catalytic hydrogenation of the fused benzene ring transforms the benzosuberane scaffold into a fully saturated dicarbocyclic system.[11][12] This modification drastically alters the molecule's shape and rigidity, providing access to novel chemical space and allowing researchers to study the impact of aromaticity on biological activity.

    Detailed Experimental Protocols

    The following protocols are designed to be robust and reproducible. They include explanations for key steps, reflecting best practices in a research setting.

    Protocol 1: Amide Synthesis via EDC Coupling

    Rationale: This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily displaced by an amine to form the amide bond.[13] An additive like 1-hydroxybenzotriazole (HOBt) is often included to suppress side reactions and minimize racemization if chiral centers are present.[13]

    Workflow Diagram:

    GstartDissolve Carboxylic Acid& Amine in Aprotic Solvent(e.g., DCM, DMF)add_baseAdd Base (e.g., DIPEA)(if amine salt is used)start->add_baseadd_reagentsAdd Coupling Reagents(EDC, HOBt)at 0 °Cadd_base->add_reagentsreactStir at Room Temp(Monitor by TLC/LC-MS)add_reagents->reactworkupAqueous Work-up(Wash with aq. HCl, NaHCO₃, brine)react->workuppurifyDry, Concentrate &Purify (Column Chromatography)workup->purify

    Caption: Standard workflow for EDC-mediated amide coupling.

    Materials:

    • 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carboxylic acid (1.0 equiv)

    • Desired amine (1.1 equiv)

    • EDC (1.2 equiv)

    • HOBt (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, if using an amine hydrochloride salt)

    • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

    • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

    • Anhydrous MgSO₄ or Na₂SO₄

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

    Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid (1.0 equiv).

    • Dissolve the acid in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).

    • Add the desired amine (1.1 equiv). If the amine is supplied as a hydrochloride salt, add DIPEA (3.0 equiv) to liberate the free base.

    • Cool the stirring mixture to 0 °C in an ice bath.

    • Add HOBt (1.2 equiv) followed by the portion-wise addition of EDC (1.2 equiv). Causality: Slow addition of EDC at 0 °C helps control the exothermic reaction and maintains the stability of the active intermediate.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

    • Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (aq) (2x), saturated NaHCO₃ (aq) (2x), and brine (1x). Rationale: The acid wash removes excess amine and DIPEA, while the base wash removes unreacted HOBt and any remaining carboxylic acid.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

    Protocol 2: Synthesis of a Methyl Ester via Fischer Esterification

    Rationale: This classic acid-catalyzed esterification is an equilibrium process.[14][15] By using a large excess of the alcohol (methanol), which also serves as the solvent, the equilibrium is driven towards the product side (Le Châtelier's principle), ensuring a high yield. A strong acid catalyst, like sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[10]

    Workflow Diagram:

    GstartDissolve Carboxylic Acidin Excess Alcohol (Solvent)add_catAdd Catalytic Acid(e.g., conc. H₂SO₄)(Caution: Exothermic)start->add_catrefluxHeat to Reflux(2-6 hours)(Monitor by TLC)add_cat->refluxcool_quenchCool & Quench(Pour into water/ice)reflux->cool_quenchextractExtract with Organic Solvent(e.g., Ethyl Acetate)cool_quench->extractwash_purifyWash (NaHCO₃, brine),Dry, Concentrate & Purifyextract->wash_purify

    Caption: General procedure for Fischer Esterification.

    Materials:

    • 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carboxylic acid

    • Methanol (anhydrous, large excess)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5% mol)

    • Ethyl Acetate or Diethyl Ether

    • Saturated NaHCO₃ (aq), Brine

    • Anhydrous Na₂SO₄

    • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

    Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid in a large excess of anhydrous methanol (e.g., 20-50 mL per gram of acid).

    • While stirring, carefully add a few drops of concentrated sulfuric acid. Safety Note: The addition of strong acid to alcohol is exothermic. Add slowly.

    • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

    • Maintain reflux for 2-6 hours, monitoring the reaction by TLC (a higher Rf value is expected for the less polar ester product).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove most of the excess methanol using a rotary evaporator.

    • Work-up: Pour the residue into a separatory funnel containing deionized water and extract with ethyl acetate or diethyl ether (3x).

    • Combine the organic extracts and wash sequentially with saturated NaHCO₃ (aq) (to neutralize the acid catalyst) and brine.[10][16]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purification: If necessary, the product can be purified by flash column chromatography, although often the crude product is of sufficient purity for subsequent steps.

    Protocol 3: Catalytic Hydrogenation of the Aromatic Ring

    Rationale: The hydrogenation of a stable aromatic ring requires more forcing conditions (higher pressure and/or more active catalysts) than the reduction of a simple alkene.[11][17] Rhodium on carbon (Rh/C) is a highly effective catalyst for this transformation, often allowing the reaction to proceed under milder conditions than other catalysts like platinum or palladium.[18] The reaction is performed in a specialized high-pressure vessel (autoclave or Parr shaker).

    Materials:

    • 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carboxylic acid

    • Rhodium on Carbon (5% Rh/C) catalyst (5-10% by weight)

    • Solvent (e.g., Methanol, Ethanol, or Acetic Acid)

    • Hydrogen Gas (H₂)

    • High-pressure hydrogenation vessel (e.g., Parr apparatus)

    • Celatom® or Celite® for filtration

    Procedure:

    • Place 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid and a suitable solvent (e.g., methanol) into the pressure vessel.

    • Carefully add the 5% Rh/C catalyst under a stream of inert gas. Caution: Hydrogenation catalysts can be pyrophoric. Do not add to the solvent in the presence of air.

    • Seal the reaction vessel according to the manufacturer's instructions.

    • Purge the vessel several times with nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere.

    • Pressurize the vessel with hydrogen gas (typically 50-500 psi, depending on the substrate and equipment).

    • Begin vigorous stirring or shaking and heat the reaction if necessary (e.g., 50-80 °C). The reduction of aromatic rings is often slow at room temperature.[12][18]

    • Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is typically complete (this may take 12-48 hours).

    • Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen.

    • Carefully open the vessel and filter the reaction mixture through a pad of Celite® or Celatom® to remove the catalyst. Wash the pad with additional solvent. Safety: The catalyst on the filter pad may be pyrophoric. Do not allow it to dry in the air. Quench carefully with water.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product, the fully saturated perhydro-benzo[1]annulene-7-carboxylic acid.

    • Purification: The product can be purified by recrystallization or chromatography if required.

    Conclusion and Future Outlook

    6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carboxylic acid is more than just a chemical intermediate; it is a strategic starting point for the synthesis of complex and biologically relevant molecules. The protocols detailed herein provide a validated foundation for researchers to build upon. The benzosuberene framework has proven particularly fruitful in the discovery of potent tubulin polymerization inhibitors, with some analogues showing picomolar cytotoxicity against human cancer cell lines.[19][20] The continued exploration of derivatives made possible by the chemistry of the carboxylic acid group will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.

    References

    • Benchchem. Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
    • National Institutes of Health (NIH).
    • PubMed. New cytotoxic benzosuberene analogs.
    • Lumen Learning. 19.5.
    • A Mild and Facile Method for Complete Hydrogenation of Aromatic Nuclei in W
    • Fiveable. Reduction of Aromatic Compounds | Organic Chemistry Class Notes.
    • BEARdocs. Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Potential Cancer Therapeutic Agents.
    • Smolecule. 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-2-carboxylic acid.

    • PubMed.
    • PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
    • Chemistry LibreTexts. 16.
    • Synthetic Approaches and Pharmacological
    • OperaChem.
    • Novel Benzosuberone Derivatives:Synthesis, Characteriz
    • ResearchGate. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents | Request PDF.
    • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
    • ResearchGate. Novel Benzosuberone-quinazolinone Derivatives: Synthesis and Antitumour Activity | Request PDF.
    • Fischer Esterific
    • ResearchGate. Synthetic Routes to Benzosuberone-Based Fused- and Spiro-Heterocyclic Ring Systems | Request PDF.
    • JoVE.
    • PMC - PubMed Central. Synthesis and Antimicrobial Evaluation of a New Series of Heterocyclic Systems Bearing a Benzosuberone Scaffold.
    • Acta Chim. Slov. 2000, 47, 317−326.
    • BLDpharm. 1400229-72-2|6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carboxylic acid.

    The Versatile Scaffold: 6,7,8,9-Tetrahydro-5H-benzoannulene-7-carboxylic Acid as a Gateway to Complex Molecular Architectures

    The Versatile Scaffold: 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carboxylic Acid as a Gateway to Complex Molecular Architectures

    Introduction: The Significance of the Benzo[1]annulene Core

    In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that provide a unique three-dimensional arrangement of functional groups is paramount. The 6,7,8,9-tetrahydro-5H-benzo[1]annulene framework represents a class of bicyclic structures that has garnered considerable attention. This partially saturated seven-membered ring fused to a benzene ring offers a conformationally flexible yet constrained scaffold, making it an attractive starting point for the synthesis of complex molecules with potential therapeutic applications. Derivatives of this core structure have been explored for their biological activities, including as antagonists for neural receptors.[2]

    This guide provides detailed application notes and protocols centered on a key derivative: 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid . The strategic placement of the carboxylic acid moiety at the 7-position of the cycloheptane ring provides a versatile chemical handle for a variety of synthetic transformations. This document will detail a reliable synthetic route to this valuable building block and provide robust protocols for its derivatization, empowering researchers to leverage its potential in the design and synthesis of novel chemical entities.

    Synthesis of the Core Building Block: A Two-Step Approach

    Synthesis_WorkflowKetone6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-oneNitrile6,7,8,9-Tetrahydro-5H-benzo[7]annulene-7-carbonitrileKetone->Nitrile   Step 1: Cyanation(e.g., TMSCN, cat. NMO)   Carboxylic_Acid6,7,8,9-Tetrahydro-5H-benzo[7]annulene-7-carboxylic acidNitrile->Carboxylic_Acid   Step 2: Hydrolysis(e.g., NaOH(aq), heat)   

    Caption: Proposed two-step synthesis of the target carboxylic acid.

    Step 1: Synthesis of 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carbonitrile

    The conversion of a ketone to a nitrile can be achieved through various methods. A particularly mild and efficient approach is the use of trimethylsilyl cyanide (TMSCN) to first form a cyanohydrin trimethylsilyl ether, which can then be converted to the nitrile. N-Methylmorpholine N-oxide (NMO) has been shown to be an effective catalyst for the silylcyanation of a wide range of ketones.[5]

    Protocol: Cyanation of 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-7-one

    • Materials:

      • 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-7-one

      • Trimethylsilyl cyanide (TMSCN)

      • N-Methylmorpholine N-oxide (NMO)

      • Anhydrous dichloromethane (DCM)

      • Deionized water

      • Brine (saturated aqueous NaCl solution)

      • Anhydrous magnesium sulfate (MgSO₄)

    • Procedure:

      • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6,7,8,9-tetrahydro-5H-benzo[1]annulen-7-one (1.0 eq).

      • Dissolve the ketone in anhydrous DCM (to a concentration of approximately 0.2 M).

      • Add N-methylmorpholine N-oxide (NMO) (0.1 eq) to the solution and stir for 5 minutes at room temperature.

      • Carefully add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise to the reaction mixture at room temperature. Caution: TMSCN is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

      • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

      • Upon completion, quench the reaction by the slow addition of deionized water.

      • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

      • Combine the organic layers and wash with brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyanohydrin silyl ether.

      • The crude product can be carried on to the next step without further purification. For conversion to the nitrile, subsequent elimination of the siloxy group is required, which can often be achieved during workup or by treatment with a mild Lewis acid or base.

    Step 2: Hydrolysis of 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carbonitrile to the Carboxylic Acid

    The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis and can be achieved under either acidic or basic conditions.[6][7][8] Basic hydrolysis is often preferred as it minimizes potential side reactions on acid-sensitive substrates.

    Protocol: Basic Hydrolysis of the Nitrile

    • Materials:

      • Crude 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carbonitrile

      • 10% aqueous sodium hydroxide (NaOH) solution

      • 6 M hydrochloric acid (HCl)

      • Diethyl ether or ethyl acetate

      • Deionized water

      • Brine

      • Anhydrous sodium sulfate (Na₂SO₄)

    • Procedure:

      • In a round-bottom flask, suspend the crude nitrile from the previous step in a 10% aqueous NaOH solution.

      • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

      • Monitor the reaction by TLC until the nitrile is no longer present (typically 4-12 hours). The reaction can be monitored for the cessation of ammonia evolution.

      • Cool the reaction mixture to room temperature and then further cool in an ice-water bath.

      • Carefully acidify the cooled solution to pH 2-3 with 6 M HCl. A precipitate of the carboxylic acid should form.

      • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

      • Combine the organic extracts and wash with brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

      • The resulting crude carboxylic acid can be purified by recrystallization (e.g., from a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel.

    Application Notes: Derivatization of the Carboxylic Acid

    The carboxylic acid functionality of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid serves as a versatile anchor point for the introduction of a wide array of chemical moieties, making it an ideal building block for constructing libraries of compounds for biological screening. The most common derivatizations are amide bond formation and esterification.

    Application 1: Amide Bond Formation via HATU Coupling

    Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[9] For coupling a sterically hindered or electronically challenging amine or carboxylic acid, modern coupling reagents are often employed to ensure high yields and minimize side reactions. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent that generates a reactive OAt-active ester, which readily reacts with amines to form the desired amide.[5]

    Amide_CouplingCarboxylic_Acid6,7,8,9-Tetrahydro-5H-benzo[7]annulene-7-carboxylic acidAmideTarget Amide DerivativeCarboxylic_Acid->Amide   HATU, DIPEADMF, 0 °C to RT   AminePrimary or SecondaryAmine (R-NH₂ or R₂NH)Amine->Amide

    Caption: Amide bond formation using HATU as a coupling agent.

    Protocol: HATU-Mediated Amide Coupling

    • Materials:

      • 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carboxylic acid (1.0 eq)

      • Amine (primary or secondary, 1.1 eq)

      • HATU (1.1 eq)

      • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

      • Anhydrous N,N-dimethylformamide (DMF)

      • Ethyl acetate

      • 1 M HCl (aq)

      • Saturated NaHCO₃ (aq)

      • Brine

      • Anhydrous Na₂SO₄

    • Procedure:

      • To a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

      • Cool the solution to 0 °C in an ice bath.

      • Add DIPEA (3.0 eq) dropwise to the stirred solution.

      • Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation (formation of the active ester).

      • Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

      • Allow the reaction to slowly warm to room temperature and stir for 1-18 hours. Monitor the reaction progress by TLC or LC-MS.

      • Upon completion, dilute the reaction mixture with ethyl acetate.

      • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove unreacted carboxylic acid), and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude amide by column chromatography or recrystallization.

    Amine Substrate ExampleProduct ClassExpected Outcome
    BenzylamineBenzyl amideHigh yield, clean reaction
    MorpholineMorpholinyl amideGenerally high yield
    AnilineAnilideMay require longer reaction times
    Glycine methyl esterPeptide-like couplingHigh yield with minimal racemization
    Application 2: Ester Formation via Steglich Esterification

    For the synthesis of esters, particularly from sterically hindered alcohols or with acid-sensitive substrates, the Steglich esterification is a method of choice.[1][10][11] This reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction under mild, neutral conditions.[1]

    EsterificationCarboxylic_Acid6,7,8,9-Tetrahydro-5H-benzo[7]annulene-7-carboxylic acidEsterTarget Ester DerivativeCarboxylic_Acid->Ester   DCC, cat. DMAPDCM, 0 °C to RT   AlcoholAlcohol (R-OH)Alcohol->Ester

    Caption: Steglich esterification for the synthesis of esters.

    Protocol: Steglich Esterification

    • Materials:

      • 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid (1.0 eq)

      • Alcohol (1.2 eq)

      • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

      • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

      • Anhydrous dichloromethane (DCM)

      • 1 M HCl (aq)

      • Saturated NaHCO₃ (aq)

      • Brine

      • Anhydrous MgSO₄

    • Procedure:

      • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

      • Cool the solution to 0 °C in an ice bath.

      • Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

      • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC.

      • Once the reaction is complete, cool the mixture to 0 °C for 30 minutes to maximize the precipitation of DCU.

      • Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

      • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

      • Purify the crude ester by column chromatography.

    Alcohol Substrate ExampleProduct EsterExpected Outcome
    MethanolMethyl esterHigh yield
    IsopropanolIsopropyl esterGood yield, may be slower
    tert-Butanoltert-Butyl esterGood yield, demonstrates the utility for hindered alcohols
    PhenolPhenyl esterGenerally good yield

    Conclusion

    6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carboxylic acid is a highly valuable and versatile building block for the synthesis of complex molecules. Its unique three-dimensional structure and the presence of a readily derivatizable carboxylic acid handle make it an ideal starting point for the exploration of new chemical space in drug discovery and materials science. The protocols detailed herein provide a reliable pathway to this key intermediate and its subsequent elaboration into a diverse range of amides and esters. By understanding the principles behind these transformations, researchers can effectively utilize this scaffold to construct novel molecular architectures with tailored properties.

    References

    • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

    • Fisher Scientific. Amide Synthesis. [Link]

    • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

    • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

    • ResearchGate. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

    • Organic Chemistry Portal. Steglich Esterification. [Link]

    • ACS Publications. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

    • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]

    • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. [Link]

    • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

    • Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

    • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

    • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

    • PubChem. 5,6,8,9-Tetrahydro-7H-benzo(7)annulen-7-one. [Link]

    Application Notes & Protocols: A High-Throughput Screening Cascade for 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid

    Application Notes & Protocols: A High-Throughput Screening Cascade for 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid

    For Researchers, Scientists, and Drug Development Professionals

    Abstract: The discovery of novel bioactive small molecules is the foundation of therapeutic innovation. 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid represents a chemical scaffold with potential pharmacological relevance. However, like many novel chemical entities (NCEs), its biological target and mechanism of action are uncharacterized. This guide abandons a single-target approach, instead detailing a comprehensive, target-agnostic high-throughput screening (HTS) cascade. We present a logical workflow beginning with broad phenotypic screening to identify cellular effects, followed by rigorous hit confirmation, and culminating in state-of-the-art chemical proteomics for target deconvolution. Each stage is supported by detailed, field-proven protocols and data interpretation guidelines to empower researchers to systematically uncover the therapeutic potential of this and other novel compounds.

    Introduction: The Challenge of the Unknown Target

    High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[2] Typically, HTS campaigns are target-based, measuring a compound's effect on a known protein. However, when presented with a novel molecule like 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid, for which a specific biological target is not established, a different strategy is required. Some related benzoannulene structures have been explored for antimicrobial or anticancer properties, but the specific biological targets remain elusive.[3][4]

    This situation calls for phenotypic screening, an approach that identifies compounds altering cell behavior in a desired way without a priori knowledge of the molecular target.[5][6] This application note details a three-part screening cascade designed to:

    • Identify a Cellular Phenotype: Employ a robust, primary HTS assay to discover if the compound has any effect on cell health or morphology.

    • Deconvolute the Target: Use advanced techniques to identify the specific protein(s) the active compound interacts with.

    • Validate the Interaction: Confirm the compound's effect on the newly identified target using a secondary, orthogonal assay.

    This workflow provides a powerful and logical path from a novel molecule to a validated lead compound with a known mechanism of action.

    Strategic Overview: The Target-Agnostic Screening Cascade

    The journey from a novel compound to a validated hit requires a multi-step, decision-based process. The following workflow illustrates the proposed strategy, ensuring that resources are focused on progressively more qualified hits.

    Screening_Cascadecluster_0Part 1: Primary Phenotypic Screencluster_1Part 2: Hit Confirmation & Target IDcluster_2Part 3: Target ValidationCompoundTest Compound:6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acidPrimaryHTSHigh-ThroughputCell Viability Assay(e.g., CellTiter-Glo®)Compound->PrimaryHTSScreen @ 10 µMHitIdentPrimary Hit Identification(Z-score > 3)PrimaryHTS->HitIdentAnalyze DataDoseResponseDose-ResponseConfirmation (EC50/IC50)HitIdent->DoseResponseConfirm HitsTargetDeconvTarget Deconvolution(Chemical Proteomics)DoseResponse->TargetDeconvIdentify Target(s)PutativeTargetPutative Target Identified(e.g., Kinase X)TargetDeconv->PutativeTargetSecondaryAssayOrthogonal Secondary Assay(e.g., ADP-Glo™ Kinase Assay)PutativeTarget->SecondaryAssayValidate InteractionValidatedHitValidated LeadSecondaryAssay->ValidatedHit

    Figure 1. A strategic workflow for characterizing novel compounds.

    Part 1: Primary High-Throughput Phenotypic Screening

    Expertise & Causality: Why Start with Cell Viability?

    For an NCE, the most fundamental question is whether it has any biological effect at all. A cytotoxicity or cell proliferation assay is an ideal starting point because it is:

    • Universal: Applicable to nearly any cell line.

    • Robust: Modern luminescent assays are highly sensitive and have large assay windows.

    • Informative: It immediately flags compounds that are cytotoxic, cytostatic, or proliferative, providing a critical first filter for any potential therapeutic.

    We will use the Promega CellTiter-Glo® Luminescent Cell Viability Assay as our model. This "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells, making it exceptionally fast and amenable to automation.[7][8]

    Protocol 1: HTS Cell Viability Assay (384-Well Format)

    1. Materials:

    • Cell Line: A549 (human lung carcinoma) or other appropriate adherent cell line.
    • Culture Medium: F-12K Medium with 10% FBS.
    • Assay Plates: 384-well, solid white, opaque-bottom tissue culture treated plates.
    • Test Compound: 10 mM stock in 100% DMSO.
    • Positive Control: Staurosporine, 1 mM stock in DMSO (induces apoptosis).
    • Negative Control: 100% DMSO.
    • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).[9]
    • Instruments: Automated liquid handler, multi-well plate luminometer.

    2. Step-by-Step Methodology:

    • Cell Seeding: Suspend A549 cells in culture medium and dispense 25 µL per well into the 384-well plates at a pre-determined optimal density (e.g., 1,000 cells/well). Incubate overnight (16-24 hours) at 37°C, 5% CO₂.
    • Compound Addition:
    • Prepare a 40 µM intermediate plate of the test compound by diluting the 10 mM stock.
    • Using an automated liquid handler, transfer 12.5 nL of compounds from the source plate to the assay plate. This results in a final assay concentration of 10 µM with 0.1% DMSO.
    • Dispense positive control (Staurosporine, final concentration 1 µM) and negative control (DMSO, 0.1%) into designated control wells.
    • Incubation: Incubate the assay plates for 48 hours at 37°C, 5% CO₂.
    • Assay Readout:
    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.[8][10]
    • Add 25 µL of CellTiter-Glo® Reagent to each well.[10]
    • Place plates on an orbital shaker for 2 minutes to induce cell lysis.[8][11]
    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][11]
    • Read luminescence on a plate reader (e.g., integration time of 0.5 seconds/well).
    Trustworthiness: A Self-Validating System

    The reliability of an HTS assay is paramount. We validate each screening plate using the Z'-factor (Z-prime) , a statistical parameter that quantifies the separation between positive and negative controls.[1][12]

    Z'-Factor Calculation:

    • 
       and 
      
      
      are the mean and standard deviation of the positive control (Staurosporine).
    • 
       and 
      
      
      are the mean and standard deviation of the negative control (DMSO).

    Data Presentation & Interpretation:

    Assay QualityZ'-Factor ValueInterpretation
    Excellent Assay1.0 > Z' ≥ 0.5Large separation band; confident hit identification.[1][13][14]
    Doable Assay0.5 > Z' > 0Smaller separation; hits may require more confirmation.[13]
    Unsuitable AssayZ' ≤ 0No separation between controls; assay is not reliable.[1]

    A plate is considered valid only if the Z'-factor is ≥ 0.5. Hits are identified as wells where the compound-induced effect (e.g., % inhibition) is greater than 3 standard deviations from the mean of the negative controls.

    Part 2: Hit Confirmation and Target Deconvolution

    Expertise & Causality: From 'What' to 'How'
    Workflow 2: Affinity-Based Target Identification

    Affinity_PulldownCompoundActive CompoundBeadsImmobilization(e.g., NHS-activatedSepharose beads)Compound->BeadsIncubateIncubation:Compound-beads+ LysateBeads->IncubateLysateCell Lysate(Proteome)Lysate->IncubateControlIncubateIncubation:Control-beads+ LysateLysate->ControlIncubateWashWash Steps(Remove non-specific binders)Incubate->WashEluteElution(Release bound proteins)Wash->EluteMSProtein ID(LC-MS/MS)Elute->MSControlBeadsControl Beads(No Compound)ControlBeads->ControlIncubateControlWashWashControlIncubate->ControlWashControlEluteElutionControlWash->ControlEluteControlMSProtein ID(LC-MS/MS)ControlElute->ControlMS

    Figure 2. Chemical proteomics workflow for target ID.

    Protocol 2: Chemical Proteomics Pulldown (Conceptual)

    1. Principle: This protocol outlines the key steps for an affinity pulldown experiment. The carboxylic acid group on the test compound provides a convenient handle for covalent immobilization onto amine-reactive beads.

    2. Step-by-Step Methodology:

    • Compound Immobilization: Covalently couple 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads that have been blocked without the compound.
    • Lysate Preparation: Grow the relevant cell line (e.g., A549) to high density, harvest, and lyse in a non-denaturing buffer containing protease inhibitors. Clarify the lysate by centrifugation.
    • Affinity Pulldown:
    • Incubate a portion of the cell lysate with the compound-immobilized beads and another portion with the control beads for 2-4 hours at 4°C with gentle rotation.
    • Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically.
    • Elution and Digestion: Elute the bound proteins from the beads using a competitive eluent or a denaturing buffer (e.g., SDS-PAGE sample buffer). Digest the eluted proteins into peptides using trypsin.
    • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
    Trustworthiness: Identifying True Binders

    The critical self-validating component of this protocol is the parallel use of control beads . True binding partners will be significantly enriched in the eluate from the compound-coupled beads compared to the control beads. Proteins found in both samples are likely non-specific background binders and are disregarded. Quantitative proteomics techniques (e.g., label-free quantification or SILAC) are employed to determine the enrichment factor for each identified protein, providing statistical confidence in the putative targets.[18][19]

    Part 3: Secondary & Orthogonal Assays for Target Validation

    Expertise & Causality: The Necessity of Orthogonal Validation

    Identifying a protein via chemical proteomics is a significant step, but it does not prove a functional interaction. It is essential to validate the putative target using a secondary assay that measures the protein's function and is based on a different technology (an "orthogonal" assay).[20]

    For this example, let's assume the chemical proteomics experiment identified "Kinase X" as a high-confidence binding partner. A suitable secondary assay would be an in vitro kinase activity assay. We will use the Promega ADP-Glo™ Kinase Assay, which measures ADP production, the universal byproduct of a kinase reaction.[21][22]

    Protocol 3: ADP-Glo™ Kinase Assay (384-Well Format)

    1. Materials:

    • Recombinant Enzyme: Purified, active Kinase X.
    • Substrate: Specific peptide or protein substrate for Kinase X.
    • Cofactor: ATP at a concentration near its Km for Kinase X.
    • Test Compound: Confirmed hit from Part 1, serially diluted.
    • Assay Reagent: ADP-Glo™ Kinase Assay Kit (Promega).[23]
    • Instruments: Multi-well plate luminometer.

    2. Step-by-Step Methodology:

    • Kinase Reaction:
    • In a 384-well plate, set up a 5 µL reaction containing Kinase X, its substrate, and reaction buffer.
    • Add the test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution).
    • Initiate the reaction by adding ATP. Incubate at room temperature for a pre-determined time (e.g., 60 minutes).
    • Signal Generation:
    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[24]
    • Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.[23][24]
    • Assay Readout: Read luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the activity of Kinase X.[22]
    Data Presentation & Interpretation

    The data from the secondary assay is used to generate an IC50 curve, which quantifies the concentration of the compound required to inhibit the target's activity by 50%.

    Sample IC50 Data Table for Kinase X Inhibition:

    Compound Conc. (µM)Luminescence (RLU)% Inhibition
    100.015,23098.1
    33.318,99097.6
    11.145,10094.3
    3.7150,60081.0
    1.2415,80047.6
    0.4680,10014.3
    0.1785,4001.0
    0.0793,2000.0
    IC50 (µM) 1.35

    A potent IC50 value in a functional, biochemical assay provides strong validation that the identified protein is a genuine biological target of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid.

    Conclusion

    This application note provides a comprehensive, structured, and validated framework for the high-throughput screening of novel compounds with unknown biological targets. By progressing from broad phenotypic discovery to specific target identification and functional validation, this cascade maximizes the probability of success while ensuring data integrity at each step. This robust methodology transforms the challenge of an unknown mechanism of action into a systematic opportunity for discovery, applicable not only to 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid but to the vast landscape of uncharacterized chemical entities.

    References

    • A brief introduction to chemical proteomics for target deconvolution. PubMed. [Link]

    • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. [Link]

    • Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. PubMed. [Link]

    • On HTS: Z-factor. On HTS. [Link]

    • Chemistry-based functional proteomics for drug target deconvolution. Taylor & Francis Online. [Link]

    • Z-factors. BIT 479/579 High-throughput Discovery. [Link]

    • CellTiter-Glo Assay. Oslo University Hospital Protocols. [Link]

    • Z-factor. Wikipedia. [Link]

    • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

    • High Content, Phenotypic Assays and Screens for Compounds Modulating Cellular Processes in Primary Neurons. PubMed. [Link]

    • High-content screening. Wikipedia. [Link]

    • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

    • A brief introduction to chemical proteomics for target deconvolution. SciSpace. [Link]

    • Image analysis methods in high-content screening for phenotypic drug discovery. National Center for Biotechnology Information. [Link]

    • High Content Screening. Creative Biolabs. [Link]

    • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

    • High Content Screening Services. Creative Bioarray. [Link]

    • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical. [Link]

    • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PubMed Central. [Link]

    • Discovery of Novel Targets with High Throughput RNA Interference Screening. Bentham Science. [Link]

    • High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

    Application Notes and Protocols for 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid in Medicinal Chemistry

    Application Notes and Protocols for 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid in Medicinal Chemistry

    Introduction: The Benzocycloheptene Scaffold - A Privileged Structure in Drug Discovery

    The 6,7,8,9-tetrahydro-5H-benzo[1]annulene, commonly referred to as a benzosuberene or benzocycloheptene scaffold, represents a "privileged structure" in medicinal chemistry. Its unique three-dimensional conformation, arising from the fusion of a benzene ring with a seven-membered carbocycle, allows for the precise spatial orientation of functional groups, making it an ideal framework for interacting with a variety of biological targets.[2][3] This scaffold is a key structural feature in numerous natural products, such as the potent tubulin polymerization inhibitor colchicine, and has inspired the development of a plethora of synthetic derivatives with a broad spectrum of pharmacological activities.[2][4] These activities include anticancer, antimicrobial (antibacterial and antifungal), and anti-inflammatory properties.[3][5]

    The carboxylic acid functional group at the 7-position of the tetrahydrobenzo[1]annulene ring system serves as a crucial handle for synthetic modification.[3] It provides a readily accessible point for derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Through amide bond formation, esterification, or other chemical transformations, a diverse library of compounds can be generated from this key intermediate, paving the way for the discovery of novel therapeutic agents.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid and its derivatives.

    Synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid

    While a direct, one-pot synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid is not extensively documented, a reliable multi-step synthetic route can be proposed based on established organic chemistry principles and published procedures for analogous structures. The following protocol outlines a plausible pathway starting from the commercially available 6,7,8,9-tetrahydro-5H-benzo[1]annulen-7-one (benzosuberone).

    Proposed Synthetic Pathway

    Synthesis_Pathwaystart6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-onestep1Wittig Reaction(e.g., (EtO)2P(O)CH2CN, NaH)start->step1intermediate16,7,8,9-Tetrahydro-5H-benzo[7]annulene-7-carbonitrilestep1->intermediate1step2Acid or Base Hydrolysis(e.g., H2SO4/H2O or NaOH then H3O+)intermediate1->step2product6,7,8,9-Tetrahydro-5H-benzo[7]annulene-7-carboxylic acidstep2->product

    Caption: Proposed synthesis of the title compound from its corresponding ketone.

    Protocol 1: Synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carbonitrile via Horner-Wadsworth-Emmons Reaction

    This protocol describes the conversion of the ketone to an α,β-unsaturated nitrile, which can then be reduced and hydrolyzed to the target carboxylic acid. The Horner-Wadsworth-Emmons reaction is often preferred over the classical Wittig reaction for its superior yields and the water-soluble nature of the phosphate byproduct, which simplifies purification.

    Materials:

    • 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-7-one

    • Diethyl cyanomethylphosphonate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

    Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add diethyl cyanomethylphosphonate (1.1 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

    • Cool the resulting clear solution back to 0 °C and add a solution of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-7-one (1.0 eq.) in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carbonitrile.

    Protocol 2: Hydrolysis of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carbonitrile to the Carboxylic Acid

    The nitrile intermediate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[6][7]

    Materials:

    • 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carbonitrile

    • Sulfuric acid (H2SO4), concentrated

    • Water

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl), concentrated

    • Diethyl ether

    Procedure (Acidic Hydrolysis):

    • To a solution of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carbonitrile in a mixture of water and sulfuric acid (e.g., 1:1 v/v), heat the reaction mixture to reflux for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it onto ice.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid.

    Derivatization of the Carboxylic Acid: Amide Bond Formation

    The carboxylic acid moiety is an excellent starting point for generating a library of derivatives, with amide bond formation being one of the most common and versatile reactions in medicinal chemistry.

    Protocol 3: General Procedure for Amide Coupling using EDC/HOBt

    This protocol describes a widely used method for amide bond formation that proceeds under mild conditions and is tolerant of a wide range of functional groups.

    Materials:

    • 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carboxylic acid

    • Amine of choice (e.g., a primary or secondary amine)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • 1 M aqueous HCl solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    Procedure:

    • To a stirred solution of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in anhydrous DCM or DMF, add HOBt (1.2 eq.) and DIPEA (2.0 eq.).

    • Cool the mixture to 0 °C and add EDC (1.2 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography on silica gel or recrystallization.

    Biological Evaluation: Application Protocols

    The benzosuberone scaffold has shown significant promise in anticancer and antimicrobial applications. The following are detailed protocols for evaluating the biological activity of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid and its derivatives.

    Protocol 4: In Vitro Cytotoxicity Assessment using the MTT Assay

    The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]

    Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplates

    • Microplate reader

    Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

    • Prepare serial dilutions of the test compound in culture medium.

    • After 24 hours, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

    Protocol 5: Antimicrobial Susceptibility Testing via Broth Microdilution

    This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[8][9][10]

    Materials:

    • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • 96-well microplates

    • Test compound dissolved in a suitable solvent (e.g., DMSO)

    • Bacterial or fungal inoculum adjusted to 0.5 McFarland standard

    • Microplate reader or visual inspection

    Procedure:

    • Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

    • Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plates at 37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    Protocol 6: In Vitro Tubulin Polymerization Inhibition Assay

    This assay is crucial for compounds suspected of having an anticancer mechanism involving the disruption of microtubule dynamics.[1][11][12]

    Materials:

    • Purified tubulin (>97% pure)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Glycerol

    • Test compound and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)

    • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

    Procedure:

    • On ice, prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer containing 1 mM GTP and 10% glycerol.

    • Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.

    • Initiate the polymerization reaction by adding the cold tubulin solution to the wells.

    • Immediately place the plate in the microplate reader pre-warmed to 37 °C and measure the absorbance at 340 nm every minute for 60 minutes.

    • Plot the absorbance versus time to generate polymerization curves.

    • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate the IC50 value for inhibition of polymerization.

    Mechanism of Action: Tubulin Inhibition and Apoptosis

    Many benzosuberone derivatives exert their anticancer effects by inhibiting tubulin polymerization.[4][13] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, as the mitotic spindle cannot form correctly. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.

    Apoptosis_Pathwaycluster_0Cellular Effects of Benzosuberone Derivativescluster_1Apoptotic CascadeBenzosuberoneBenzosuberoneDerivativeTubulinInhibition ofTubulin PolymerizationBenzosuberone->TubulinBinds to Colchicine SiteMicrotubuleDisruption ofMicrotubule DynamicsTubulin->MicrotubuleMitoticArrestG2/M PhaseCell Cycle ArrestMicrotubule->MitoticArrestBcl2Modulation ofBcl-2 Family Proteins(e.g., decreased Bcl-2, increased Bax)MitoticArrest->Bcl2Triggers Intrinsic PathwayMitoMitochondrial OuterMembrane PermeabilizationBcl2->MitoCytoCCytochrome cReleaseMito->CytoCCasp9Caspase-9ActivationCytoC->Casp9Casp3Caspase-3ActivationCasp9->Casp3ApoptosisApoptosisCasp3->Apoptosis

    Caption: Proposed apoptotic pathway induced by benzosuberone derivatives.

    Structure-Activity Relationship (SAR) and Data Presentation

    The biological activity of benzosuberone derivatives is highly dependent on the nature and position of substituents on both the benzocycloheptene core and any appended functionalities. For instance, the introduction of piperazine and morpholine rings has been shown to enhance antimicrobial potential.[2][3] In the context of anticancer activity, modifications to the pendant aromatic ring and the seven-membered ring can significantly impact tubulin polymerization inhibition and cytotoxicity.[4][12]

    Table 1: Representative Biological Activity of Benzosuberone Derivatives

    Compound TypeTarget Organism/Cell LineActivityValueReference
    Benzosuberone-Thiadiazole DerivativeE. coliMIC50 µg/mL[11]
    Benzosuberone-Thiadiazole DerivativeC. albicansMIC50 µg/mL[11]
    Benzosuberone-Triazole DerivativeS. aureusMIC125 µg/mL[2]
    Amino-Benzosuberene AnalogueSK-OV-3 (ovarian cancer)GI5033 pM[9]
    Benzosuberene AnalogueTubulin PolymerizationIC50≤ 5 µM[12]

    Conclusion

    6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carboxylic acid is a versatile and valuable building block in medicinal chemistry. Its rigid, three-dimensional scaffold provides a unique platform for the design of novel therapeutic agents. The protocols and application notes provided herein offer a comprehensive guide for the synthesis, derivatization, and biological evaluation of this compound and its derivatives, with a particular focus on their potential as anticancer and antimicrobial agents. The established link between the benzosuberone core, tubulin polymerization inhibition, and apoptosis induction provides a strong rationale for its continued exploration in drug discovery programs.

    References

    • Synthesis and Antimicrobial Evaluation of a New Series of Heterocyclic Systems Bearing a Benzosuberone Scaffold. PubMed Central. [Link]

    • Antimicrobial activities of some newly synthesized substituted Benzosuberone and its related derivatives. Allied Academies. [Link]

    • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

    • Minimum inhibitory concentration (MIC) of different compounds against of tested pathogens. ResearchGate. [Link]

    • Benzosuberene and Tetracyclic Analogues as Colchicine Site Inhibitors of Tubulin Polymerization. PubMed. [Link]

    • Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. PubMed Central. [Link]

    • Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. PubMed Central. [Link]

    • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

    • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

    • An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity. PubMed. [Link]

    • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

    • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

    • Wittig reaction. Wikipedia. [Link]

    • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

    • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

    • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]

    • hydrolysis of nitriles. Chemguide. [Link]

    Application Note & Protocol Guide: Formulation of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid for In Vivo Studies

    Application Note & Protocol Guide: Formulation of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid for In Vivo Studies

    Abstract

    This guide provides a comprehensive framework for the formulation of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid (CAS 1400229-72-2), a compound of interest in preclinical research. Given its structural characteristics as a carboxylic acid with a significant hydrophobic backbone, this molecule is anticipated to exhibit poor aqueous solubility, posing a significant challenge for achieving adequate exposure in in vivo studies. This document outlines a systematic approach, from pre-formulation analysis to the development of specific vehicle systems for oral and subcutaneous administration. Protocols are detailed with an emphasis on the scientific rationale behind vehicle selection and component choice, ensuring formulation stability, and maximizing bioavailability for reliable pharmacokinetic and pharmacodynamic assessments.

    Introduction: The Formulation Challenge

    6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid belongs to the benzosuberone class of compounds, which have garnered interest for a range of biological activities.[2] Effective preclinical evaluation of this and similar molecules is critically dependent on developing a formulation that ensures consistent and adequate drug exposure in animal models. The primary obstacle is the molecule's inherent physicochemical properties. The presence of a carboxylic acid group offers a handle for pH-dependent solubility manipulation, yet the large, nonpolar tetracyclic ring system suggests low intrinsic aqueous solubility.[3][4]

    This application note serves as a technical guide for researchers, providing a logical workflow and detailed protocols to develop robust formulations for early-stage in vivo screening. We will address strategies for both oral and subcutaneous routes of administration, focusing on practical, small-scale preparations suitable for preclinical studies.

    Pre-formulation Analysis: Understanding the Molecule

    A thorough understanding of the active pharmaceutical ingredient (API) is the cornerstone of rational formulation design.[5] While extensive experimental data for this specific molecule is not widely published, we can infer its critical properties based on its structure and established chemical principles.

    Physicochemical Property Estimation

    A summary of the key estimated properties for 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid is presented below.

    PropertyEstimated Value/CharacteristicRationale & Implication for Formulation
    Molecular Formula C₁₂H₁₄O₂-
    Molecular Weight 206.24 g/mol Moderate molecular weight.
    Appearance Likely a solid at room temperature.Based on similar structures like 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[1]annulene-2-carboxylic acid.[6]
    Aqueous Solubility Poor to Very LowCarboxylic acids with more than five carbons tend to be insoluble in water due to the hydrophobic nature of the hydrocarbon chain.[3][7]
    pKa (acid dissociation constant) ~4.0 - 4.5The pKa of benzoic acid is 4.2. The alkyl substituent on the ring is weakly electron-donating, which is expected to slightly increase the pKa (decrease acidity) compared to benzoic acid.[8] This value is critical for pH adjustment strategies.
    LogP (Octanol-Water Partition Coefficient) HighThe large, fused ring structure is hydrophobic, indicating a preference for lipid environments and suggesting potential for good membrane permeability but poor aqueous solubility.
    Causality Behind Formulation Choices

    The pre-formulation analysis points to a classic Biopharmaceutics Classification System (BCS) Class II/IV scenario: poor solubility with potentially good permeability. Therefore, the primary goal is to enhance the drug's solubility and dissolution rate in the vehicle to ensure it is available for absorption in vivo.[9]

    The acidic nature of the molecule (estimated pKa ~4.0-4.5) is the most valuable characteristic to exploit. According to the Henderson-Hasselbalch equation, the compound will be predominantly in its ionized, more soluble carboxylate form at a pH approximately two units above its pKa (i.e., pH > 6.0).[10] Conversely, it will be in its non-ionized, less soluble form in acidic environments like the stomach.[11]

    Formulation Development Workflow

    The following diagram illustrates the logical workflow for developing a suitable formulation, starting from the API and branching based on the intended route of administration.

    Gcluster_preformPre-formulationcluster_devFormulation Developmentcluster_oralOral Strategiescluster_subqSubcutaneous Strategiescluster_qcQuality Control & StabilityAPIAPI Powder(6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid)CharCharacterize Properties(Solubility, pKa Estimate, Stability)API->CharRouteSelect Route of AdministrationChar->RouteOralOral (P.O.)Route->OralSubQSubcutaneous (S.C.)Route->SubQOral_pHAqueous pH-Adjusted Solution/SuspensionOral->Oral_pHOral_CoCo-Solvent SystemOral->Oral_CoOral_LipidLipid-Based SystemOral->Oral_LipidSubQ_pHAqueous pH-Adjusted SolutionSubQ->SubQ_pHSubQ_CoCo-Solvent/Cyclodextrin SystemSubQ->SubQ_CoFinalFormFinal FormulationOral_pH->FinalFormOral_Co->FinalFormOral_Lipid->FinalFormSubQ_pH->FinalFormSubQ_Co->FinalFormQCQC Tests(Appearance, pH, Drug Content)FinalForm->QCStabStability Assessment(Short-term, Freeze-thaw)QC->Stab

    Caption: Formulation Development Workflow Diagram.

    Protocols for Oral Administration

    For oral dosing, bypassing the acidic environment of the stomach or ensuring the drug remains solubilized is key. Given its acid-labile nature (due to the carboxylic acid group), formulations must prevent degradation or precipitation in the stomach.[12]

    Protocol 4.1: Aqueous Formulation via pH Adjustment (Solution/Suspension)

    This is the simplest approach, leveraging the acidic pKa of the compound. The goal is to create a solution by forming the carboxylate salt. If the required concentration exceeds the solubility limit even at elevated pH, a fine, homogeneous suspension will be formed.

    • Rationale: Increasing the pH of the aqueous vehicle well above the pKa of the carboxylic acid (~4.0-4.5) will convert it to its more soluble salt form.[3] A pH of 7.0-8.0 is a suitable target.

    • Materials:

      • 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid

      • 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or 0.5% (w/v) Methylcellulose (MC) in water

      • 0.1 N Sodium Hydroxide (NaOH)

      • Purified Water

      • pH meter

    • Step-by-Step Protocol:

      • Prepare the suspending vehicle: Slowly add 0.5 g of HPMC or MC to 100 mL of purified water while stirring to create a uniform dispersion.

      • Weigh the required amount of the API and place it in a suitable glass vial.

      • Add a small volume of the vehicle (e.g., 50% of the final volume) to the API.

      • While stirring, add 0.1 N NaOH dropwise to the mixture. Monitor the pH continuously.

      • Continue adding NaOH until the API dissolves or until the pH reaches the target of 7.5 ± 0.5.

      • Once the target pH is reached and the API is dissolved (or finely dispersed), add the remaining vehicle to reach the final desired volume and concentration.

      • Visually inspect for homogeneity. If a suspension, ensure it is uniform and easily re-suspendable upon gentle shaking.

    Protocol 4.2: Co-Solvent Formulation

    This strategy is employed when pH adjustment alone is insufficient to achieve the target concentration.

    • Rationale: Co-solvents like polyethylene glycol (PEG) 400 and propylene glycol (PG) can disrupt the hydrogen bonding network of water and create a more favorable environment for dissolving hydrophobic molecules.

    • Materials:

      • API

      • Polyethylene Glycol 400 (PEG 400)

      • Propylene Glycol (PG)

      • Purified Water or Saline

    • Step-by-Step Protocol:

      • Prepare the co-solvent vehicle. A common starting point is a mixture of PEG 400 and water. For example, a 40:60 (v/v) PEG 400:Water vehicle.

      • Weigh the API into a glass vial.

      • Add the PEG 400 portion of the vehicle first and vortex to wet and dissolve the API. Gentle warming (30-40°C) may be applied if necessary.

      • Once the API is dissolved in the PEG 400, slowly add the aqueous component (water or saline) while stirring to reach the final volume.

      • Observe for any precipitation. If precipitation occurs, the proportion of the co-solvent may need to be increased.

      • Note: The final concentration of organic solvents should be kept as low as possible and checked for tolerability in the chosen animal model.[10]

    Protocols for Subcutaneous Administration

    For subcutaneous (S.C.) injection, the formulation must be sterile, isotonic, and have a pH close to physiological levels to minimize injection site irritation.[13][14] The acceptable pH range for S.C. injections is generally considered to be between 4.0 and 9.0.[10]

    Protocol 5.1: Buffered Aqueous Solution via pH Adjustment

    This is the preferred method for S.C. administration if the target concentration can be achieved within an acceptable pH range.

    • Rationale: Similar to the oral formulation, this protocol uses a base to form the soluble salt. The inclusion of a buffer helps maintain the pH upon injection and dilution with interstitial fluid. A low buffer capacity is desirable to allow the body's natural buffering systems to quickly return the local environment to physiological pH.[13]

    • Materials:

      • API

      • 10 mM Phosphate Buffer or Citrate Buffer

      • 0.1 N Sodium Hydroxide (NaOH)

      • Sodium Chloride (NaCl) for tonicity adjustment

      • Water for Injection (WFI)

      • Sterile 0.22 µm syringe filter

    • Step-by-Step Protocol:

      • Prepare the desired buffer (e.g., 10 mM phosphate buffer).

      • Weigh the API into a sterile container.

      • Add approximately 80% of the final volume of the buffer.

      • Slowly add 0.1 N NaOH to dissolve the API and adjust the pH to a target of 7.4 ± 0.5.

      • Once dissolved, add NaCl as needed to achieve an isotonic solution (~290 mOsm/kg).

      • Add WFI to the final volume.

      • Confirm the final pH.

      • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

    Protocol 5.2: Solubilization with Cyclodextrins

    If the required concentration for S.C. dosing is high and cannot be achieved by pH adjustment alone, cyclodextrins can be used.

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate hydrophobic drug molecules, forming inclusion complexes that have greatly enhanced aqueous solubility.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its safety profile.

    • Materials:

      • API

      • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

      • Purified Water or Saline

      • Sterile 0.22 µm syringe filter

    • Step-by-Step Protocol:

      • Prepare a 20-40% (w/v) solution of HP-β-CD in water or saline. This may require stirring and gentle warming.

      • Once the cyclodextrin solution is clear, add the weighed API.

      • Stir the mixture, typically for several hours or overnight at room temperature, to allow for complex formation.

      • After the equilibration period, visually inspect for complete dissolution.

      • Sterile filter the final solution through a 0.22 µm filter.

    Quality Control and Stability Assessment

    Prior to in vivo administration, all formulations must undergo basic quality control checks.

    Essential QC Tests
    TestMethodAcceptance Criteria
    Appearance Visual InspectionClear solution or uniform, easily re-suspendable suspension. Free of foreign particles.
    pH Measurement Calibrated pH meterWithin ± 0.5 units of the target pH.
    Drug Concentration HPLC-UV or LC-MS/MS90-110% of the target concentration.
    Analytical Method Outline: HPLC-UV

    A robust analytical method is essential for confirming concentration and assessing stability.[8]

    • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient elution).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (determined by UV scan of the API).

    • Quantification: Based on a standard curve of the API prepared in a suitable solvent.

    Short-Term Stability Protocol

    It is crucial to ensure the formulation is stable for the duration of the study.[][17]

    • Benchtop Stability: Store an aliquot of the final formulation at room temperature for the expected duration of the dosing procedure (e.g., 4-8 hours). At the end of the period, re-test for appearance, pH, and drug content.

    • Freeze-Thaw Stability: For formulations that may be prepared in batches and frozen, subject an aliquot to three freeze-thaw cycles. After the final thaw, test for appearance, pH, and drug content to check for physical or chemical degradation.

    Drug-Excipient Compatibility

    Carboxylic acid functional groups can be reactive. It is important to consider potential incompatibilities, especially during formulation development and long-term storage.[1]

    • Esterification: Carboxylic acids can react with excipients containing hydroxyl groups (e.g., polyethylene glycols, polysorbates, glycerol) to form esters, especially under acidic conditions or at elevated temperatures.[18] While unlikely to be a major issue for short-term preclinical studies, it is a critical consideration for long-term stability.

    • Interaction with Bases: When using alkaline compounds to adjust pH, ensure they do not cause degradation of the API. Simple hydroxide bases (NaOH, KOH) are generally preferred for initial studies over organic amines.

    The following diagram outlines the key considerations for ensuring the stability of the final formulation.

    Gcluster_mainFormulation Stability Validationcluster_testsStability & Compatibility Checkscluster_conditionsTest ConditionsFormulationPreparedFormulationPhysicalPhysical Stability(Appearance, Precipitation)Formulation->PhysicalChemicalChemical Stability(Degradation, Purity via HPLC)Formulation->ChemicalCompatibilityExcipient Compatibility(e.g., Esterification Risk)Formulation->CompatibilityBenchtopBenchtop(Room Temp, Study Duration)Physical->BenchtopFreezeThawFreeze-Thaw CyclesPhysical->FreezeThawChemical->BenchtopChemical->FreezeThawAcceleratedAccelerated(e.g., 40°C, for long-term prediction)Chemical->AcceleratedOutcomeStable Formulationfor In Vivo UseBenchtop->OutcomeFreezeThaw->Outcome

    Caption: Stability Assessment Workflow.

    Conclusion

    The successful in vivo evaluation of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid hinges on overcoming its predicted poor aqueous solubility. The strategies and detailed protocols provided in this application note offer a rational, step-by-step approach to developing suitable formulations for both oral and subcutaneous administration. By leveraging the compound's acidic nature through pH modification and employing established solubilization techniques such as co-solvents and cyclodextrins, researchers can prepare homogenous and stable dose formulations. Rigorous adherence to the outlined quality control and stability assessments will ensure the generation of reliable and reproducible preclinical data, thereby enabling confident decision-making in the drug development process.

    References

    • Patsnap Eureka. (n.d.). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved January 15, 2026, from [Link]

    • Li, X., et al. (2017). Preparation and evaluation of oral multiparticulate formulations of acid-labile drugs. Asian Journal of Pharmaceutical Sciences. Available at: [Link]

    • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. Available at: [Link]

    • Chemistry LibreTexts. (2022). 4.2.3: Structure and Properties of Carboxylic Acids. Retrieved January 15, 2026, from [Link]

    • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved January 15, 2026, from [Link]

    • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved January 15, 2026, from [Link]

    • Patel, P., et al. (2019). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech. Available at: [Link]

    • CUTM Courseware. (n.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. Retrieved January 15, 2026, from [Link]

    • Google Patents. (n.d.). Pharmaceutical formulations of acid labile substances for oral use.
    • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Retrieved January 15, 2026, from [Link]

    • Problems in Chemistry. (2023). Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds [Video]. YouTube. Retrieved January 15, 2026, from [Link]

    • Shah, V., et al. (2020). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Available at: [Link]

    • American Pharmaceutical Review. (2022). The Impact of Injection: Representative In Vitro Testing for Subcutaneous Drug Delivery. Retrieved January 15, 2026, from [Link]

    • A-Level Chemistry. (2025). Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. Retrieved January 15, 2026, from [Link]

    • Hadimani, M. B., et al. (2014). Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry. Available at: [Link]

    • NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 15, 2026, from [Link]

    • Chemguide. (n.d.). an introduction to carboxylic acids. Retrieved January 15, 2026, from [Link]

    • Ascendia Pharma. (2021). Top Considerations When Developing Formulations for Injectable Solutions. Retrieved January 15, 2026, from [Link]

    • Journal of Chemical and Pharmaceutical Sciences. (2011). ISSN: 0974-2115. Retrieved January 15, 2026, from [Link]

    • ResearchGate. (n.d.). Reaction between drug substances and pharmaceutical excipients: Formation of citric acid esters and amides of carvedilol in the solid state. Retrieved January 15, 2026, from [Link]

    • Al-Said, M. S., et al. (2018). Biological evaluation of benzosuberones. Expert Opinion on Therapeutic Patents. Available at: [Link]

    • Drug Development & Delivery. (2021). Considerations in Formulation Development of Injectable Solutions. Retrieved January 15, 2026, from [Link]

    • ACD/Labs. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. Retrieved January 15, 2026, from [Link]

    • Longdom Publishing. (n.d.). Formulation Considerations in Oral Medications. Retrieved January 15, 2026, from [Link]

    • ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs. Retrieved January 15, 2026, from [Link]

    • ACD/Labs. (n.d.). What is the pKa of my compound?. Retrieved January 15, 2026, from [Link]

    • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved January 15, 2026, from [Link]

    • IntechOpen. (n.d.). Preclinical Drug Development Process: Formulation and Development Aspects. Retrieved January 15, 2026, from [Link]

    • ACD/Labs. (n.d.). Study Finds ACD/Labs pKa Predictions to be Most Accurate. Retrieved January 15, 2026, from [Link]

    • NIH. (n.d.). Discomfort from an Alkaline Formulation Delivered Subcutaneously in Humans: Albumin at pH 7 versus pH 10. Retrieved January 15, 2026, from [Link]

    • NIH. (n.d.). In vivo screening of subcutaneous tolerability for the development of novel excipients. Retrieved January 15, 2026, from [Link]

    • ResearchGate. (2018). Drug stability testing and formulation strategies. Retrieved January 15, 2026, from [Link]

    • Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Retrieved January 15, 2026, from [Link]

    • CMC Pharmaceuticals. (n.d.). Drug Stability Testing. Retrieved January 15, 2026, from [Link]

    • PubMed. (2005). Synthesis of novel, potentially biologically active dibenzosuberone derivatives. Retrieved January 15, 2026, from [Link]

    • ResearchGate. (n.d.). Synthesis of novel benzosuberone-bearing coumarin moieties. Retrieved January 15, 2026, from [Link]

    • NIH. (n.d.). Formulation and Nanotechnology-Based Approaches for Solubility and Bioavailability Enhancement of Zerumbone. Retrieved January 15, 2026, from [Link]

    • PubChem. (n.d.). 5,6,8,9-Tetrahydro-7H-benzo(7)annulen-7-one. Retrieved January 15, 2026, from [Link]

    6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid in the development of novel materials

    Author: BenchChem Technical Support Team. Date: January 2026

    An Application Guide to 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic Acid in the Development of Novel Materials

    Abstract

    This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the utilization of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid (THB7C) as a foundational building block for novel materials. The unique architecture of THB7C, featuring a rigid, partially saturated bicyclic core and a versatile carboxylic acid functional group, offers significant potential in the rational design of advanced polymers and functional small molecules. This guide details the synthesis, purification, and characterization of THB7C and provides explicit protocols for its incorporation into polyester matrices and its derivatization for applications such as liquid crystals. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these foundational methods.

    Introduction: The THB7C Scaffold

    The 6,7,8,9-tetrahydro-5H-benzo[1]annulene, often referred to as benzosuberene, is a compelling structural scaffold. Its fused seven-membered and aromatic rings create a rigid, three-dimensional conformation. This inherent rigidity is a desirable trait in materials science for creating components with predictable packing and high thermal stability. Natural products containing this nucleus have garnered attention for their broad-spectrum biological activity, particularly as potent inhibitors of tubulin polymerization in cancer research.[2][3]

    While much research has focused on the biological applications of the benzosuberene core[1][2][4], its potential as a monomer or building block for materials remains a burgeoning field. The specific isomer, 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid (THB7C), is of particular interest. The carboxylic acid at the 7-position acts as a highly versatile chemical handle, enabling its covalent integration into larger macromolecular structures through well-established reactions like esterification and amidation.[5] This allows the unique properties of the benzosuberene core to be imparted to a bulk material.

    This guide will explore two primary applications:

    • Polymer Synthesis: Using THB7C as a monomer to create novel polyesters, leveraging its rigid core to influence the thermal and mechanical properties of the resulting polymer.

    • Functional Materials: Using THB7C as a precursor for designing molecules with specific optical properties, such as liquid crystals.[6]

    Synthesis and Characterization of THB7C

    The synthesis of THB7C is a multi-step process that requires careful control of reaction conditions. The following protocol is based on established synthetic routes for related benzosuberene analogues.[2] The rationale behind this pathway is to first construct the core ketone (benzosuberone) and then elaborate it to the target carboxylic acid.

    Synthesis Workflow

    The overall synthetic strategy involves the construction of the benzosuberone core, followed by functionalization to introduce the carboxylic acid group.

    G cluster_synthesis Synthesis of THB7C Precursor cluster_functionalization Functionalization to THB7C start Commercially Available 5-Phenylpentanoic Acid Analogues fc Intramolecular Friedel-Crafts Annulation (Eaton's Reagent) start->fc Cyclization ketone 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-one (Benzosuberone Core) fc->ketone wittig Wittig Olefination (e.g., with (EtO)2P(O)CH2CO2Et) ketone->wittig ester Alkene-Ester Intermediate wittig->ester hydro Catalytic Hydrogenation (e.g., 10% Pd/C, H2) ester->hydro Saturation & Reduction hydrolysis Saponification / Hydrolysis (e.g., NaOH, then H+) hydro->hydrolysis final Target Molecule: 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid (THB7C) hydrolysis->final

    Caption: Synthetic workflow for THB7C from a phenylpentanoic acid precursor.

    Protocol: Synthesis of 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-7-one

    This protocol details the synthesis of the key ketone intermediate.

    Materials:

    • 5-Phenylpentanoic acid

    • Eaton's reagent (7.7 wt% P₂O₅ in CH₃SO₃H)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Nitrogen gas supply

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

    • Silica gel for flash chromatography

    Procedure:

    • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-phenylpentanoic acid (1 equiv.) in anhydrous DCM.

    • Cyclization: Cool the solution to 0 °C in an ice bath. Slowly add Eaton's reagent (5-10 equiv.) to the stirred solution. The addition is exothermic and should be done with care.

      • Causality Note: Eaton's reagent is a powerful, non-oxidizing acid and dehydrating agent, ideal for promoting the intramolecular Friedel-Crafts acylation to form the seven-membered ring without unwanted side reactions.[2]

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Workup: Carefully pour the reaction mixture over crushed ice to quench the Eaton's reagent. Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).

    • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

      • Causality Note: The bicarbonate wash is crucial to neutralize and remove any remaining acidic reagents which could interfere with purification.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. This will yield the pure 6,7,8,9-tetrahydro-5H-benzo[1]annulen-7-one.[7]

    Protocol: Conversion to THB7C

    This protocol details the conversion of the ketone to the final carboxylic acid.

    Materials:

    • 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-7-one

    • Triethyl phosphonoacetate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Tetrahydrofuran (THF), anhydrous

    • 10% Palladium on carbon (Pd/C)

    • Hydrogen gas supply

    • Methanol (MeOH)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl), 2M

    • Ethyl acetate (EtOAc)

    Procedure:

    • Wittig-Horner-Emmons Reaction: In a flame-dried flask under N₂, suspend NaH (1.2 equiv.) in anhydrous THF. Cool to 0 °C and add triethyl phosphonoacetate (1.2 equiv.) dropwise. Stir for 30 minutes. Add a solution of the ketone (1 equiv.) in THF and allow the reaction to stir at room temperature for 12 hours.

      • Causality Note: This olefination reaction introduces the carbon framework that will become the carboxylic acid. The Wittig-Horner-Emmons variant is often preferred for its high yield and stereocontrol with ketones.

    • Workup: Quench the reaction by slowly adding water. Extract the product with EtOAc. Dry the organic layer and concentrate under reduced pressure. Purify via flash chromatography to isolate the α,β-unsaturated ester intermediate.

    • Hydrogenation: Dissolve the intermediate in MeOH. Add 10% Pd/C (catalytic amount, ~5-10% by weight). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12 hours.

      • Causality Note: This step simultaneously reduces the double bond and saturates the ring system to yield the desired tetrahydro-benzoannulene core with a saturated ester side chain.[2][6]

    • Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing with EtOAc. Concentrate the filtrate. The resulting saturated ester is often pure enough for the next step.

    • Saponification: Dissolve the crude ester in a mixture of THF/MeOH and add an aqueous solution of NaOH (3-5 equiv.). Heat the mixture to reflux for 4-6 hours.

    • Acidification: Cool the reaction to room temperature and remove the organic solvents via rotary evaporation. Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities. Cool the aqueous layer to 0 °C and acidify with 2M HCl until a precipitate forms (pH ~2).

    • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid (THB7C).

    Characterization

    A newly synthesized batch of THB7C must be rigorously characterized to confirm its identity and purity.

    Property Expected Value / Observation Technique
    Molecular Formula C₁₂H₁₄O₂High-Resolution Mass Spectrometry (HRMS)
    Molecular Weight 206.24 g/mol Mass Spectrometry (MS)
    ¹H NMR Signals for aromatic protons, benzylic protons, and aliphatic protons in the 7-membered ring. A broad singlet for the carboxylic acid proton (>10 ppm).Nuclear Magnetic Resonance (NMR)
    ¹³C NMR Signal for the carboxylic carbon (~170-180 ppm), aromatic carbons, and multiple aliphatic carbons.Nuclear Magnetic Resonance (NMR)
    FTIR Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹).Fourier-Transform Infrared Spectroscopy
    Purity >95%HPLC, NMR

    Application: Development of Novel Polyesters

    The carboxylic acid group of THB7C makes it an ideal candidate for step-growth polymerization. By reacting it with a diol, novel polyesters can be synthesized. The rigid, bulky benzosuberene unit incorporated into the polymer backbone is expected to increase the glass transition temperature (Tg) and enhance thermal stability compared to analogous aliphatic or simple aromatic polyesters.

    Polymerization Workflow

    G cluster_poly Polyester Synthesis via Polycondensation monomer1 THB7C (Diacid Monomer) (Requires activation or a second COOH group on scaffold) mix Mix Monomers with Catalyst (e.g., Tin(II) octoate) monomer1->mix monomer2 Diol Monomer (e.g., 1,6-Hexanediol) monomer2->mix react Heat under N₂ (Melt Polycondensation) mix->react vacuum Apply Vacuum (Remove H₂O byproduct) react->vacuum Drive equilibrium polymer High Molecular Weight Polyester with THB7C units vacuum->polymer

    Sources

    Experimental design for testing the efficacy of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid

    Author: BenchChem Technical Support Team. Date: January 2026

    An In-Depth Guide to the Preclinical Efficacy Assessment of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid

    Introduction: A Structured Approach to Drug Efficacy Evaluation

    The compound 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid, hereafter referred to as "Compound X," is a novel molecule with potential therapeutic applications.[2] Its chemical architecture, featuring a benzoannulene core and a carboxylic acid moiety, suggests a possible role as a modulator of inflammatory pathways, akin to many non-steroidal anti-inflammatory drugs (NSAIDs) that possess a carboxylic acid group essential for their activity.[3][4]

    This document, intended for researchers, scientists, and drug development professionals, outlines a comprehensive, multi-tiered experimental plan to systematically evaluate the efficacy of Compound X. The proposed workflow is designed to first establish a mechanistic hypothesis based on its structure, then test this hypothesis through a series of progressively complex biological systems—from isolated enzymes to cell-based models and finally to in vivo proof-of-concept studies. This structured approach ensures that each experimental stage logically informs the next, building a robust data package for assessing the therapeutic potential of Compound X.

    Part 1: Foundational Rationale & Hypothesized Mechanism of Action

    The primary mechanism of action for the vast majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[5][6] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, while COX-2 is an inducible enzyme, meaning its expression is significantly upregulated at sites of inflammation.[7]

    Given that Compound X possesses a carboxylic acid group—a common pharmacophore for COX inhibition—our central hypothesis is that it functions as a COX inhibitor. An ideal anti-inflammatory agent would selectively inhibit COX-2, thereby reducing inflammation without the gastrointestinal side effects associated with COX-1 inhibition.[7] The following experimental plan is designed to rigorously test this hypothesis.

    cluster_pathway Arachidonic Acid Cascade AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Hypothesized Inhibition Point (Compound X) Inhibitor->COX caption Fig 1. Hypothesized Mechanism of Action.

    Caption: Fig 1. Hypothesized Mechanism of Action.

    Part 2: In Vitro Efficacy & Selectivity Profiling

    The initial step is to determine if Compound X directly interacts with its hypothesized targets and to quantify its potency and selectivity. This is most efficiently achieved using purified enzyme assays.

    Objective

    To measure the inhibitory activity of Compound X against COX-1 and COX-2 enzymes and determine its selectivity index.

    Protocol: Fluorometric or Colorimetric COX Inhibition Assay

    Several commercial kits and published methods are available for assessing COX activity.[8][9] A colorimetric assay, which measures the peroxidase activity of COX, is a common and reliable method.[9]

    Materials:

    • Purified ovine or human COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Heme (cofactor)

    • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)

    • Compound X, reference compounds (e.g., Ibuprofen, Celecoxib)

    • 96-well microplate and plate reader

    Step-by-Step Protocol:

    • Compound Preparation: Prepare a series of dilutions of Compound X (e.g., from 0.1 nM to 100 µM) in an appropriate solvent (e.g., DMSO). Also prepare dilutions for a non-selective inhibitor (Ibuprofen) and a COX-2 selective inhibitor (Celecoxib) as controls.

    • Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme to each well.

    • Inhibitor Addition: Add the diluted Compound X or control compounds to the wells. Include wells with solvent only (vehicle control) and wells with no enzyme (background control).

    • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and TMPD to all wells.

    • Measurement: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color change is proportional to enzyme activity.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of Compound X relative to the vehicle control. Plot the percent inhibition against the log concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    Data Presentation

    The results should be summarized to clearly show potency and selectivity. The Selectivity Index (SI) is a critical parameter, calculated as (IC50 for COX-1) / (IC50 for COX-2). A higher SI value indicates greater selectivity for COX-2.

    CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI)
    Compound X Experimental ValueExperimental ValueCalculated Value
    Ibuprofen (Control)~1,000 - 5,000~1,000 - 5,000~1
    Celecoxib (Control)>10,000~50 - 200>50

    Part 3: Cell-Based Assays for Anti-Inflammatory Activity

    After confirming direct enzyme inhibition, the next crucial step is to verify that Compound X is effective in a more complex cellular environment. This assesses factors like cell permeability and engagement with the target in its native state.

    cluster_workflow Cell-Based Assay Workflow cluster_readouts Downstream Readouts Start Culture RAW 264.7 Macrophages Induce Induce Inflammation (e.g., with LPS) Start->Induce Treat Treat with Compound X (Dose-Response) Induce->Treat PGE2 Measure PGE2 Levels (ELISA) Treat->PGE2 COX2_Expr Assess COX-2 Protein Expression (Western Blot) Treat->COX2_Expr NFkB Analyze NF-κB Pathway (Reporter Assay / Imaging) Treat->NFkB caption Fig 2. Cell-Based Experimental Workflow.

    Caption: Fig 2. Cell-Based Experimental Workflow.

    Objective

    To confirm that Compound X can inhibit the production of inflammatory mediators and affect key signaling pathways in a relevant cell model.

    Protocol: Inhibition of Lipopolysaccharide (LPS)-Induced PGE2 Production

    This assay measures the downstream product of COX-2 activity in cells stimulated to mimic an inflammatory state.

    Materials:

    • RAW 264.7 murine macrophage cell line

    • Cell culture medium (e.g., DMEM) and supplements

    • Lipopolysaccharide (LPS)

    • Compound X and controls

    • PGE2 ELISA Kit

    Step-by-Step Protocol:

    • Cell Culture: Plate RAW 264.7 cells in 24- or 48-well plates and allow them to adhere overnight.

    • Pre-treatment: Treat the cells with various concentrations of Compound X or controls for 1-2 hours.

    • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce inflammation and COX-2 expression.[10] Include an unstimulated control group.

    • Incubation: Incubate the cells for a specified period (e.g., 18-24 hours).

    • Supernatant Collection: Collect the cell culture supernatant from each well.

    • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage inhibition of PGE2 production at each concentration of Compound X compared to the LPS-stimulated vehicle control. Determine the IC50 value.

    Protocol: Western Blot Analysis of COX-2 Protein Expression

    This protocol determines if Compound X affects the amount of COX-2 enzyme produced, which is distinct from inhibiting its activity.

    Materials:

    • Cell samples prepared as in Protocol 3.2

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • SDS-PAGE gels and electrophoresis equipment

    • PVDF or nitrocellulose membranes

    • Primary antibodies (anti-COX-2, anti-β-actin as a loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

    Step-by-Step Protocol:

    • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.

    • Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[10]

    • Antibody Incubation: Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C. Subsequently, wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading across lanes.

    • Densitometry: Quantify the band intensities to determine the relative expression of COX-2 protein.

    Protocol: NF-κB Nuclear Translocation Assay

    The NF-κB pathway is a critical regulator of COX-2 expression.[11] This assay determines if Compound X interferes with this upstream signaling event.

    Materials:

    • HeLa or A549 cells

    • Tumor Necrosis Factor-alpha (TNF-α) or IL-1β as a stimulant[12]

    • Compound X

    • Fixation and permeabilization buffers

    • Primary antibody against NF-κB p65 subunit

    • Fluorescently-labeled secondary antibody

    • Nuclear stain (e.g., DAPI)

    • High-content imaging system or fluorescence microscope

    Step-by-Step Protocol:

    • Cell Culture: Plate cells on glass-bottom plates suitable for imaging.

    • Treatment: Pre-treat cells with Compound X before stimulating with TNF-α for a short period (e.g., 30-60 minutes) to induce NF-κB translocation from the cytoplasm to the nucleus.

    • Fix and Permeabilize: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

    • Immunostaining: Stain the cells with the anti-p65 primary antibody, followed by the fluorescent secondary antibody. Counterstain the nuclei with DAPI.

    • Imaging and Analysis: Acquire images using a high-content imager. Use image analysis software to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A reduction in the nuclear-to-cytoplasmic ratio in treated cells indicates inhibition.[12]

    Part 4: In Vivo Proof-of-Concept Studies

    The final preclinical stage is to assess the efficacy of Compound X in a living organism, which provides a more holistic view of its therapeutic potential, integrating its pharmacokinetic and pharmacodynamic properties.

    Objective

    To evaluate the anti-inflammatory and analgesic efficacy of Compound X in established rodent models of acute and chronic inflammation.

    Protocol: Carrageenan-Induced Paw Edema (Acute Model)

    This is a standard and rapid model for evaluating the efficacy of drugs against acute inflammation.[13][14]

    Materials:

    • Sprague-Dawley rats or Swiss Albino mice

    • Carrageenan solution (1% in saline)

    • Compound X formulated for oral gavage

    • P plethysmometer or digital calipers for measuring paw volume

    Step-by-Step Protocol:

    • Acclimatization: Acclimatize animals to the experimental conditions.

    • Baseline Measurement: Measure the initial volume of the right hind paw of each animal.

    • Drug Administration: Administer Compound X (at various doses), a vehicle control, or a positive control (e.g., Indomethacin) via oral gavage.

    • Induction of Edema: After 1 hour, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw.

    • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

    • Data Analysis: Calculate the increase in paw volume (edema) for each animal compared to its baseline. Determine the percentage inhibition of edema for each treatment group relative to the vehicle control group.

    Protocol: Complete Freund's Adjuvant (CFA)-Induced Arthritis (Chronic Model)

    This model induces a sustained inflammatory and pain response, making it suitable for assessing efficacy against chronic conditions like rheumatoid arthritis.[13][15]

    Materials:

    • Lewis or Wistar rats

    • Complete Freund's Adjuvant (CFA)

    • Compound X formulation

    • Plethysmometer and calipers

    • Thermal hyperalgesia testing apparatus (e.g., Hargreaves test)

    Step-by-Step Protocol:

    • Induction: Induce arthritis by injecting CFA into the sub-plantar surface of one hind paw. This will cause localized inflammation that develops over several days.

    • Treatment Regimen: Begin daily oral administration of Compound X, vehicle, or a positive control (e.g., Naproxen) starting on a pre-determined day post-CFA injection (e.g., day 7) and continue for 1-2 weeks.

    • Efficacy Endpoints:

      • Paw Volume: Measure the volume of the injected and contralateral paws regularly.

      • Arthritis Score: Visually score the severity of arthritis based on erythema and swelling.

      • Thermal Hyperalgesia: Measure pain sensitivity by assessing the paw withdrawal latency to a thermal stimulus.

    • Data Analysis: Compare the changes in paw volume, arthritis scores, and pain thresholds between the treatment groups and the vehicle control group over the course of the study.

    cluster_invitro In Vitro / Cellular cluster_invivo In Vivo Start Compound X Enzyme Enzyme Assays (COX-1/COX-2 IC50) Start->Enzyme Cell Cell-Based Assays (PGE2, COX-2 Expression, NF-κB) Enzyme->Cell Acute Acute Inflammation Model (Carrageenan Paw Edema) Cell->Acute Chronic Chronic Inflammation/Pain Model (CFA Arthritis) Acute->Chronic PK Pharmacokinetic Studies (ADME) Chronic->PK Tox Toxicology Assessment PK->Tox caption Fig 3. Overall Efficacy Testing Funnel.

    Caption: Fig 3. Overall Efficacy Testing Funnel.

    References

    • Vane, J. R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs. Nature New Biology. [Link]

    • Walsh Medical Media. Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). [Link]

    • Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal. [Link]

    • Jørgensen, V. L., et al. (1998). Development of a radiochemical cyclooxygenase-1 and -2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. Journal of Natural Products. [Link]

    • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. [Link]

    • Better Health Channel. Medications - non-steroidal anti-inflammatory drugs. [Link]

    • Rowlinson, S. W., et al. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Prostaglandins & Other Lipid Mediators. [Link]

    • Pharmaron. Pain, Immunology & Inflammation Models. [Link]

    • Wiley-VCH. (2012). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Modern Methods in Stereoselective Aldol Reactions. [Link]

    • Charles River Laboratories. In Vivo Pain Models. [Link]

    • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. [Link]

    • PatSnap Synapse. (2025). What in vivo models are used for pain studies? [Link]

    • Bio-protocol. Western Blotting Analysis of COX-1 and COX-2 Expression. [Link]

    • Schmitz, M. L., et al. (2022). Monitoring the Levels of Cellular NF-κB Activation States. Cells. [Link]

    • Browne, A. W., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology. [Link]

    • Cayman Chemical. (2011). In Vitro Cyclooxygenase (COX) Inhibition Assay. In Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]

    • Singh, S. S., et al. (2005). Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study. Journal of Chromatography B. [Link]

    • Geurs, S., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry. [Link]

    Sources

    Application Note: Techniques for Radiolabeling 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid

    Application Note: Techniques for Radiolabeling 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid

    Abstract

    This technical guide provides detailed application notes and protocols for the radiolabeling of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid, a key scaffold in medicinal chemistry. The incorporation of radioisotopes is fundamental to modern drug discovery, enabling critical absorption, distribution, metabolism, and excretion (ADME) studies, as well as in vitro and in vivo target engagement assays.[2][3] This document outlines three distinct, field-proven methodologies for labeling this molecule with Carbon-14 (¹⁴C), Tritium (³H), and Iodine-125 (¹²⁵I), respectively. Each protocol is designed to be a self-validating system, detailing not only the synthetic steps but also the crucial purification and analytical validation required to ensure high radiochemical purity and specific activity. The causality behind experimental choices is explained, providing researchers with the foundational knowledge to adapt these techniques to similar chemical entities.

    Introduction: The Imperative for Radiolabeling

    6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid and its derivatives represent a class of compounds with significant potential in drug development.[4][5] To understand the pharmacokinetic and pharmacodynamic profile of any new chemical entity, it is essential to track its journey through a biological system. Radiolabeling provides the most sensitive and quantitative method for this purpose.[3][6]

    • Carbon-14 (¹⁴C): With a long half-life and chemical behavior identical to stable carbon, ¹⁴C is the gold standard for quantitative ADME and mass balance studies.[6][7]

    • Tritium (³H): Offering higher potential specific activity than ¹⁴C, tritium is ideal for receptor binding assays and metabolic profiling where high sensitivity is paramount.[2][8]

    • Radioiodine (e.g., ¹²⁵I): As a gamma-emitter, ¹²⁵I is invaluable for in vitro applications like radioimmunoassays (RIA) and autoradiography, and its analogues can be adapted for in vivo SPECT imaging.

    This guide presents robust protocols for introducing each of these isotopes into the target molecule, providing a versatile toolkit for researchers in drug development.

    Methodology 1: [¹⁴C]Labeling via Grignard Carboxylation

    This approach introduces a ¹⁴C atom directly into the carboxylic acid moiety, a synthetically accessible position that is often metabolically stable enough for initial ADME studies. The core of this strategy is the reaction of a Grignard reagent, prepared from a halogenated precursor, with [¹⁴C]carbon dioxide.[1][7]

    Causality and Rationale: The choice of a Grignard-based carboxylation is driven by its reliability and the commercial availability of [¹⁴C]CO₂, which is typically generated from Ba[¹⁴C]O₃.[9] This method ensures the label is placed specifically at the carboxyl carbon. A key consideration is the potential for in vivo decarboxylation, which would lead to loss of the radiolabel from the parent molecule.[7] Therefore, the metabolic stability of the carboxylic acid group in the target molecule should be assessed.

    Experimental Protocol: Synthesis of [carboxy-¹⁴C]-6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid

    Step 1: Preparation of 7-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene (Precursor) The synthesis of this precursor is a prerequisite and can be achieved through established methods of organic synthesis, for example, via bromination of the corresponding alcohol derived from the ketone 6,7,8,9-tetrahydro-5H-benzo[1]annulen-7-one.

    Step 2: Grignard Reagent Formation

    • In a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

    • Add a solution of 7-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene (1.0 eq) in anhydrous THF dropwise to initiate the reaction.

    • Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining bromide solution slowly to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

    Step 3: Carboxylation with [¹⁴C]CO₂

    • Connect the reaction flask to a vacuum line equipped with a gas burette containing [¹⁴C]CO₂ (generated by adding concentrated H₂SO₄ to Ba[¹⁴C]O₃, ~50-100 mCi).

    • Freeze the Grignard solution with liquid nitrogen and evacuate the flask.

    • Introduce the [¹⁴C]CO₂ into the flask and allow the mixture to warm slowly to room temperature.

    • Stir the reaction mixture for at least 2 hours at room temperature to ensure complete trapping of the [¹⁴C]CO₂.

    Step 4: Quench and Purification

    • Cool the reaction mixture in an ice bath and cautiously quench by adding 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product using preparative reverse-phase HPLC with a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid.

    • Collect the radioactive peak corresponding to the desired product, confirm its identity via co-elution with an authentic, non-radioactive standard, and verify its mass by LC-MS.

    • Determine the specific activity and radiochemical purity using a calibrated radio-detector coupled to the HPLC system.

    Workflow Visualization

    Gcluster_0Precursor Synthesis & Activationcluster_1Radiolabeling Stepcluster_2Workup & PurificationPrecursor7-Bromo PrecursorMgMg turnings, I₂ (cat.)in dry THFPrecursor->Mg1. InitiationGrignardGrignard Reagent(organomagnesium intermediate)Mg->Grignard2. FormationCO2_gas[¹⁴C]CO₂ GasGrignard->CO2_gas3. Carboxylation(Nucleophilic Addition)CO2_sourceBa[¹⁴C]O₃ + H₂SO₄CO2_source->CO2_gasCarboxylation[¹⁴C]-CarboxylateMagnesium SaltCO2_gas->CarboxylationQuenchAcidic Quench(1M HCl)Carboxylation->Quench4. ProtonationExtractionSolvent Extraction(Ethyl Acetate)Quench->ExtractionHPLCPreparative HPLCExtraction->HPLC5. PurificationFinalProduct[¹⁴C]-Labeled Product(>98% RCP)HPLC->FinalProduct6. Analysis

    Caption: Workflow for ¹⁴C-labeling via Grignard carboxylation.

    Methodology 2: Tritium (³H) Labeling via Metal-Catalyzed Hydrogen Isotope Exchange (HIE)

    Hydrogen Isotope Exchange (HIE) is a powerful late-stage labeling technique that introduces tritium directly onto the target molecule by exchanging existing hydrogen atoms.[8][10] This method can achieve very high specific activities, making it ideal for sensitive assays.

    Causality and Rationale: The reaction is catalyzed by transition metals like palladium, platinum, or iridium, which activate C-H bonds.[2][8][11] For the target molecule, exchange is expected at several positions. The aromatic protons are susceptible to exchange, and the benzylic protons at positions 5 and 9 are also activated and likely to be labeled. The carboxylic acid group can act as a directing group, potentially enhancing the rate of exchange at the ortho position (position 6) on the aromatic ring.[2] The use of a heterogeneous catalyst like palladium on carbon (Pd/C) simplifies catalyst removal after the reaction.

    Experimental Protocol: Synthesis of [³H]-6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid

    Step 1: Reaction Setup

    • In a specialized tritiation flask, dissolve the unlabeled 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid (1-5 mg) in a suitable solvent (e.g., ethyl acetate or methanol, 1-2 mL).

    • Add a suspension of 10% Palladium on Carbon (Pd/C) catalyst (1:1 weight ratio with substrate).

    • Connect the flask to a tritium manifold.

    Step 2: Tritiation

    • Freeze the reaction mixture with liquid nitrogen and evacuate the flask to remove air.

    • Introduce tritium gas (³H₂) to the desired pressure (typically ~0.5-1.0 atm, ~5-10 Ci).

    • Warm the mixture to room temperature and stir vigorously for 4-24 hours. The reaction progress can be monitored by analyzing aliquots via radio-HPLC.

    Step 3: Degassing and Catalyst Removal

    • After the reaction, freeze the mixture again and pump the unreacted tritium gas back into its storage vessel.

    • Introduce a protic solvent like methanol (MeOH) and stir for 1 hour at room temperature. This step, known as "back-exchange," removes labile tritium atoms that have exchanged onto the carboxylic acid proton.

    • Repeat the freeze-pump-thaw cycle with fresh MeOH two more times to ensure all labile tritium is removed.

    • Filter the reaction mixture through a syringe filter (e.g., 0.22 µm PTFE) to remove the Pd/C catalyst.

    Step 4: Purification and Analysis

    • Purify the crude filtrate using preparative reverse-phase HPLC, as described in the ¹⁴C protocol.

    • Collect the radioactive product peak.

    • Confirm radiochemical purity (>98%) and determine the specific activity (typically 15-30 Ci/mmol for this method) by radio-HPLC.

    • The position of the tritium label is typically a mixture and can be determined by tritium NMR if required.

    Workflow Visualization

    Gcluster_0Reaction Setupcluster_1Labeling & Exchangecluster_2Workup & PurificationSubstrateUnlabeled SubstrateMixReaction MixtureSubstrate->MixCatalyst10% Pd/C Catalystin SolventCatalyst->MixReactionHydrogen Isotope Exchange(Stir, 4-24h)Mix->ReactionTritiumGasTritium Gas (³H₂)TritiumGas->Reaction1. TritiationLabileProductCrude Labeled Product(with labile ³H)Reaction->LabileProductBackExchangeLabile ³H Removal(Methanol Washes)LabileProduct->BackExchange2. Back-ExchangeFilterCatalyst FiltrationBackExchange->Filter3. Catalyst RemovalHPLCPreparative HPLCFilter->HPLC4. PurificationFinalProduct[³H]-Labeled Product(>98% RCP)HPLC->FinalProduct5. Analysis

    Caption: Workflow for ³H-labeling via Hydrogen Isotope Exchange.

    Methodology 3: Radioiodination of the Aromatic Ring

    This method introduces ¹²⁵I onto the aromatic ring of the molecule via electrophilic aromatic substitution.[12] This is a common strategy for preparing high-affinity radioligands for receptor studies or tracers for radioimmunoassays.

    Causality and Rationale: The electrophilic iodination of an aromatic ring requires an oxidizing agent to convert iodide (I⁻) into a more electrophilic species (e.g., I⁺).[13] Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a mild and efficient solid-phase oxidizing agent that is widely used for this purpose. The reaction is simple to perform and the Iodogen is easily removed. The alkyl-fused ring is an activating, ortho-, para-directing group. Therefore, iodination is expected to occur at the positions ortho or para to the ring junction (positions 1, 2, 3, or 4), with steric hindrance likely influencing the final product distribution.

    Experimental Protocol: Synthesis of [¹²⁵I]-iodo-6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid

    Step 1: Reaction Setup

    • Coat a 1.5 mL glass vial with Iodogen by dissolving 100 µg in dichloromethane, adding it to the vial, and evaporating the solvent under a stream of nitrogen.

    • In a separate vial, dissolve the unlabeled substrate (50-100 µg) in 50 µL of a suitable solvent (e.g., methanol or DMF).

    Step 2: Radioiodination

    • To the Iodogen-coated vial, add 100 µL of 0.1 M phosphate buffer (pH 7.4).

    • Add Na[¹²⁵I] (1-5 mCi) to the buffered solution.

    • Immediately add the substrate solution to the Iodogen vial.

    • Cap the vial and let the reaction proceed at room temperature for 15-30 minutes, with occasional agitation.

    Step 3: Quench and Purification

    • Quench the reaction by transferring the reaction mixture to a new vial containing 100 µL of a saturated sodium bisulfite solution to reduce any unreacted iodine.

    • Dilute the mixture with the HPLC mobile phase (e.g., 200 µL).

    • Purify the entire mixture immediately by reverse-phase HPLC, as described previously.

    • Monitor the eluent with a UV detector and a gamma counter.

    Step 4: Analysis

    • Collect the radioactive peak(s) corresponding to the iodinated product(s). Due to multiple possible isomers, there may be more than one product peak.

    • Confirm radiochemical purity (>98%) and determine the specific activity (often >1500 Ci/mmol).

    • The identity of the specific regioisomer(s) formed can be determined by synthesizing authentic standards and comparing HPLC retention times.

    Workflow Visualization

    Gcluster_0Reagent Preparationcluster_1Labeling Reactioncluster_2Workup & PurificationIodogenVialIodogen-Coated VialReactionMixReaction MixtureIodogenVial->ReactionMixSubstrateSolSubstrate in SolventSubstrateSol->ReactionMix1. Add SubstrateNaINa[¹²⁵I] in BufferNaI->ReactionMix2. Add RadioiodideIodinationElectrophilic Iodination(15-30 min @ RT)ReactionMix->IodinationCrudeProductCrude Iodinated ProductIodination->CrudeProductQuenchQuench Reaction(NaHSO₃)CrudeProduct->Quench3. ReductionHPLCPreparative HPLCQuench->HPLC4. PurificationFinalProduct[¹²⁵I]-Labeled Product(s)(>98% RCP)HPLC->FinalProduct5. Analysis

    Caption: Workflow for ¹²⁵I-labeling via Iodogen method.

    Summary and Comparison of Techniques

    The choice of radiolabeling technique is dictated by the intended application of the final compound. The table below summarizes the key attributes of the described methods.

    Feature[¹⁴C]Carboxylation [³H]Hydrogen Isotope Exchange [¹²⁵I]Electrophilic Iodination
    Isotope Carbon-14TritiumIodine-125
    Typical Specific Activity 50-60 mCi/mmol15-30 Ci/mmol>1500 Ci/mmol
    Label Position Carboxyl carbon (specific)Multiple C-H positions (non-specific)Aromatic ring (regioisomers likely)
    Primary Application Quantitative ADME, mass balance[7]Receptor binding assays, metabolism[2]Radioimmunoassays, autoradiography
    Advantages Specific label position, metabolically robust (often)High specific activity, late-stage labelingVery high specific activity, easy detection
    Considerations Multi-step synthesis required, potential for metabolic decarboxylation[7]Non-specific labeling, potential for label loss in some positionsIntroduces a bulky atom (may alter pharmacology), deiodination in vivo

    Conclusion

    The successful radiolabeling of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid can be achieved through several robust and well-established methods. Labeling with ¹⁴C via Grignard carboxylation is ideal for definitive mass balance studies. High specific activity tritiation via HIE provides an excellent tool for sensitive in vitro assays. Finally, radioiodination offers a straightforward path to tracers for immunoassays and binding studies. Each protocol described herein provides a validated starting point for researchers, complete with the necessary steps for purification and analysis to ensure the generation of high-quality radiolabeled compounds for advanced drug discovery and development programs.

    References

    • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]

    • Bas-Tormo, V., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry. [Link]

    • Open Medscience Review. (2025). Carbon-14 Radiolabelling: Theory, Methods, and Applications in Research. Open Medscience. [Link]

    • Tashiro, M., & Nakayama, G. (2009). Method for deuteration of an aromatic ring.
    • Wang, C., et al. (2018). Simple, Efficient and Controllable Synthesis of Iodo/Di-iodoarenes via Ipsoiododecarboxylation/Consecutive Iodination Strategy. ResearchGate. [Link]

    • Monder, C., & Bradlow, H. L. (1989). Synthesis of tritium labeled cortoic acids. The Journal of Steroid Biochemistry. [Link]

    • Bsharat, M. (2024). Classical and Modern Methods for Carbon Isotope Labeling. An-Najah Staff. [Link]

    • Krasikova, R. (2020). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. National Center for Biotechnology Information (PMC). [Link]

    • Gao, Y., et al. (2023). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. MDPI. [Link]

    • Taran, F., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. National Center for Biotechnology Information (PMC). [Link]

    • Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Cornell University arXiv. [Link]

    • Whisman, M. L., & Eccleston, B. H. (1962). GAS-EXPOSURE LABELING OF ORGANICS WITH TRITIUM. OSTI.GOV. [Link]

    • Lee, B., et al. (2018). Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. National Center for Biotechnology Information (PMC). [Link]

    • Dancis, J., Hutzler, J., & Levitz, M. (1972). A simplified method for the preparation of 14 C-labelled branched-chain -oxo acids. Biochemical Journal. [Link]

    • Selcia. Custom carbon-14 radiolabelling. Selcia. [Link]

    • Moravek. How Do You Synthesize Radiolabeled Compounds?. Moravek. [Link]

    • Manac'h, A. (2022). Aromatic compound iodination reactions (3): Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. Chemia. [Link]

    • Uslu, B., et al. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. National Center for Biotechnology Information (PMC). [Link]

    • Gautam, A., et al. (2022). Applications and synthesis of tetralin derivatives. ResearchGate. [Link]

    • Zhang, L., et al. (2025). Synthesis of One Carbon-14 Labelled [14C-pyrazolo]-Ibrutinib. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

    • Reusch, W. (2023). Preparation of carboxylic acids. Chemistry LibreTexts. [Link]

    Troubleshooting & Optimization

    Technical Support Center: Purification of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid

    Technical Support Center: Purification of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid

    Prepared by: Gemini Senior Application Scientist

    Welcome to the technical support guide for 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile chemical intermediate. The unique bicyclic structure of this compound, while valuable, presents specific purification challenges that can impact yield, purity, and downstream applications.[2][3]

    This guide provides in-depth, field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

    Section 1: Frequently Asked Questions (FAQs)

    Q1: What are the most common impurities I should expect after synthesizing this compound?

    A1: The impurity profile is highly dependent on the synthetic route. However, based on common synthetic pathways originating from the corresponding ketone (8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one), you should anticipate the following:[4][5]

    • Unreacted Starting Material: The ketone precursor is the most common non-acidic impurity.

    • Side-Reaction Products: Byproducts from reactions involving the α-methylene group of the ketone precursor can occur.[6]

    • Positional Isomers: Depending on the specificity of the synthetic method, other isomers such as the 5-carboxylic acid or 2-carboxylic acid could be formed.[2][7]

    • Residual Solvents: Solvents used in the reaction and workup (e.g., THF, Diethyl Ether, Toluene) are often present.

    Q2: My initial purity check by ¹H NMR shows a complex mixture, but TLC shows only one major spot. What's happening?

    A2: This is a classic issue. Your major spot on TLC is likely your desired carboxylic acid, which can often run as a streak or a single spot even if isomers are present. Carboxylic acids can interact strongly with the silica gel. The complexity in the ¹H NMR spectrum strongly suggests the presence of structural isomers that are not resolved by your current TLC system. Co-elution is common for molecules with similar polarity.

    Q3: My product has "oiled out" during recrystallization and refuses to solidify. What steps can I take?

    A3: "Oiling out" occurs when a compound is insoluble in the solvent at low temperatures but melts at a temperature below the solvent's boiling point, forming a supersaturated liquid phase instead of crystals. This is often due to residual impurities or an inappropriate choice of solvent. Key troubleshooting steps include:

    • Trituration: Vigorously scratching the inside of the flask with a glass rod at the solvent-oil interface can induce nucleation.

    • Seeding: Introduce a few crystals of a previously purified batch.

    • Solvent/Anti-Solvent System: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (an "anti-solvent" like hexanes) until persistent cloudiness appears. Then, warm gently until the solution is clear and allow it to cool slowly.

    • Re-purify: The presence of impurities is a primary cause. Perform an acid-base extraction or chromatography before attempting recrystallization again.

    Section 2: Troubleshooting Guide & Purification Workflows

    This section provides logical workflows and detailed protocols to address specific purification challenges. The overall strategy should be guided by an initial purity assessment.

    PurificationStrategyCrudeCrude Product(Post-Synthesis)AssessInitial Assessment(¹H NMR, TLC, LC-MS)Crude->AssessDecision1Contains Non-AcidicImpurities?Assess->Decision1AcidBasePerform Acid-BaseExtraction (SOP-01)Decision1->AcidBase Yes Decision2Isomers or PolarImpurities Present?Decision1->Decision2 No AcidBase->Decision2ChromaColumn Chromatography(SOP-02)Decision2->Chroma Yes Decision3Ready for Final Polish?Decision2->Decision3 No Chroma->Decision3RecrystRecrystallization(SOP-03)Decision3->Recryst Yes PurePure Product(>98% Purity)Decision3->Pure No, Purity Sufficient Recryst->Pure

    Caption: General purification decision workflow.

    Problem 1: Removal of Non-Acidic Impurities (e.g., Ketone Precursor)

    The carboxylic acid functional group provides an excellent handle for separation from neutral or basic impurities. An acid-base extraction leverages the differential solubility of the ionized carboxylate salt in an aqueous phase versus the neutral organic-soluble impurity.

    Workflow: Acid-Base Extraction

    AcidBaseWorkflowStartCrude product dissolvedin Ethyl Acetate (EtOAc)AddBaseWash with aq. NaHCO₃(Saturated Solution)Start->AddBaseSeparate1Separate LayersAddBase->Separate1OrganicLayerOrganic Layer:Contains neutral impurities(e.g., ketone precursor)- Discard -Separate1->OrganicLayer Upper AqueousLayerAqueous Layer:Contains Sodium Carboxylate SaltSeparate1->AqueousLayer Lower AcidifyAcidify aqueous layerto pH < 2 with 2M HClAqueousLayer->AcidifyPrecipitateProduct precipitatesout of solutionAcidify->PrecipitateExtractExtract with fresh EtOAc (3x)Precipitate->ExtractCombineCombine organic extractsExtract->CombineDryDry over Na₂SO₄, filter,and concentrateCombine->DryEndPartially Purified ProductDry->End

    Caption: Step-by-step acid-base extraction process.

    Scientist's Note: We recommend using sodium bicarbonate (NaHCO₃) as the base. It is strong enough to deprotonate the carboxylic acid but mild enough to avoid potential side reactions like hydrolysis that a stronger base (e.g., NaOH) might cause, especially if ester impurities are present.

    Problem 2: Separation of Structural Isomers

    If isomeric impurities persist after an acid-base extraction, chromatographic separation is necessary. Due to the high polarity of the carboxylic acid, normal-phase flash chromatography can be challenging (streaking is common).

    Solution: Flash Column Chromatography

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase Strategy: The key is to suppress the ionization of the carboxylic acid on the silica surface. This is achieved by adding a small amount of a volatile acid to the mobile phase.

    Parameter Recommendation Rationale
    Primary Solvent System Hexanes/Ethyl Acetate GradientA standard system for compounds of moderate polarity. Start with a low polarity (e.g., 9:1 Hex:EtOAc) and gradually increase the ethyl acetate content.
    Mobile Phase Additive 0.5% - 1.0% Acetic Acid (AcOH)The added acid protonates the silica surface silanol groups and ensures the analyte remains in its neutral, less polar form, resulting in sharper peaks and better separation.
    Loading Method Dry LoadingAdsorb the crude product onto a small amount of silica gel. Evaporate the solvent and load the resulting dry powder onto the top of the column. This leads to a much better resolution than loading in a strong solvent.

    Pro-Tip: Monitor the column fractions using a TLC system that mirrors the column's mobile phase (including the acetic acid). Visualize spots with a UV lamp and a potassium permanganate (KMnO₄) stain, which will detect the saturated ring system of your product.

    Problem 3: Product Fails to Crystallize (Oiling Out)

    This is a common final-step frustration. If standard methods fail, a systematic approach to finding the right solvent system is required.

    Troubleshooting Recrystallization

    Symptom Underlying Cause Recommended Action
    Oils out on cooling Impurities present; Compound is too soluble in the chosen solvent even when cold.Re-purify by chromatography. Alternatively, use a solvent/anti-solvent system (e.g., Ethyl Acetate/Hexanes or Toluene/Heptane).
    No crystals form Solution is not supersaturated; compound is too soluble.Reduce the volume of solvent by boiling. If crystals still don't form, the solvent is inappropriate. Try a solvent in which the compound has lower solubility.
    Precipitates as fine powder Solution cooled too quickly; nucleation is too rapid.Re-heat to dissolve, then allow the flask to cool very slowly (e.g., in a warm water bath or wrapped in glass wool) to encourage the growth of larger crystals.

    Section 3: Standard Operating Procedures (SOPs)

    SOP-01: Acid-Base Extraction for Carboxylic Acids
    • Dissolution: Dissolve the crude material (1.0 eq) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).

    • Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ pressure.

    • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.

    • Back-Extraction: Add a fresh portion of NaHCO₃ solution to the organic layer and repeat the extraction to ensure all the carboxylic acid has been transferred to the aqueous phase. Combine the aqueous extracts.

    • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~2 (test with pH paper). A precipitate of the pure carboxylic acid should form.

    • Product Extraction: Extract the acidified aqueous slurry three times with fresh portions of EtOAc.

    • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

    SOP-02: Flash Column Chromatography
    • Column Packing: Pack a glass column with silica gel using a slurry method with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc).

    • Sample Loading: Dissolve the sample in a minimal amount of DCM, add ~2-3x its weight of silica gel, and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Elution: Begin elution with the starting mobile phase (e.g., 95:5 Hexanes:EtOAc + 0.5% AcOH).

    • Gradient: Gradually increase the polarity by increasing the percentage of EtOAc. A typical gradient might be: 5% -> 10% -> 15% -> 20% EtOAc in Hexanes (all with 0.5% AcOH).

    • Fraction Collection: Collect fractions and analyze them by TLC.

    • Pooling: Combine the fractions containing the pure product and concentrate under reduced pressure. Scientist's Note: To remove the acetic acid, the combined fractions can be washed with water, dried, and re-concentrated, or co-evaporated with a solvent like toluene.

    SOP-03: Optimized Recrystallization Protocol
    • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your product in various solvents (e.g., Toluene, Acetone/Water, Ethyl Acetate/Hexanes, Acetonitrile). A good solvent will dissolve the compound when hot but show poor solubility when cold.

    • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

    • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Crystallization: Once crystals begin to form, you can place the flask in an ice bath for 30-60 minutes to maximize recovery.

    • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under a vacuum.

    References

    • Organic Chemistry Portal. Tetralone synthesis. Available at: [Link]

    • Wikipedia. 1-Tetralone. Available at: [Link]

    • PubChemLite. 6,7,8,9-tetrahydro-5h-benzo[1]annulene-5-carboxylic acid. Available at: [Link]

    • PubChem. 5,6,8,9-Tetrahydro-7H-benzo(7)annulen-7-one. Available at: [Link]

    Overcoming solubility problems with 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid

    Author: BenchChem Technical Support Team. Date: January 2026

    Here is the technical support center for overcoming solubility problems with 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid.

    Introduction

    Welcome to the technical support guide for 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound. Due to its molecular structure—a large, hydrophobic fused ring system combined with a polar carboxylic acid group—this compound exhibits poor aqueous solubility in its neutral form, a common challenge for many carboxylic acid-containing molecules.[1][2] This guide provides a series of troubleshooting steps, detailed protocols, and scientific explanations to help you effectively solubilize and handle this compound in your experiments.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: Why is my 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid not dissolving in water or common buffers like PBS?

    Answer:

    The primary reason for the low aqueous solubility is the molecule's chemical nature. It consists of a large, nonpolar "backbone" (the tetrahydro-5H-benzoannulene ring system) and a single, weakly acidic carboxylic acid functional group.[1][3]

    • In Neutral or Acidic Water: The carboxylic acid group remains protonated (-COOH). This form is not charged and is only moderately polar. The large hydrophobic portion of the molecule dominates, preventing it from readily dissolving in polar solvents like water.[1][4]

    • Causality: For a substance to dissolve, the energy released from solvent-solute interactions must overcome the energy holding the solute molecules together in their solid state (crystal lattice energy) and the solvent molecules together. With this compound, the interaction between the hydrophobic ring and water is not favorable enough to achieve dissolution.

    Q2: What is the most straightforward first step to improve its aqueous solubility?

    Answer:

    The most effective initial approach is to adjust the pH of your aqueous solvent to be basic.[5] This deprotonates the carboxylic acid, converting it into a much more soluble salt.

    The Underlying Principle: Salt Formation Carboxylic acids are weak acids that exist in equilibrium.[3] By adding a base (like NaOH), you shift the equilibrium to the right, forming the negatively charged carboxylate ion (R-COO⁻). This ion can then form a salt with the cation from the base (e.g., Na⁺). This ionic salt is significantly more polar and, therefore, much more water-soluble than the neutral acid form.[1][4][5][6][7]

    Workflow: Basic pH Adjustment for Solubilization

    cluster_0 Troubleshooting Workflow Start Start with solid compound and aqueous buffer (e.g., PBS) AddBase Add 0.1 M NaOH dropwise while stirring/vortexing Start->AddBase Step 1 Observe Observe for dissolution. Does the solution become clear? AddBase->Observe Step 2 Success Compound is dissolved. Proceed with experiment. Observe->Success Yes Failure Precipitation or cloudiness persists. Consider co-solvents (See Q4). Observe->Failure No

    Caption: A simple workflow for aqueous solubilization using pH adjustment.

    See Protocol 1 for a detailed, step-by-step guide to preparing an aqueous stock solution using this method.

    Q3: How high should I adjust the pH? Is there a target pH?

    Answer:

    A good rule of thumb is to adjust the pH to be at least 1.5 to 2 units above the compound's pKa. The pKa for most aromatic carboxylic acids is in the range of 4 to 5.[3] Therefore, a target pH of 7.0 or higher is recommended.[8]

    • Expert Insight: While a pH of 7.0 might be sufficient, aiming for a pH of 7.5 to 8.0 often provides a greater solubility margin without being excessively basic for many biological assays. However, you must always consider the pH stability of your compound and the requirements of your downstream application. For instance, some cell cultures are sensitive to pH values above 8.0.

    Mechanism: pH-Dependent Solubility

    cluster_1 Effect of pH on Carboxylic Acid Solubility Low_pH Low_pH High_pH High_pH Low_pH:f1->High_pH:f1 + OH⁻ (Base)

    Caption: The equilibrium between the insoluble acid and soluble salt form is controlled by pH.

    Q4: I tried adjusting the pH, but the compound still won't dissolve completely, or it precipitates out over time. What's next?

    Answer:

    If pH adjustment alone is insufficient, the next step is to use a co-solvent. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving nonpolar compounds.[5][9]

    Recommended Co-solvents:

    • DMSO (Dimethyl sulfoxide): An excellent, strong aprotic solvent. Often the first choice.

    • Ethanol: A polar protic solvent, widely used and suitable for many biological applications.

    • Propylene Glycol or PEG 400: Less volatile and often used in formulation development.[9]

    The Causality of Co-solvency: Co-solvents work by disrupting the hydrogen-bonding network of water.[5] This creates a less polar "microenvironment" around the solute molecule, which can better accommodate the hydrophobic ring system of your compound, thus increasing its solubility.

    See Protocol 2 for a detailed guide on preparing a stock solution using a co-solvent.

    Q5: What are more advanced strategies if my compound is intended for in vivo studies or formulation development?

    Answer:

    For advanced applications, especially in drug development, more sophisticated techniques are employed to enhance solubility and bioavailability.[10] These methods aim to create stable formulations that prevent the drug from precipitating upon dilution in physiological fluids.

    • Prodrugs: The carboxylic acid moiety can be temporarily masked (e.g., as an ester) to improve lipophilicity and membrane permeability.[10][11]

    • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in lipids, oils, or surfactants to create self-emulsifying drug delivery systems (SEDDS) can significantly enhance absorption.[7][11]

    • Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic part of a drug molecule within their central cavity, presenting a hydrophilic exterior to the aqueous environment, thereby increasing solubility.[11]

    • Co-crystals: Forming a crystalline solid with a second, highly soluble compound (a co-former) can dramatically alter and improve the dissolution properties of the active ingredient.[12][13]

    These advanced strategies typically require specialized expertise in medicinal chemistry and pharmaceutical formulation.

    Recommended Solubilization Parameters

    MethodSolvent SystemTarget pH (if applicable)Recommended ForKey Considerations
    pH Adjustment Aqueous Buffers (e.g., PBS, Tris)> 7.0In vitro assays, initial screeningEnsure final pH is compatible with the experiment.[8]
    Co-solvency DMSO, EthanolN/AHigh-concentration stock solutions, in vitro useCheck for solvent toxicity in your assay. Keep the final concentration of organic solvent low (typically <1%).
    Combined Approach Aqueous Buffer + Co-solvent> 7.0Difficult-to-dissolve batches, high concentrationsDissolve in a minimal amount of organic solvent first, then dilute with basic buffer.

    Experimental Protocols

    Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

    Objective: To prepare a 10 mM stock solution in Phosphate-Buffered Saline (PBS).

    Materials:

    • 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.1 M NaOH solution

    • Calibrated pH meter

    • Vortex mixer and/or magnetic stirrer

    Methodology:

    • Weigh the Compound: Accurately weigh the amount of the compound required for your target concentration and volume. For example, for 1 mL of a 10 mM solution (MW ≈ 204.25 g/mol ), you would weigh 0.204 mg.

    • Initial Suspension: Add the weighed solid to a microcentrifuge tube or vial. Add approximately 80% of the final desired volume of PBS (e.g., 800 µL for a 1 mL final volume). The compound will likely not dissolve and will form a cloudy suspension.

    • pH Adjustment: While continuously vortexing or stirring, add the 0.1 M NaOH solution drop-by-drop (e.g., 1-2 µL at a time).

    • Observe Dissolution: Continue adding NaOH until the solution becomes clear, indicating the compound has dissolved.

    • Verify pH: Check the pH of the solution using a calibrated pH meter. If the pH is not in the desired range (e.g., 7.4-8.0), adjust carefully with 0.1 M NaOH or 0.1 M HCl. Note: Adding acid may cause the compound to precipitate if the pH drops too low.

    • Final Volume Adjustment: Once the compound is fully dissolved and the pH is correct, add PBS to reach the final desired volume (e.g., bring the volume to 1 mL).

    • Storage: Store the solution as recommended (typically at -20°C or -80°C). Before use, thaw and vortex to ensure homogeneity.

    Protocol 2: Preparation of a High-Concentration Stock Solution Using a Co-solvent

    Objective: To prepare a 50 mM stock solution in DMSO.

    Materials:

    • 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid

    • Anhydrous, cell-culture grade DMSO

    • Vortex mixer

    • Sonicator (optional, but recommended)

    Methodology:

    • Weigh the Compound: Accurately weigh the required amount of the compound. For 1 mL of a 50 mM solution, you would weigh 1.02 mg.

    • Add Solvent: Add the weighed solid to a suitable vial. Add the full volume of DMSO (1 mL).

    • Promote Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Use Sonication (if needed): If the solid is not dissolving completely, place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up solid aggregates and accelerate dissolution.

    • Visual Confirmation: Ensure the solution is completely clear with no visible particulates.

    • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    Important Note for Use: When diluting this DMSO stock into an aqueous buffer for an experiment, always add the stock solution to the buffer (not the other way around) and mix immediately to prevent precipitation. Ensure the final DMSO concentration in your assay is below the tolerance level for your system (usually <1%, often <0.1%).

    References

    • Patsnap Eureka. (2025, July 31).
    • UNT Digital Library. (2025, December 15).
    • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
    • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
    • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).
    • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
    • Dereddi, R. R., et al. (2022). Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors. PubMed Central.
    • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV.
    • Mu, L. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
    • Madan, J. R., et al. (2019). Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. SciSpace.
    • ResearchGate. (n.d.).
    • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
    • SDSU Chemistry. (n.d.). Chapter 13 Carboxylic Acids.
    • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
    • R Discovery. (1991, November 1).
    • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions.
    • JoVE. (2023, April 30). Video: Physical Properties of Carboxylic Acids.
    • Homework.Study.com. (n.d.). Carboxylic acids are acidic enough to dissolve in both 10% NaOH and NaHCO3. Phenols, ArOH, are...

    Sources

    Technical Support Center: Optimizing Derivatization of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid

    Author: BenchChem Technical Support Team. Date: January 2026

    Prepared by the Office of the Senior Application Scientist

    This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the derivatization of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid. The unique structural features of this molecule, particularly the steric environment around the C7-carboxylic acid, present specific challenges for standard derivatization protocols. This document provides in-depth troubleshooting advice, optimization strategies, and detailed protocols to overcome these hurdles and achieve high-yielding, pure products.

    Core Concepts: The Challenge of Derivatizing a Hindered Carboxylic Acid

    The primary difficulty in synthesizing derivatives of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid lies in the reactivity of the carboxyl group. The direct reaction of a carboxylic acid with a nucleophile (like an alcohol or amine) is inherently challenging. This is because amines and alcohols are bases that can deprotonate the carboxylic acid to form a highly unreactive carboxylate anion, effectively halting the desired nucleophilic acyl substitution.[1][2] While this reaction can be forced under high temperatures, such conditions are often incompatible with complex molecules.[2]

    Therefore, successful derivatization hinges on activating the carboxylic acid . This process involves converting the hydroxyl (-OH) group into a better leaving group, making the carbonyl carbon significantly more electrophilic and susceptible to attack by even weak nucleophiles.[3] This guide will explore robust methods for both ester and amide formation that rely on this principle.

    Troubleshooting Guide & FAQs

    This section addresses common issues encountered during derivatization in a practical question-and-answer format.

    Problem Area 1: Low or No Product Yield in Esterification

    Q1: My standard Fischer esterification (refluxing with alcohol and a strong acid catalyst like H₂SO₄) is giving poor yields. Why is this happening?

    A1: The Fischer esterification is a thermodynamically controlled, reversible reaction.[4][5] Its success depends on shifting the equilibrium towards the product ester. For a sterically hindered substrate like 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid, the reaction is often slow and inefficient for several reasons:

    • Equilibrium Limitation: The presence of water, a byproduct, can easily drive the reaction in reverse (hydrolysis).[6]

    • Steric Hindrance: The bulky, non-planar seven-membered ring structure can physically block the approach of the alcohol to the carbonyl carbon, increasing the activation energy of the reaction.[7][8]

    • Poor Nucleophiles: Tertiary alcohols are particularly poor nucleophiles for this reaction and are prone to elimination side reactions under strong acid conditions.[5][9]

    Optimization Steps:

    • Use a Large Excess of Alcohol: To shift the equilibrium, use the alcohol as the solvent if possible (a 10-fold excess or greater can significantly improve yields).[6][10]

    • Actively Remove Water: Employ a Dean-Stark apparatus during reflux to azeotropically remove water as it forms, preventing the reverse reaction.[6][11]

    • Switch to a More Powerful Method: If the above fail, the Fischer esterification is likely unsuitable. You must move to a method involving a more reactive carboxylic acid intermediate. The recommended approach is a two-step conversion to an acyl chloride .[7][12]

    Problem Area 2: Failures in Amide Bond Formation

    Q2: I mixed my carboxylic acid and amine in a standard solvent, but I only recovered starting materials. What went wrong?

    A2: This is the classic acid-base problem. The amine, being basic, will preferentially deprotonate the carboxylic acid to form an ammonium-carboxylate salt.[2][13] This salt is ionic and the carboxylate is no longer electrophilic, meaning the nucleophilic attack required for amide bond formation will not occur at an appreciable rate under standard conditions.[1] This is why "coupling reagents" are essential for modern amide synthesis.

    Q3: I'm using a carbodiimide coupling reagent (EDC or DCC) for my amidation, but the yield is low and I see a major byproduct with a mass corresponding to my starting material + the coupling reagent. What is this and how do I prevent it?

    A3: You are likely observing the formation of an N-acylurea byproduct . The mechanism of carbodiimide coupling involves the carboxylic acid first adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is the desired activated species. However, if it does not react quickly with your amine (due to low amine concentration, poor amine nucleophilicity, or steric hindrance), it can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[14]

    Solution: This side reaction is suppressed by the addition of a nucleophilic catalyst, most commonly 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[15] These additives rapidly react with the O-acylisourea intermediate to form a more stable HOBt-ester or NHS-ester.[15][16] This new active ester is still highly reactive towards the amine but is no longer prone to rearrangement, thus minimizing the N-acylurea byproduct and improving the yield of your desired amide.[16]

    General Troubleshooting Workflow

    The following diagram outlines a decision-making process for troubleshooting low-yield derivatization reactions.

    G start Low / No Product Yield reaction_type Reaction Type? start->reaction_type ester Esterification reaction_type->ester Ester amide Amidation reaction_type->amide Amide fischer Fischer Method? ester->fischer coupling Using Coupling Reagent? amide->coupling fischer_yes YES fischer->fischer_yes Yes fischer_no NO fischer->fischer_no No fischer_sol 1. Use large excess of alcohol. 2. Remove H2O (Dean-Stark). 3. If fails, switch to Acyl Chloride method. fischer_yes->fischer_sol steric Substrates are sterically hindered or electron-poor. fischer_no->steric coupling_yes YES coupling->coupling_yes coupling_no NO coupling->coupling_no byproduct N-acylurea byproduct observed? coupling_yes->byproduct coupling_sol_no Direct mixing fails. Must use a coupling reagent (e.g., EDC, HATU). coupling_no->coupling_sol_no byproduct_yes YES byproduct->byproduct_yes byproduct_no NO byproduct->byproduct_no byproduct_sol Add HOBt or HOAt to suppress rearrangement of O-acylisourea intermediate. byproduct_yes->byproduct_sol byproduct_no->steric steric_sol 1. Increase reaction time/temp. 2. Switch to stronger coupling reagent (e.g., HATU). 3. Check solvent & base. steric->steric_sol

    Caption: A troubleshooting decision tree for derivatization reactions.

    Optimization Strategies & Recommended Protocols

    Optimizing Amide Coupling Reactions

    Q4: How do I choose the best amide coupling reagent system for my specific amine?

    A4: The choice depends on the nucleophilicity and steric bulk of your amine. A tiered approach is recommended.

    Reagent SystemTarget Substrates & ConditionsMechanism & Rationale
    EDC / HOBt Workhorse: Primary & secondary amines, less hindered systems.EDC activates the acid to the O-acylisourea. HOBt traps this as a more stable HOBt-ester, preventing side reactions and catalyzing the final amidation.[15][16] EDC-urea byproduct is water-soluble, simplifying purification.[17]
    HATU / DIPEA High-Power: Sterically hindered amines, electron-deficient anilines, N-methyl amines.HATU is a uronium salt based on HOAt. It forms a highly reactive OAt-ester, which is more potent than the OBt-ester.[13] Requires a non-nucleophilic base like DIPEA or 2,4,6-collidine to neutralize the generated acid.
    Acyl Fluoride (via TFFH or BTFFH) Specialized: Extremely hindered substrates where other methods fail.The carboxylic acid is converted in situ to an acyl fluoride, which is highly reactive. This method has shown success for coupling hindered acids with hindered or electron-deficient amines at elevated temperatures.[18]

    Q5: What is the correct order of addition for an EDC/HOBt coupling, and why does it matter?

    A5: The order of addition is critical to maximize yield and minimize side products. The best practice is pre-activation .

    • Step 1: Dissolve the carboxylic acid, EDC, and HOBt in an aprotic solvent (like DMF or DCM).

    • Step 2: Stir this mixture at room temperature for 15-30 minutes.

    • Step 3: Add the amine (and a non-nucleophilic base like DIPEA if the amine is an HCl salt).

    Rationale: This procedure allows the highly reactive O-acylisourea to be fully converted to the more stable, yet still reactive, HOBt-ester before the amine is introduced.[14] This prevents the O-acylisourea from rearranging to the N-acylurea byproduct or reacting with other species.

    The following diagram illustrates this crucial mechanistic pathway.

    G cluster_activation Activation Phase cluster_stabilization Stabilization & Coupling RCOOH Carboxylic Acid (R-COOH) OAI O-Acylisourea (Highly Reactive Intermediate) EDC EDC HOBt_Ester HOBt Active Ester (Stable Intermediate) OAI->HOBt_Ester NAU N-Acylurea (Side Product) OAI->NAU HOBt HOBt Amide Amide Product HOBt_Ester->Amide Amine Amine (R'-NH2)

    Caption: EDC/HOBt coupling mechanism highlighting the role of HOBt.

    Protocol 1: Esterification via Acyl Chloride

    This two-step protocol is robust for sterically hindered acids and a wide range of alcohols.

    Step 1: Formation of the Acyl Chloride

    • To a solution of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor gas evolution (CO₂, CO).

    • Once the reaction is complete (TLC or LC-MS), remove the solvent and excess oxalyl chloride under reduced pressure. The crude acyl chloride is typically used immediately in the next step without further purification.

    Step 2: Ester Formation

    • Dissolve the crude acyl chloride in anhydrous DCM (0.2 M) under an inert atmosphere and cool to 0 °C.

    • Add a solution of the desired alcohol (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours until completion is confirmed by TLC or LC-MS.

    • Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate).

    Protocol 2: Amidation using EDC/HOBt Coupling

    This one-pot protocol is a reliable standard for many amine couplings.

    • In a round-bottom flask, dissolve 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous DMF (0.2 M) under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes to allow for pre-activation (formation of the HOBt-ester).

    • Add the desired amine (1.1 eq). If the amine is provided as a hydrochloride salt, add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    References
    • Ningbo Innopharmchem. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives.
    • LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. Retrieved from [Link]

    • LibreTexts. (2022). Chemistry of Amides. Chemistry LibreTexts. Retrieved from [Link]

    • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

    • Kandhasamy, S., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Retrieved from [Link]

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

    • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

    • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

    • V. Pace, et al. (2024). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, 22(2), 245-251. Retrieved from [Link]

    • ReMaster. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

    • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]

    • Chemistry Steps. (n.d.). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

    • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Syntheses, 94, 299-311. Retrieved from [Link]

    • Fukuyama, T., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 53(4), 1140-1143. Retrieved from [Link]

    • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

    • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Retrieved from [Link]

    • Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(11), 4252-4256. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

    • Fakhri, S. A., & Yousefi, B. H. (2000). Synthesis and characterization of 8-hydroxy-5,8,9,10-tetrahydro-6H-benzocycloocten-7-one, 5,6,9,10-tetrahydro-benzocyclo-octene-7,8-dione and 6,7,10,11-tetrahydro-benzocycloocta[b]quinoxaline. Acta Chimica Slovenica, 47(3), 317-326. Retrieved from [Link]

    • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

    • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

    • University of Colorado Denver. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]

    • ResearchGate. (2015). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]

    • IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

    • ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved from [Link]

    • Zhang, G., et al. (2012). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 403(7), 1967-1977. Retrieved from [Link]

    • Quora. (2018). What is the trend of ease of esterification in carboxylic acids? Retrieved from [Link]

    Sources

    Common pitfalls in the biological testing of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid

    Author: BenchChem Technical Support Team. Date: January 2026

    Prepared by a Senior Application Scientist

    This guide is intended for researchers, scientists, and drug development professionals working with 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid. Here, we address common pitfalls and provide troubleshooting advice for its biological testing.

    Introduction

    6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid is a unique scaffold with potential for various biological activities. As with any novel compound, its journey through biological testing can present challenges. This guide is designed to be a living document, helping you navigate these potential hurdles and ensure the integrity of your results.

    Frequently Asked Questions (FAQs)

    Here we address some of the common questions that may arise when working with 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid.

    Q1: What are the primary challenges I should anticipate with the solubility of this compound?

    A1: The carboxylic acid moiety on the seven-membered ring of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid can present solubility challenges depending on the pH of your assay buffer. At physiological pH (around 7.4), the carboxylic acid will be deprotonated, which may improve aqueous solubility. However, in acidic conditions, the compound will be protonated and likely less soluble. It is crucial to determine the experimental solubility early on.

    Q2: How can I best prepare my stock solutions to avoid precipitation during experiments?

    A2: We recommend preparing a high-concentration stock solution in an organic solvent like DMSO. When diluting into your aqueous assay buffer, it is critical to do so in a stepwise manner and to vortex or mix thoroughly between dilutions. Avoid "shock" precipitation by not adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. A common practice is to make an intermediate dilution in a mixture of organic solvent and aqueous buffer before the final dilution.

    Q3: What are the potential metabolic liabilities of the 6,7,8,9-tetrahydro-5H-benzoannulene scaffold?

    A3: The tetrahydrobenzoannulene ring system can be susceptible to metabolism by cytochrome P450 enzymes. Potential metabolic pathways could include hydroxylation of the aromatic or aliphatic rings. It is advisable to assess the metabolic stability of your compound early in the drug discovery process, for example, by using liver microsome stability assays. One study on a similar benzoannulene derivative noted that an amide bond was highly susceptible to hydrolysis, resulting in major microsomal instability[1].

    Q4: Are there any known off-target effects associated with this chemical class?

    A4: While specific off-target effects for this exact molecule are not documented, the general scaffold could interact with various biological targets. Given its structural features, it would be prudent to screen for activity against a panel of common off-targets, such as kinases, GPCRs, and ion channels, especially if you observe unexpected cellular phenotypes.

    Troubleshooting Guide

    This section provides a more in-depth look at specific issues you may encounter during your experiments.

    Issue 1: High Variability in Cell-Based Assay Results

    You are seeing significant well-to-well or day-to-day variability in your cell-based assays.

    Possible Causes:

    • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability.

    • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to changes in media concentration.

    • Compound Precipitation: The compound may be precipitating out of solution at the concentrations used in the assay.

    • Cell Health: Variations in cell passage number or overall health can impact experimental outcomes.[2][3]

    Solutions:

    Solution Detailed Explanation
    Optimize Cell Seeding Technique Ensure a homogenous cell suspension before and during plating. Pipette carefully and consistently.
    Mitigate Edge Effects Fill the outer wells with sterile PBS or media without cells to create a humidity barrier.
    Verify Compound Solubility Visually inspect the wells for precipitation after adding the compound. Perform a formal solubility test in your assay medium.
    Standardize Cell Culture Practices Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
    Issue 2: Lack of Expected Activity in an Enzyme Inhibition Assay

    You expect your compound to inhibit a specific enzyme, but you are not observing any significant effect.

    Possible Causes:

    • Incorrect Assay Conditions: The pH, buffer components, or substrate concentration may not be optimal for inhibitor binding.

    • Compound Instability: The compound may be degrading in the assay buffer over the course of the experiment.

    • Time-Dependent Inhibition: Some inhibitors require a pre-incubation period with the enzyme to exert their effect.[4]

    Solutions:

    Solution Detailed Explanation
    Review Assay Parameters Ensure the assay conditions are validated and appropriate for testing inhibitors.
    Assess Compound Stability Use analytical techniques like HPLC to determine the concentration of your compound in the assay buffer over time.
    Perform a Pre-incubation Step Test for time-dependent inhibition by pre-incubating the enzyme and inhibitor together before adding the substrate.

    Experimental Protocols

    Protocol 1: General Cyclooxygenase (COX) Inhibitor Screening Assay

    Given that related structures have shown anti-inflammatory potential, a COX inhibition assay is a relevant starting point.[5] There are various methods for assessing COX activity.[6][7][8] A common approach is to measure the production of prostaglandins, such as PGF2α.[9]

    Materials:

    • Recombinant human COX-1 or COX-2 enzyme

    • Arachidonic acid (substrate)

    • Your test compound (6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid)

    • A known COX inhibitor (e.g., indomethacin) as a positive control

    • Assay buffer (e.g., Tris-HCl)

    • Stannous chloride (SnCl2)

    • PGF2α ELISA kit

    Procedure:

    • Prepare Reagents: Prepare stock solutions of your test compound and the positive control in DMSO. Make serial dilutions in assay buffer.

    • Enzyme and Inhibitor Incubation: In a microplate, add the assay buffer, heme cofactor, and either the test compound, positive control, or vehicle (DMSO). Add the COX enzyme to each well.

    • Initiate the Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 10 minutes).

    • Stop the Reaction and Reduce PGH2: Stop the reaction by adding a solution of SnCl2. This will reduce the unstable PGH2 product to the more stable PGF2α.

    • Quantify PGF2α: Use a PGF2α-specific ELISA kit to quantify the amount of product in each well. Follow the manufacturer's instructions for the ELISA.

    • Data Analysis: Calculate the percent inhibition for each concentration of your test compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

    Visualizations

    Workflow for Troubleshooting Inconsistent Assay Results

    G start Inconsistent Results Observed check_solubility Verify Compound Solubility in Assay Medium start->check_solubility check_cells Review Cell Seeding & Culture Practices start->check_cells check_plate Assess for Edge Effects start->check_plate check_reagents Confirm Reagent Stability & Concentration start->check_reagents sub_solubility Precipitation? check_solubility->sub_solubility sub_cells Consistent Seeding? check_cells->sub_cells sub_plate Edge Effects Present? check_plate->sub_plate sub_reagents Reagents Validated? check_reagents->sub_reagents solubility_yes Optimize Dilution & Solvent Concentration sub_solubility->solubility_yes Yes solubility_no Proceed to Next Check sub_solubility->solubility_no No cells_yes Refine Seeding Protocol sub_cells->cells_yes No cells_no Proceed to Next Check sub_cells->cells_no Yes plate_yes Use Plate Sealers or Leave Outer Wells Empty sub_plate->plate_yes Yes plate_no Proceed to Next Check sub_plate->plate_no No reagents_yes Prepare Fresh Reagents sub_reagents->reagents_yes No reagents_no Consult Further sub_reagents->reagents_no Yes

    Caption: Troubleshooting workflow for inconsistent assay results.

    Experimental Workflow for COX Inhibition Assay

    G prep Prepare Reagents (Compound, Controls, Buffers) incubate Incubate Enzyme with Compound/Control prep->incubate react Add Substrate (Arachidonic Acid) incubate->react stop Stop Reaction & Reduce PGH2 with SnCl2 react->stop quantify Quantify PGF2α using ELISA stop->quantify analyze Calculate % Inhibition & Determine IC50 quantify->analyze

    Caption: Step-by-step workflow for a COX inhibitor screening assay.

    References

    • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors.
    • In vitro assays for cyclooxygenase activity and inhibitor characteriz
    • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis - ACS Public
    • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization - ResearchG
    • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Promega Corpor
    • The Ultimate Guide to Troubleshooting Micropl
    • COX-2 (human) Inhibitor Screening Assay Kit - Cayman Chemical.
    • How to Troubleshoot Common In-cell Western Issues - Azure Biosystems.
    • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls
    • A troubleshooting guide to micropl
    • Targeting Chikungunya Virus Replic
    • The medicinal chemistry of Chikungunya virus - PMC - PubMed Central.
    • Benzothiazole derivatives as inhibitors of chikungunya virus replic
    • 5,6,8,9-Tetrahydro-7H-benzo(7)annulen-7-one | C11H12O - PubChem.
    • New 5, 6, 7, 8-Tetrahydro-Isoquinolines Bearing 2-Nitrophenyl Group Targeting RET Enzyme: Synthesis, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest - PubMed.
    • Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors - Figshare.
    • Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and rel
    • 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem.
    • 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid with inbuilt β-N-hydroxy-γ-keto-acid pharmacophore as HCV NS5B polymerase inhibitors - PubMed.
    • 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822 - PubChem.

    Sources

    Technical Support Center: Synthesis of 6,7,8,9-Tetrahydro-5H-benzoannulene-7-carboxylic acid

    Technical Support Center: Synthesis of 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carboxylic acid

    Welcome to the technical support guide for the synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this and structurally related compounds. The benzosuberone core is a valuable scaffold in medicinal chemistry, and mastering its synthesis is key to further development.[2]

    This guide is structured to address issues based on a common, multi-step synthetic approach, as a direct, one-pot synthesis is not typically feasible. We will address potential pitfalls in each critical stage of the synthesis.

    Anticipated Synthetic Workflow

    The synthesis of the target molecule logically proceeds through the formation of the core benzosuberone ring system, followed by functionalization and final reduction. The diagram below outlines this general strategy.

    cluster_0Part 1: Benzosuberone Core Synthesiscluster_1Part 2: Functionalizationcluster_2Part 3: Final ReductionAγ-Phenylbutyric acid derivativeBIntramolecularFriedel-Crafts AcylationA->BCBenzosuberone(Ketone Intermediate)B->CDα-Functionalization(e.g., Bromination, Carboxylation)C->DEBenzosuberone-7-carboxylic acid(Keto-acid Intermediate)D->EFKetone Reduction(e.g., Wolff-Kishner)E->FGFinal Product:6,7,8,9-Tetrahydro-5H-benzo[7]annulene-7-carboxylic acidF->Gcluster_mainFriedel-Crafts Acylation: Intended vs. Side Reactioncluster_intraDesired Pathcluster_interSide Reactionstartγ-Phenylbutyricacid derivativeintraIntramolecularCyclizationstart->intrainterIntermolecularAcylationstart->interproduct_ABenzosuberone(7-membered ring)intra->product_Aproduct_BPolymer/Oligomerinter->product_B

    Caption: Competing pathways in Friedel-Crafts cyclization.

    Stage 2: α-Functionalization to Introduce the Carboxylic Acid

    Introducing the carboxylic acid at the C7 position of the benzosuberone core is a multi-step process, often involving α-halogenation followed by substitution or via an enolate.

    Q2: I'm attempting to introduce the carboxyl group, but I'm getting a mixture of mono- and di-substituted products, and my yield is poor. How can I improve selectivity?

    A2: Controlling the stoichiometry of enolate formation and the reactivity of the electrophile is key to achieving selective mono-functionalization.

    • Plausible Cause 1: Over-alkylation/acylation. The formation of the initial C7-substituted product can make the remaining C7 proton more acidic, leading to a second deprotonation and subsequent reaction.

      • Solution:

        • Controlled Deprotonation: Use exactly one equivalent of a strong, non-nucleophilic base like LDA (Lithium diisopropylamide) at low temperatures (e.g., -78 °C) to generate the enolate quantitatively.

        • Less Reactive Electrophile: Instead of a highly reactive alkyl halide, consider using a milder electrophile like a cyanoformate for carboxymethylation, which can be followed by hydrolysis. [3]

    • Plausible Cause 2: Competing Reactions at C6. The protons at the C6 position are also enolizable.

      • Solution:

        • Bulky Base: Employ a sterically hindered base that will preferentially deprotonate the less hindered C7 position.

        • Thermodynamic vs. Kinetic Control: Formation of the C7 enolate is typically under kinetic control (less substituted, formed faster). Ensure your reaction is run at low temperature and for a short duration before adding the electrophile to favor the kinetic product.

    Stage 3: Reduction of the C5 Ketone

    The final step involves removing the C5 carbonyl group to yield the target alkane. The Wolff-Kishner and Clemmensen reductions are the two most common methods. [4][5] Q3: I performed a Wolff-Kishner reduction, but my product still shows a carbonyl peak in the IR spectrum, and the yield is low. What happened?

    A3: Incomplete reaction is a common issue with the Wolff-Kishner reduction, which requires harsh conditions.

    • Plausible Cause 1: Incomplete Hydrazone Formation. The first step is the formation of a hydrazone. [1][6]If this equilibrium is not driven to completion, the subsequent elimination will be inefficient.

      • Solution:

        • Huang-Minlon Modification: Use the Huang-Minlon modification, where the reaction is heated with hydrazine hydrate and a base (like KOH or NaOH) in a high-boiling solvent such as ethylene glycol. [7]This high temperature (~180-200 °C) is crucial for driving the reaction to completion.

        • Water Removal: Ensure that water formed during the initial hydrazone formation is removed, as its presence can hinder the reaction.

    • Plausible Cause 2: Side Reactions. The strongly basic and high-temperature conditions can cause other reactions.

      • Azine Formation: The intermediate hydrazone can react with another molecule of the ketone to form an azine, which is resistant to reduction. [6]Using an excess of hydrazine can help suppress this side reaction.

      • Reduction to Alcohol: The ketone can be reduced to the corresponding alcohol by the alkoxide base, especially if conditions are not anhydrous. [6] Q4: I tried the Clemmensen reduction, but it seems to have failed, and I recovered mostly starting material. Why isn't it working?

    A4: The Clemmensen reduction (using zinc amalgam and concentrated HCl) is highly effective for aryl-alkyl ketones but can be sensitive to the substrate and conditions. [8][9]

    • Plausible Cause 1: Inactive Zinc Amalgam. The surface of the zinc is where the reduction occurs, and it must be properly activated.

      • Solution: Ensure the zinc amalgam is freshly prepared and active. The zinc should be washed with dilute HCl to remove any oxide layer before amalgamation with mercuric chloride.

    • Plausible Cause 2: Acid-Sensitive Functional Groups. Your carboxylic acid group might interfere with the strongly acidic conditions, although it is generally stable. [9]However, if other acid-labile groups are present, this method is unsuitable.

      • Solution: Protect the carboxylic acid as an ester before the reduction, and deprotect it afterward. Alternatively, switch to the base-stable Wolff-Kishner reduction. The choice between Clemmensen (acidic) and Wolff-Kishner (basic) is a classic strategic decision based on the overall functional group tolerance of the molecule. [1][10]

    Part 2: Frequently Asked Questions (FAQs)

    Q: What is the best catalyst for the intramolecular Friedel-Crafts acylation to form the benzosuberone ring? A: There is no single "best" catalyst; the choice depends on the substrate's reactivity.

    • For activated or neutral aromatic rings: Polyphosphoric acid (PPA) is often sufficient and easier to handle.

    • For deactivated aromatic rings: A stronger Lewis acid like anhydrous aluminum chloride (AlCl₃) is necessary to achieve good yields. [11] Q: Can I introduce the carboxylic acid group directly? A: Direct carboxylation of the C7 position is challenging. A more reliable and common approach is a multi-step sequence, such as conversion to a Weinreb amide followed by reaction with an organometallic reagent, or through a nitrile intermediate. [12]For instance, the synthesis of 6,7,8,9-tetrahydro-5H-benzoa[1]nnulene-7-carbonitrile has been reported and can serve as a precursor. [13] Q: My final product is difficult to purify. What techniques are recommended? A: The carboxylic acid functionality allows for several purification strategies.

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sat. NaHCO₃). The carboxylate salt will move to the aqueous layer. The layers can be separated, and the aqueous layer can then be re-acidified (e.g., with 1M HCl) to precipitate the pure product, which is then extracted back into an organic solvent.

    • Crystallization: Benzoic acid derivatives are often crystalline solids. Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water).

    • Column Chromatography: If the above methods fail, silica gel chromatography can be used. A common mobile phase would be a mixture of hexanes and ethyl acetate, often with a small amount (0.5-1%) of acetic acid added to keep the carboxylic acid protonated and prevent streaking on the column.

    Q: Are there any safety concerns I should be aware of? A: Yes, several steps involve hazardous materials.

    • Friedel-Crafts Catalysts (AlCl₃): Highly water-reactive and corrosive. Handle in a fume hood under anhydrous conditions.

    • Hydrazine (Wolff-Kishner): Toxic and a suspected carcinogen. Handle with extreme care using appropriate personal protective equipment.

    • Strong Acids (HCl, PPA) and Bases (LDA, KOH): Corrosive. Always wear gloves and eye protection.

    Problem Stage Symptom Potential Cause Recommended Action
    Ring Closure Low yield, polymeric tarIntermolecular reactionUse high dilution; slow addition of substrate
    Ring Closure No reactionDeactivated aromatic ringUse a stronger Lewis acid (e.g., AlCl₃)
    Functionalization Mixture of productsOver-alkylationUse 1.0 eq. of LDA at -78°C
    Ketone Reduction Incomplete reaction (Wolff-Kishner)Insufficient temperatureUse Huang-Minlon conditions (~200°C in ethylene glycol)
    Ketone Reduction Incomplete reaction (Clemmensen)Inactive zinc amalgamUse freshly prepared, activated Zn(Hg)

    References

    • Wikipedia. Wolff–Kishner reduction. Available from: [Link]

    • Al-Suwaidan, I. A., et al. (2018). Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. Molecules, 23(10), 2639. Available from: [Link]

    • Study.com. Wolff-Kishner Reduction, Mechanism & Application. Available from: [Link]

    • University of Calgary. Clemmensen reduction. Available from: [Link]

    • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available from: [Link]

    • Wikipedia. Clemmensen reduction. Available from: [Link]

    • The Organic Chemistry Tutor. (2016). Clemmensen Reduction & Wolff Kishner Mechanism [Video]. YouTube. Available from: [Link]

    • Allen. Clemmensen Reduction – Mechanism, Reaction & Applications. Available from: [Link]

    • Pearson. Propose a mechanism for both parts of the Wolff–Kishner reduction of cyclohexanone. Available from: [Link]

    • SlideShare. CLEMMENSEN REDUCTION. Available from: [Link]

    • ResearchGate. Benzosuberone as Precursor for Synthesis of Antimicrobial Agents: Synthesis, Antimicrobial Activity, and Molecular Docking. Available from: [Link]

    • MDPI. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Available from: [Link]

    • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

    • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

    • ResearchGate. Synthesis of novel benzosuberone-bearing coumarin moieties. Available from: [Link]

    • Master Organic Chemistry. The Intramolecular Friedel-Crafts Reaction. Available from: [Link]

    • National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

    • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Available from: [Link]

    • Organic Chemistry Portal. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Available from: [Link]

    • Arkivoc. An efficient conversion of carboxylic acids into Weinreb amides. Available from: [Link]

    • Bionano Genomics. Troubleshooting Guides. Available from: [Link]

    • Takara Bio. Tips and troubleshooting. Available from: [Link]

    • ResearchGate. Synthesis of coumarins via PIDA/I2-mediated oxidative cyclization of substituted phenylacrylic acids. Available from: [Link]

    Enhancing the purity of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid

    Author: BenchChem Technical Support Team. Date: January 2026

    An advanced technical support resource for researchers, scientists, and drug development professionals dedicated to achieving high-purity 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid.

    Introduction: The Critical Role of Purity

    6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid and its derivatives are valuable scaffolds in medicinal chemistry and materials science.[2] In drug development, even minute impurities can lead to unforeseen toxicological effects or altered pharmacological activity, making the purity of an active pharmaceutical ingredient (API) paramount. This guide serves as a specialized resource, providing in-depth troubleshooting and validated protocols to address the common challenges encountered during the purification of this specific carboxylic acid.

    Troubleshooting Guide: From Crude to Pure

    This section addresses specific experimental issues in a direct question-and-answer format, emphasizing the chemical principles behind each recommended solution.

    Question 1: My TLC/LC-MS analysis shows significant streaking or tailing for the carboxylic acid spot/peak. What is the cause and how can I achieve sharp, well-defined separation?

    Answer: This is a classic issue when working with carboxylic acids on standard silica gel.[3] The problem arises from a dynamic equilibrium on the silica surface. Silica gel is slightly acidic, and it can deprotonate a portion of your carboxylic acid, creating the carboxylate anion. As the mobile phase flows, you have a mixture of the neutral acid and its conjugate base, which have different polarities and affinities for the stationary phase. This leads to a continuous "smearing" or tailing effect rather than a compact spot.

    The Solution: Suppress Ionization. To resolve this, you must ensure your compound remains in a single, neutral (protonated) state. This is achieved by acidifying your mobile phase.[3]

    • Action: Add a small amount (0.5-1% v/v) of a volatile acid, such as acetic acid or formic acid, to your eluent system (e.g., ethyl acetate/hexanes).

    • Causality: The added acid creates an acidic environment on the silica surface, shifting the equilibrium of your compound overwhelmingly towards its protonated, less polar form. This single species will now migrate uniformly, resulting in a sharp, well-defined spot on your TLC plate and a symmetrical peak during column chromatography.

    Question 2: During my recrystallization attempt, the compound "oiled out," forming a liquid layer instead of crystals. What should I do?

    Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid upon cooling because its solubility at that temperature is still too high to crystallize. This is common when the compound's melting point is lower than the solvent's boiling point.[4] An oil is essentially a highly impure, supersaturated solution that is unlikely to form a pure crystal lattice.

    Troubleshooting Steps:

    • Re-heat the Solution: Add a small amount of additional solvent to fully dissolve the oil back into a single phase.

    • Modify the Solvent System:

      • Use a Lower-Boiling Point Solvent: Select a solvent in which the compound is soluble at a temperature below its melting point.[4]

      • Introduce a Co-solvent: Add a "poor" solvent (one in which the compound is less soluble) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Then, add a few drops of the "good" solvent to clarify it again before allowing it to cool slowly.

    • Reduce the Cooling Rate: Slow cooling is critical for forming well-ordered crystals. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Rapid cooling often crashes the compound out as an amorphous solid or an oil.

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Adding a "seed crystal" from a previous pure batch can also initiate crystallization.[4]

    Question 3: My NMR analysis of the purified product still shows the presence of the precursor ketone, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-7-one. How can I remove this impurity?

    Answer: The presence of unreacted starting material is a common issue. Since the ketone precursor is structurally similar to the carboxylic acid product but lacks the acidic functional group, we can exploit this difference in chemical properties for separation.

    Method 1: Acid-Base Extraction (Highly Effective) This chemical method leverages the acidic nature of your product to separate it from the neutral ketone impurity.[3]

    • Principle: Your carboxylic acid will react with a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. The neutral ketone will not react and will remain in the organic layer.

    • Protocol: A detailed step-by-step protocol for this procedure is provided in the "Experimental Protocols" section below.

    Method 2: Chromatographic Purification (Optimized) While standard chromatography might be challenging due to similar polarities, optimizing the conditions can achieve separation.

    • Action: Use the acidified mobile phase as discussed in Question 1 to prevent tailing of your desired product. This will improve the resolution between your acid and the slightly less polar ketone.

    • Gradient Elution: Start with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The ketone should elute before the more polar carboxylic acid.

    Question 4: The final product is a sticky gum or amorphous solid, not the expected crystalline material. What does this indicate?

    Answer: A non-crystalline final product is almost always an indicator of persistent impurities. These impurities disrupt the formation of a regular, ordered crystal lattice. Even small amounts of residual solvent or structurally similar byproducts can inhibit crystallization.

    Recommended Workflow:

    • Re-evaluate Purity: Use a high-resolution analytical technique like LC-MS or HPLC to identify the number and potential nature of the impurities.

    • Sequential Purification: A single purification method may not be sufficient. Consider a multi-step approach. For example, perform an acid-base extraction to remove neutral impurities first, followed by a recrystallization to remove any remaining closely related acidic byproducts.

    • Solvent Removal: Ensure all residual solvents are thoroughly removed under high vacuum, possibly with gentle heating (well below the compound's melting point). Trapped solvent is a very common cause of a gummy appearance.

    Frequently Asked Questions (FAQs)

    Q1: What are the most likely impurities in a typical synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid? A1: Impurities are route-dependent, but common contaminants include:

    • Unreacted Starting Materials: Such as 6,7,8,9-tetrahydro-5H-benzo[1]annulen-7-one or the corresponding alcohol/aldehyde if an oxidation route is used.[3][5]

    • Side-Products: Byproducts from incomplete or over-oxidation.

    • Reagents and Catalysts: Residual reagents from the synthesis.

    • Solvents: Residual organic solvents used in the reaction or workup.[3]

    Q2: What is the recommended method for assessing the final purity of the compound? A2: A combination of methods provides the most complete picture:

    • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and can reveal the presence of organic impurities. Integration of signals can provide a quantitative estimate of purity.[6]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): An excellent tool for detecting trace impurities, confirming the molecular weight of the main component, and identifying any byproducts.[7]

    • High-Performance Liquid Chromatography (HPLC): When coupled with a UV detector, HPLC is the gold standard for quantifying purity, often expressed as a percentage of the total peak area.

    Q3: What are the ideal storage conditions for this compound to maintain its purity? A3: To prevent degradation, 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid should be stored in a tightly sealed container in a dry, cool, and dark environment. For long-term storage, storing in a freezer at or below -20°C is recommended.[5][6]

    Visualized Workflows & Data

    Decision-Making for Purification Method Selection

    The following diagram outlines a logical workflow for selecting the most appropriate purification strategy based on the initial state of the crude product and the nature of the impurities.

    Purification_Workflow start Crude Product Analysis (TLC, Crude NMR/LC-MS) is_solid Is the product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes distillation Distillation / Kugelrohr (for liquid products) is_solid->distillation No is_acidic_impurity Are impurities neutral or basic? is_polar_diff Sufficient polarity difference from impurities? is_acidic_impurity->is_polar_diff No acid_base Acid-Base Extraction is_acidic_impurity->acid_base Yes chromatography Column Chromatography (with acidified eluent) is_polar_diff->chromatography Yes final_product Pure Product (Verify by NMR, LC-MS, HPLC) is_polar_diff->final_product No, resynthesize or use prep-HPLC recrystallization->is_acidic_impurity Impurity remains recrystallization->final_product Purity goal met acid_base->recrystallization Follow with recrystallization chromatography->final_product distillation->final_product

    Caption: A decision tree for selecting the optimal purification method.

    Solvent Selection Guide for Recrystallization

    Choosing the right solvent is the most critical step for successful recrystallization. An ideal solvent should dissolve the compound poorly at low temperatures but readily at high temperatures.[4]

    SolventBoiling Point (°C)PolarityNotes
    Hexanes/Heptane 69 / 98LowGood for non-polar impurities. Often used as the "poor" solvent in a co-solvent system.
    Toluene 111LowHigher boiling point, can be effective for aromatic compounds.
    Ethyl Acetate 77MediumA versatile solvent, often used in combination with hexanes.
    Acetone 56MediumLow boiling point, can be difficult to handle. Good dissolving power.
    Ethanol/Methanol 78 / 65HighHigh dissolving power due to hydrogen bonding with the carboxylic acid. Often requires a co-solvent like water.
    Water 100HighThe free acid is likely insoluble, but its salt may be soluble. Useful for pH-driven crystallization.[4]

    Detailed Experimental Protocols

    Protocol 1: Purification via Acid-Base Extraction

    This protocol is designed to separate the acidic product from neutral impurities like the precursor ketone.

    • Dissolution: Dissolve the crude solid (~1.0 g) in an organic solvent such as ethyl acetate or dichloromethane (50 mL) in a separatory funnel.

    • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL) to the funnel. Stopper the funnel and shake gently at first, venting frequently to release the CO₂ gas that evolves from the acid-base reaction.

    • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.[3]

    • Repeat Extraction: Extract the organic layer with another portion of NaHCO₃ solution (30 mL) to ensure complete recovery of the acid. Combine the aqueous extracts.

    • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until the solution becomes acidic (test with pH paper, target pH ~2). The neutral carboxylic acid will precipitate out as a solid.[3]

    • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Dry the purified product under high vacuum.

    Protocol 2: Purification via Column Chromatography

    This protocol is optimized for separating carboxylic acids on silica gel.

    • Mobile Phase Preparation: Based on TLC analysis, prepare the eluting solvent system (e.g., 20% ethyl acetate in hexanes). To this mixture, add 0.5% (v/v) acetic acid.[3]

    • Column Packing: Pack a chromatography column with silica gel using the prepared mobile phase (wet slurry packing is recommended).

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

    • Elution: Carefully add the mobile phase to the column and apply gentle pressure to begin elution. Collect the eluent in fractions.

    • Analysis: Monitor the collected fractions by TLC (using the same acidified eluent system) to identify which ones contain the purified carboxylic acid.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The acetic acid in the mobile phase is volatile and will be removed during this step.

    References

    • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available from: [Link]

    • Google Patents. US6284904B1 - Purification of organic acids using anion exchange chromatography.
    • Google Patents. WO2014095080A2 - Process for the purification of carboxylic acids.
    • SIELC Technologies. HPLC Separation of Carboxylic Acids. Available from: [Link]

    • Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
    • Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
    • University of Rochester. Recrystallization and Crystallization. Available from: [Link]

    • ACS Publications. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels. Available from: [Link]

    • Acta Chimica Slovenica. (2000). Synthesis and Spectral Studies of Some New Benzocyclooctene Derivatives. Available from: [Link]

    • PubChemLite. 6,7,8,9-tetrahydro-5h-benzo[1]annulene-5-carboxylic acid. Available from: [Link]

    • Royal Society of Chemistry. (2025). Analytical Methods. Available from: [Link]

    • PubChemLite. 6,7,8,9-tetrahydro-5h-benzo[1]annulene-5-carbaldehyde. Available from: [Link]

    • ResearchGate. (2025). Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b][2][8]benzodiazepine-3-carboxylic Derivatives. Available from: [Link]

    Sources

    Technical Support Center: 6,7,8,9-Tetrahydro-5H-benzoannulene-7-carboxylic acid Experiments

    Technical Support Center: 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carboxylic acid Experiments

    Welcome to the technical support center for 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting for experiments involving this versatile bicyclic carboxylic acid. Our approach is rooted in mechanistic principles to help you not only solve immediate experimental challenges but also to build a deeper understanding of the underlying chemistry.

    I. Synthesis Troubleshooting

    The synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid and its precursors, such as benzosuberone, often involves multi-step sequences. A common strategy is the intramolecular Friedel-Crafts acylation to form the seven-membered ring, followed by functionalization to introduce the carboxylic acid group. Here, we address common issues that may arise during this synthetic sequence.

    FAQ 1: Low yield in the intramolecular Friedel-Crafts cyclization to form the benzosuberone core.

    Answer:

    Low yields in Friedel-Crafts acylation are frequently encountered and can often be traced back to a few key factors.[2][3] The reaction is an electrophilic aromatic substitution, and its success is highly dependent on the reactivity of the aromatic ring and the activity of the Lewis acid catalyst.

    Common Causes and Solutions:

    • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is extremely sensitive to moisture. Any water present in the solvent, glassware, or starting materials will react with and deactivate the catalyst.[2][3]

      • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and if possible, freshly opened or purified reagents.

    • Insufficient Catalyst: In many intramolecular Friedel-Crafts acylations, more than a stoichiometric amount of the Lewis acid is required. This is because the product ketone can form a stable complex with the catalyst, effectively removing it from the catalytic cycle.[2][3]

      • Solution: Increase the equivalents of the Lewis acid incrementally. A common starting point is 1.2-1.5 equivalents, but some reactions may require more.

    • Sub-optimal Reaction Temperature: The ideal temperature can significantly impact the yield. Some reactions proceed well at room temperature, while others require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition.[2][3]

      • Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). Monitor the reaction closely for the formation of byproducts by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Deactivated Aromatic Ring: If the aromatic ring of your precursor contains strongly electron-withdrawing groups, the Friedel-Crafts reaction may fail or give very low yields.[2]

      • Solution: If possible, choose a synthetic route where electron-withdrawing groups are introduced after the cyclization step.

    Experimental Workflow: Intramolecular Friedel-Crafts Cyclization

    cluster_0Reaction Setupcluster_1Reactioncluster_2Workup & PurificationAOven-dried flask under N2BAdd anhydrous solvent (e.g., DCM)A->BCAdd Lewis acid (e.g., AlCl3)B->CDCool to 0°CC->DESlowly add acyl chloride precursorD->EFWarm to RT and stirE->FGMonitor by TLC/LC-MSF->GHQuench with ice-cold HClG->HIExtract with organic solventH->IJPurify by column chromatographyI->J

    Caption: Workflow for a typical intramolecular Friedel-Crafts acylation.

    FAQ 2: Incomplete hydrogenation of the aromatic ring or side reactions during reduction.

    Answer:

    Catalytic hydrogenation of the benzosuberone intermediate is a common method to obtain the tetrahydro-5H-benzo[1]annulene core.[2] However, achieving complete and clean reduction can be challenging.

    Common Causes and Solutions:

    • Catalyst Poisoning: The catalyst (e.g., Palladium on carbon) can be poisoned by sulfur-containing compounds or other impurities in the substrate or solvent.

      • Solution: Ensure the substrate is highly pure before hydrogenation. Use high-purity solvents.

    • Insufficient Catalyst Loading or Hydrogen Pressure: The aromatic ring is relatively stable, and its reduction often requires more forcing conditions than a simple alkene.[4][5]

      • Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C). Increase the hydrogen pressure. Be aware that high pressure may require specialized equipment.

    • Incomplete Reaction: The reaction may stop after the reduction of the ketone but before the complete reduction of the aromatic ring.

      • Solution: Increase the reaction time and monitor the progress carefully. A higher temperature may also be necessary.

    • Hydrogenolysis: If the molecule contains benzylic functional groups (e.g., alcohols, ethers), these may be cleaved under hydrogenation conditions.

      • Solution: Use a less active catalyst or milder reaction conditions (lower temperature and pressure).

    Parameter Typical Starting Conditions Troubleshooting Adjustments
    Catalyst 5-10 mol% Pd/CUse a different catalyst (e.g., Rh/C, Ru/C)
    Solvent Ethanol, Methanol, Acetic AcidEnsure solvent is degassed and anhydrous
    Temperature Room TemperatureIncrease to 40-80 °C
    H₂ Pressure 1-5 atmIncrease to 50-100 atm (with appropriate equipment)
    Reaction Time 12-24 hoursExtend to 48 hours or more

    Table 1: Typical conditions and troubleshooting for catalytic hydrogenation.

    II. Purification and Handling

    Purifying and handling 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid can present its own set of challenges due to its physical properties.

    FAQ 3: Difficulty in crystallizing the final product.

    Answer:

    Many carboxylic acids can be challenging to crystallize, sometimes remaining as oils or amorphous solids.[1]

    Common Causes and Solutions:

    • Residual Impurities: Even small amounts of impurities can inhibit crystallization.

      • Solution: Ensure the material is as pure as possible before attempting crystallization. Column chromatography may be necessary.

    • Incorrect Solvent System: The choice of solvent is critical for successful crystallization.

      • Solution: A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and highly soluble when heated. Experiment with a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, acetone, ethanol, and mixtures thereof).

    • Supersaturation Issues: The solution may be too concentrated or may cool too quickly, leading to precipitation instead of crystallization.

      • Solution: Try a more dilute solution and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

    FAQ 4: Streaking of the carboxylic acid on silica gel TLC plates during reaction monitoring or column chromatography.

    Answer:

    This is a common issue with carboxylic acids on silica gel due to the acidic nature of both the compound and the stationary phase.[1] This can lead to poor separation and inaccurate assessment of reaction progress.

    Solution:

    • Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system.[1] This will keep the carboxylic acid in its protonated form, leading to a more defined spot on the TLC plate and better separation during column chromatography.

    III. Interpreting Analytical Data

    Accurate interpretation of analytical data is crucial for confirming the structure and purity of your compound.

    FAQ 5: My ¹H NMR spectrum shows broad signals for the aliphatic protons.

    Answer:

    The seven-membered ring of the tetrahydro-5H-benzo[1]annulene system is conformationally flexible. At room temperature, it may be undergoing rapid interconversion between different chair and boat-like conformations. This can lead to broadening of the signals for the protons on this ring.

    Solutions:

    • Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help to resolve this issue. At lower temperatures, the conformational exchange may slow down, leading to sharper signals. Conversely, at higher temperatures, the exchange may become so rapid that an averaged, sharper spectrum is observed.

    • 2D NMR: Techniques such as COSY and HSQC can help to identify which protons are coupled to each other, even if their signals are broad in the 1D spectrum.

    FAQ 6: The mass spectrum does not show a clear molecular ion peak.

    Answer:

    While electron impact (EI) ionization is a common technique, it can sometimes be too harsh for certain molecules, leading to extensive fragmentation and a weak or absent molecular ion peak. For carboxylic acids, common fragmentation patterns include the loss of -OH (M-17) and -COOH (M-45).[6][7][8]

    Solutions:

    • Use a Softer Ionization Technique: Techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are much gentler and are more likely to produce a strong signal for the molecular ion (or a protonated/deprotonated version, such as [M+H]⁺ or [M-H]⁻).

    • Look for Characteristic Fragments: Even in the absence of a clear molecular ion peak, the fragmentation pattern can provide valuable structural information. For 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid, look for fragments corresponding to the loss of the carboxylic acid group and fragmentation of the seven-membered ring.

    IV. Downstream Reactions

    6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carboxylic acid is a valuable building block for the synthesis of more complex molecules, often through reactions involving the carboxylic acid group.

    FAQ 7: Low yields in amide coupling reactions with this carboxylic acid.

    Answer:

    The carboxylic acid group in this molecule is attached to a secondary carbon within a bicyclic system, which can present some steric hindrance.[3][9] This can make it challenging to couple with sterically demanding amines or when using standard coupling reagents.

    Common Causes and Solutions:

    • Steric Hindrance: The bulky nature of the carboxylic acid can slow down the reaction with the amine.[3][9]

      • Solution: Use a more reactive coupling reagent. For sterically hindered substrates, phosphonium-based reagents (e.g., PyBOP) or uronium-based reagents (e.g., HATU, HBTU) are often more effective than carbodiimide-based reagents (e.g., EDC).[9][10]

    • Inefficient Activation: The activated intermediate (e.g., O-acylisourea with EDC) may not be reactive enough to couple with a hindered or electron-deficient amine.[3][9]

      • Solution: Consider converting the carboxylic acid to a more reactive derivative, such as an acyl fluoride, prior to reaction with the amine.[1][3]

    • Elevated Temperatures: For particularly challenging couplings, heating the reaction may be necessary.

      • Solution: Some modern protocols for coupling hindered substrates involve heating the reaction mixture to temperatures as high as 80 °C.[3][9]

    Logical Flow for Troubleshooting Amide Coupling

    ALow Yield in Amide CouplingBCheck for Steric HindranceA->BCSwitch to a More Reactive Coupling Reagent (e.g., HATU, PyBOP)B->CYesFConsider Alternative Synthetic RouteB->FNoDConvert to Acyl FluorideC->DStill low yieldEIncrease Reaction TemperatureC->EStill low yieldD->EStill low yield

    Method refinement for the characterization of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid

    Technical Support Center: 6,7,8,9-Tetrahydro-5H-benzo[a][1]annulene-7-carboxylic Acid

    Document ID: TSD-THBAC-260115 Version: 1.0 Last Updated: January 15, 2026

    Introduction: Navigating the Complexities of a Benzannulene Carboxylic Acid

    Welcome to the technical support guide for the analytical characterization of 6,7,8,9-tetrahydro-5H-benzo[a][1]annulene-7-carboxylic acid. This molecule, featuring a fused aromatic and a seven-membered cycloalkane ring system with a carboxylic acid functional group, presents unique challenges during structural elucidation and purity assessment. Its non-planar, flexible aliphatic ring and polar carboxylic acid group demand refined analytical methods to avoid common pitfalls such as poor chromatographic resolution, complex NMR spectra, and ambiguous mass spectral fragmentation.

    This guide is structured as a dynamic support center, providing direct answers to common issues encountered in the lab. It is designed for researchers and drug development professionals who require robust, validated data for this class of compounds. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your results.

    Compound at a Glance:

    • IUPAC Name: 6,7,8,9-tetrahydro-5H-benzo[a][1]annulene-7-carboxylic acid

    • Molecular Formula: C₁₂H₁₄O₂

    • Molecular Weight: 190.24 g/mol

    • Core Structure: Benzocycloheptene (also known as benzosuberane)

    Part 1: General Analytical Workflow & Strategy

    Successful characterization is not a linear process but an iterative one, where data from multiple techniques are synthesized to build a complete picture. The following workflow represents a best-practice approach for confirming the identity, purity, and structure of a newly synthesized batch of the target compound.

    Analytical_Workflowcluster_0Phase 1: Initial Confirmation & Puritycluster_1Phase 2: Structural Elucidationcluster_2Phase 3: Final ValidationASynthesis & Work-upBHPLC-UV/MS (Screening)A->BCrude SampleCPurity Assessment (%)B->CMajor Peak Found?DHigh-Resolution Mass Spec (HRMS)C->DSample >95% Pure?E1H & 13C NMR SpectroscopyD->EConfirm FormulaF2D NMR (COSY, HSQC)E->FAssign Protons & CarbonsGElemental Analysis (CHN)F->GStructure Confirmed?HFinal Certificate of Analysis (CoA)G->HCorroborates Formula?

    Caption: General workflow for compound characterization.

    Part 2: Method-Specific Troubleshooting & FAQs

    This section addresses specific problems in a question-and-answer format, providing both a quick solution and a detailed explanation of the underlying science.

    High-Performance Liquid Chromatography (HPLC)

    HPLC is the cornerstone of purity analysis for compounds like this. However, the carboxylic acid moiety can cause significant issues if the method is not optimized.

    Q1: My peak for the compound is showing significant tailing. What is the cause and how do I fix it?

    A: Peak tailing for this analyte is almost certainly caused by secondary interactions between the acidic proton of the carboxylic acid and active sites, such as free silanol groups (-Si-OH), on the silica-based stationary phase of your C18 column.[2] This leads to a portion of the analyte being retained longer, causing an asymmetric peak.

    Troubleshooting Steps:

    • Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the carboxylic acid. Add a small amount of acid (0.05-0.1%) to your mobile phase. Formic acid or trifluoroacetic acid (TFA) are excellent choices for LC/MS applications.[3] By operating at a pH well below the pKa of the carboxylic acid (~4-5), you ensure it is in its neutral, protonated form, minimizing silanol interactions.

    • Use a Modern, End-Capped Column: Older C18 columns have a higher density of residual silanol groups. Switching to a high-purity, end-capped column can significantly reduce tailing.

    • Consider a Different Stationary Phase: If tailing persists, a mixed-mode column that offers both reversed-phase and anion-exchange mechanisms can provide better peak shape for polar acidic compounds.[4]

    Q2: My retention time is drifting between injections. Why is this happening?

    A: Retention time instability for this compound is typically linked to issues with the mobile phase or column equilibration.

    • Insufficient Equilibration: The flexible seven-membered ring can interact with the stationary phase in multiple conformations. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection.

    • Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If using a buffer, confirm it is fully dissolved and that its pH is stable. Changes in buffer concentration or pH can alter the ionization state of the analyte and affect retention.[3]

    • Temperature Fluctuation: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant retention time shifts.

    ParameterRecommended Starting Conditions
    Column C18, 2.5-5 µm particle size, 4.6 x 150 mm
    Mobile Phase A Water + 0.1% Formic Acid
    Mobile Phase B Acetonitrile + 0.1% Formic Acid
    Gradient 50% B to 95% B over 10 minutes
    Flow Rate 1.0 mL/min
    Detection UV at 210 nm (for the carboxyl group) and 254/270 nm (for the aromatic ring)
    Column Temp. 40 °C

    Table 1: Recommended HPLC Starting Parameters.

    NMR Spectroscopy

    NMR provides the definitive structural proof. For this molecule, the challenge lies in resolving the complex aliphatic region and unambiguously identifying all protons and carbons.

    Q1: I can't find the carboxylic acid proton (-COOH) in my ¹H NMR spectrum. Is it missing?

    A: The acidic proton is often very broad and can be difficult to distinguish from the baseline. Its chemical shift is also highly variable and depends on the solvent, concentration, and water content.[5]

    Troubleshooting Steps:

    • Perform a D₂O Shake: The definitive test is to add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium and the peak will disappear.

    • Use a Dry Solvent: Traces of water in the deuterated solvent can accelerate proton exchange, broadening the signal significantly. Using a fresh ampoule of high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) is crucial.

    • Run the Spectrum in DMSO-d₆: If you are using a less polar solvent like CDCl₃, the acidic proton may be a very broad singlet between 10-13 ppm. In DMSO-d₆, hydrogen bonding with the solvent often results in a sharper, more easily identifiable peak in the same region.

    Q2: The aliphatic region of my ¹H NMR (approx. 1.5-3.0 ppm) is a complex mess of overlapping multiplets. How can I assign these signals?

    A: This is expected. The eight protons on the flexible seven-membered ring are diastereotopic and will couple to each other, creating complex, overlapping signals. Simple 1D NMR is insufficient for a full assignment.

    Solution: 2D NMR Spectroscopy

    • COSY (Correlation Spectroscopy): This experiment will show you which protons are coupled to each other. It will help trace the connectivity from the benzylic protons (at C5 and C9) through the aliphatic chain.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to. It is essential for assigning the carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which is critical for confirming the overall carbon skeleton and assigning quaternary carbons.

    NMR_TroubleshootingAComplex Aliphatic Signals in 1H NMRBAre proton signals resolved?A->BCAcquire 2D COSY SpectrumB->CNoHConsider changing solvent orusing higher field strengthB->HPartiallyDTrace J-coupling pathways(H-H correlations)C->DEAcquire 2D HSQC SpectrumD->EFAssign protonated carbons(C-H correlations)E->FGFull structural assignment completeF->GH->C

    Caption: Logic for resolving complex NMR signals.

    Mass Spectrometry (MS)

    MS is used to confirm the molecular weight and gain structural information from fragmentation patterns. The choice of ionization method is key.

    Q1: I am not seeing a clear molecular ion (M⁺˙) using Electron Ionization (EI). Should I be concerned?

    A: Not necessarily. While aromatic systems can often produce a strong molecular ion peak, the presence of the flexible aliphatic ring and the labile carboxylic acid group can lead to significant fragmentation even under standard EI conditions.[6] The molecular ion may be weak or absent entirely.

    Solution:

    • Use a Soft Ionization Technique: Electrospray Ionization (ESI) is much gentler and is ideal for this molecule. In negative ion mode (ESI-), you should see a very strong signal for the deprotonated molecule [M-H]⁻ at m/z 189.2. In positive ion mode (ESI+), you may see the protonated molecule [M+H]⁺ at m/z 191.2 or adducts like [M+Na]⁺.

    • High-Resolution MS (HRMS): To confirm the elemental formula, perform HRMS analysis. A measured mass of 189.0921 for the [M-H]⁻ ion would confirm the C₁₂H₁₃O₂⁻ formula (calculated: 189.0916), providing very high confidence in the result.

    Q2: What are the expected fragmentation patterns for this molecule?

    A: The fragmentation will be driven by the most stable leaving groups and the formation of stable carbocations or radical cations.

    Predicted Fragmentation Pathway (EI):

    • Loss of Carboxyl Group: The most likely initial fragmentation is the loss of the •COOH radical (45 Da) or the loss of CO₂ (44 Da) followed by H•, leading to a fragment around m/z 145.

    • Loss of Water: A common fragmentation for carboxylic acids is the loss of H₂O (18 Da) from the molecular ion.[6]

    • Ring Fragmentation: The seven-membered ring can undergo cleavage. A common pathway for benzocycloalkanes is a retro-Diels-Alder-type fragmentation or cleavage alpha to the aromatic ring, leading to the formation of a stable tropylium-like ion.

    MS_FragmentationM[C12H14O2]+•m/z = 190F1[C11H13]+•m/z = 145M->F1- •COOH (45)F2[C12H12O]+•m/z = 172M->F2- H2O (18)F3[C8H9]+•m/z = 105F1->F3- C3H4 (40)

    Caption: Predicted major EI fragmentation pathways.

    Elemental Analysis

    This technique provides the ultimate validation of the elemental composition. The goal is to match the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen (CHN) to the theoretical values.

    Q1: My elemental analysis results for Carbon are off by >0.4% from the theoretical value. What went wrong?

    A: Assuming your structure is correct, a deviation greater than the acceptable 0.4% absolute margin is almost always due to sample impurity.[7]

    Troubleshooting Steps:

    • Residual Solvent: This is the most common culprit. The sample may contain residual solvent from the final crystallization or purification step (e.g., ethyl acetate, hexanes, dichloromethane). Check your ¹H NMR spectrum carefully for solvent peaks.[5] Even a small amount of a carbon-containing solvent will significantly alter the carbon percentage. The sample must be thoroughly dried under high vacuum for an extended period.

    • Hygroscopic Nature: Carboxylic acids can be hygroscopic. Absorbed water will not affect the carbon percentage but will lower both the C and H percentages relative to their theoretical values due to the increased total mass. Store the sample in a desiccator before analysis.

    • Incomplete Combustion: While less common with modern analyzers, ensure the combustion temperature and oxygen supply are adequate for this type of aromatic compound.[8]

    • Sample Purity: Re-check your HPLC and NMR data. An undetected impurity is the most likely chemical cause for the discrepancy.

    ElementTheoretical %Acceptable Range
    Carbon (C) 75.76%75.36% - 76.16%
    Hydrogen (H) 7.42%7.02% - 7.82%

    Table 2: Theoretical vs. Acceptable Elemental Analysis Values.

    Part 3: Detailed Experimental Protocols

    Protocol 1: High-Resolution Mass Spectrometry (HRMS) via ESI
    • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.

    • Instrumentation: Use a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

    • Source Parameters (Negative Ion Mode):

      • Capillary Voltage: 3.0 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Desolvation Gas Flow (N₂): 600 L/hr

    • Data Acquisition: Acquire data in negative ion mode over a mass range of m/z 50-500. Use a lock mass calibrant (e.g., leucine enkephalin) to ensure high mass accuracy.

    • Analysis: Identify the peak corresponding to [M-H]⁻. The measured mass should be within 5 ppm of the theoretical mass (189.0916).

    Protocol 2: Acquiring 2D NMR Spectra (COSY & HSQC)
    • Sample Preparation: Dissolve ~10-15 mg of the purified, dry compound in ~0.6 mL of high-purity CDCl₃ or DMSO-d₆.

    • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

    • Initial Scans: Acquire a standard high-quality ¹H spectrum and a ¹³C{¹H} spectrum.

    • COSY Acquisition:

      • Use a standard gradient-selected COSY pulse program (e.g., cosygpqf).

      • Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.

      • Process the data with a sine-bell window function in both dimensions.

    • HSQC Acquisition:

      • Use a standard gradient-selected HSQC pulse program with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

      • Set the ¹J(CH) coupling constant to ~145 Hz.

      • Acquire 256 increments in the F1 dimension with 16-32 scans per increment.

    • Analysis: Use the COSY spectrum to link coupled protons in the aliphatic spin system. Use the HSQC spectrum to assign the chemical shift of the carbon atom attached to each proton.

    References

    • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.
    • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
    • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry.
    • Summary of CHNS Elemental Analysis Common Problems. University of Illinois Urbana-Champaign.
    • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules.
    • A Look at Elemental Analysis for Organic Compounds. AZoM.
    • The Science of Elemental Analysis: Benefits and Applic
    • ELEMENTAL ANALYSIS. Encyclopedia of Life Support Systems (EOLSS).
    • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS.
    • Troubleshooting peak tailing of carboxylic acids in gas chrom
    • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Freie Universität Berlin.
    • Basic principles and tests of organic element analysis. Universal Lab Blog.
    • Nomenclature of Carboxylic Acids. Chemistry LibreTexts.
    • Naming Carboxylic Acids. Chemistry Steps.
    • IUPAC Nomenclature of Cyclic Carboxylic Acids. YouTube.
    • Mass Spectrometry: Fragment
    • Mass Spectrometry: Fragment
    • Interpreting Arom
    • Carboxylic acid nomencl
    • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.

    Validation & Comparative

    A Senior Application Scientist's Guide to Validating the Biological Activity of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated bioactive compound is both exhilarating and fraught with challenges. This guide provides an in-depth, experience-driven framework for validating the biological activity of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid, a compound with limited publicly available biological data. Given the structural similarities to certain retinoids, this guide will focus on a logical, hypothesis-driven approach centered around the Retinoid X Receptor (RXR), a key nuclear receptor involved in various physiological and pathological processes.[1][2]

    We will objectively compare our target compound's potential performance with established RXR modulators, Bexarotene and Fenretinide, and provide a roadmap with supporting experimental designs.

    Foundational Hypothesis: Targeting the Retinoid X Receptor (RXR)

    The chemical scaffold of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid shares features with rexinoids, a class of retinoids that selectively activate RXRs.[3] Bexarotene, an FDA-approved drug for cutaneous T-cell lymphoma (CTCL), is a prime example of an RXR agonist.[3][4][5] These receptors function as ligand-activated transcription factors that regulate gene expression, thereby influencing cell growth, differentiation, and apoptosis.[1][3] Therefore, a logical starting point is to investigate whether our compound of interest modulates RXR activity.

    Fenretinide, another synthetic retinoid, provides a valuable comparative compound. While its primary mechanism is debated, it is known to induce apoptosis in cancer cells and interact with retinoic acid receptors (RARs), which often form heterodimers with RXRs.[6][7][8]

    Experimental Workflow: A Step-by-Step Validation Process

    The validation of a novel compound requires a systematic and multi-faceted approach. The following workflow outlines the key stages, from initial receptor binding to cellular functional assays.

    G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: Comparative Analysis & Lead Identification A Compound Acquisition & Purity Analysis B RXR Binding Affinity Assay A->B Purity >95% C RXR Activation Reporter Assay B->C Determine Kd D Cell Proliferation/Viability Assay (e.g., MTT, SRB) C->D Confirmed RXR Agonist/Antagonist E Apoptosis Assay (e.g., Annexin V/PI Staining) D->E Determine IC50 F Gene Expression Analysis (qPCR for RXR target genes) E->F Confirm apoptotic pathway G Compare data with Bexarotene & Fenretinide F->G Quantified functional effects H Structure-Activity Relationship (SAR) Studies G->H Identify key functional groups I Lead Compound Identification H->I Optimize for potency & selectivity

    Caption: Experimental workflow for validating the biological activity of a novel compound.

    Detailed Experimental Protocols

    Phase 1: In Vitro Characterization

    A. Compound Acquisition and Purity Analysis:

    • Objective: To ensure the integrity of the experimental results by using a highly pure compound.

    • Protocol:

      • Synthesize or procure 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid.

      • Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC) and confirm its identity via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

      • Only proceed with compounds demonstrating >95% purity.

    B. RXR Binding Affinity Assay (e.g., Radioligand Binding Assay):

    • Objective: To determine if the compound directly binds to the RXR protein and to quantify its binding affinity (Kd).

    • Protocol:

      • Incubate varying concentrations of the test compound with a source of RXR protein (e.g., nuclear extract from cells overexpressing RXR or purified recombinant RXR) and a constant concentration of a radiolabeled RXR ligand (e.g., [3H]-Bexarotene).

      • After reaching equilibrium, separate the bound and free radioligand using a filter membrane.

      • Quantify the radioactivity on the filter using a scintillation counter.

      • Calculate the dissociation constant (Kd) by analyzing the competition binding curve.

    C. RXR Activation Reporter Assay:

    • Objective: To determine if the compound acts as an agonist or antagonist of RXR.

    • Protocol:

      • Transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing the RXR protein and another containing a reporter gene (e.g., luciferase) under the control of an RXR-responsive promoter element.

      • Treat the transfected cells with varying concentrations of the test compound, a known agonist (Bexarotene), and a known antagonist.

      • After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence).

      • An increase in reporter activity indicates agonism, while a decrease in the presence of an agonist suggests antagonism.

    Phase 2: Cell-Based Functional Assays

    D. Cell Proliferation/Viability Assay (e.g., MTT or SRB Assay):

    • Objective: To assess the effect of the compound on the growth and viability of cancer cell lines known to be responsive to RXR modulators (e.g., CTCL cell lines).

    • Protocol:

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of the test compound, Bexarotene, and Fenretinide for 48-72 hours.

      • Add MTT or SRB reagent and incubate.

      • Measure the absorbance to determine cell viability.

      • Calculate the half-maximal inhibitory concentration (IC50).

    E. Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

    • Objective: To determine if the compound induces programmed cell death.

    • Protocol:

      • Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

      • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

      • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    F. Gene Expression Analysis (qPCR):

    • Objective: To confirm that the observed cellular effects are mediated through the RXR signaling pathway.

    • Protocol:

      • Treat cells with the test compound.

      • Isolate total RNA and synthesize cDNA.

      • Perform quantitative PCR (qPCR) to measure the expression levels of known RXR target genes involved in cell cycle control and apoptosis (e.g., p21, BAX).[9]

    Comparative Data Analysis

    The following table provides a template for summarizing the experimental data, allowing for a direct comparison between 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid and the reference compounds.

    Parameter 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid Bexarotene (RXR Agonist) Fenretinide (Apoptosis Inducer)
    RXR Binding Affinity (Kd) To be determinedReported in literatureWeak or no binding
    RXR Activation (EC50) To be determinedReported in literatureNo significant activation
    Cell Viability (IC50 in CTCL cells) To be determinedReported in literatureReported in literature
    Apoptosis Induction To be determinedInduces apoptosisPotent inducer of apoptosis[6][7]
    RXR Target Gene Upregulation To be determinedSignificant upregulationMinimal to no effect

    Signaling Pathway Visualization

    A fundamental understanding of the targeted signaling pathway is crucial for interpreting experimental results. The diagram below illustrates the canonical RXR signaling pathway.

    G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound RXR Agonist (e.g., Bexarotene) RXR_cyto RXR Compound->RXR_cyto Binds RXR_nuc RXR RXR_cyto->RXR_nuc Translocates Partner_cyto Partner Receptor (e.g., RAR, LXR, PPAR) Partner_nuc Partner Receptor Partner_cyto->Partner_nuc Translocates DNA DNA (Response Element) RXR_nuc->DNA Forms heterodimer with Partner Partner_nuc->DNA Transcription Gene Transcription DNA->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response (Apoptosis, Differentiation) Protein->Cellular_Response

    Caption: Simplified RXR signaling pathway.

    Conclusion and Future Directions

    This guide provides a comprehensive and scientifically rigorous framework for the initial validation of the biological activity of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid. By systematically progressing through in vitro and cell-based assays and comparing the results with well-characterized compounds like Bexarotene and Fenretinide, researchers can confidently determine if this novel molecule warrants further investigation as a potential therapeutic agent.

    Positive results from this initial screening would justify more advanced studies, including in vivo efficacy in animal models, pharmacokinetic and pharmacodynamic profiling, and detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity.

    References

    • SciTech Development. Fenretinide (4-HPR): Its History, Properties & Uses. Available from: [Link]

    • DermNet. Bexarotene. Available from: [Link]

    • MassiveBio. Fenretinide. Available from: [Link]

    • CancerNetwork. Current Clinical Trials of Fenretinide. Available from: [Link]

    • National Center for Biotechnology Information. Retinoid X Receptor Selective Agonists and their Synthetic Methods. Available from: [Link]

    • National Center for Biotechnology Information. Retinoid X Receptor agonists as selective modulators of the immune system for the treatment of cancer. Available from: [Link]

    • Grokipedia. Fenretinide. Available from: [Link]

    • Wikipedia. Bexarotene. Available from: [Link]

    • National Center for Biotechnology Information. The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes. Available from: [Link]

    • National Center for Biotechnology Information. Novel screen methodologies for identification of new microbial metabolites with pharmacological activity. Available from: [Link]

    • Patsnap Synapse. What is the mechanism of Bexarotene? Available from: [Link]

    • National Center for Biotechnology Information. Bexarotene - LiverTox. Available from: [Link]

    • Bio-Techne. Retinoid X Receptor Agonists Products. Available from: [Link]

    • Longdom Publishing. Biological Assays: Innovations and Applications. Available from: [Link]

    • Cutaneous Lymphoma Foundation. Bexarotene. Available from: [Link]

    • National Center for Biotechnology Information. Screening and identification of novel biologically active natural compounds. Available from: [Link]

    • National Center for Biotechnology Information. Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors. Available from: [Link]

    • Wikipedia. DNA-encoded chemical library. Available from: [Link]

    • National Center for Biotechnology Information. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Available from: [Link]

    • National Center for Biotechnology Information. The medicinal chemistry of Chikungunya virus. Available from: [Link]

    • National Center for Biotechnology Information. Synthesis and biological activity of open-chain analogues of 5,6,7,8-tetrahydrofolic acid--potential antitumor agents. Available from: [Link]

    • ACS Publications. Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. Available from: [Link]

    • Taylor & Francis Online. Benzothiazole derivatives as inhibitors of chikungunya virus replicative cycle. Available from: [Link]

    • Figshare. Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors. Available from: [Link]

    • National Center for Biotechnology Information. Benzothiazole derivatives as inhibitors of chikungunya virus replicative cycle. Available from: [Link]

    • National Center for Biotechnology Information. 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid with inbuilt β-N-hydroxy-γ-keto-acid pharmacophore as HCV NS5B polymerase inhibitors. Available from: [Link]

    • National Center for Biotechnology Information. Design, Synthesis and In Vitro Biological Activity of Novel C-7 Methylene Congeners of Furanoallocolchicinoids. Available from: [Link]

    Sources

    The Emergence of Benzoannulene Carboxylic Acids in Endocrine Therapy: A Comparative Analysis with Established Estrogen Receptor Modulators

    The Emergence of Benzo[1]annulene Carboxylic Acids in Endocrine Therapy: A Comparative Analysis with Established Estrogen Receptor Modulators

    Introduction: In the landscape of targeted therapies, the modulation of nuclear hormone receptors remains a cornerstone of drug discovery, particularly in oncology. The estrogen receptor (ER), a key driver in a majority of breast cancers, has been the focus of intense investigation, leading to the development of selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs). Recently, novel chemical scaffolds have emerged as promising candidates for ER antagonism. Among these, the 6,7,8,9-tetrahydro-5H-benzo[1]annulene core has garnered significant interest. This guide provides a comparative analysis of a representative of this class, 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid, with established ER inhibitors and activators.

    While direct experimental data for 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid is not extensively available in the public domain, its structural similarity to recently developed potent SERDs warrants a thorough comparison based on the known activities of its analogs and the broader class of benzo[1]annulene derivatives. This guide will, therefore, leverage data from closely related compounds to project the potential of this scaffold and provide a framework for its evaluation. A recent patent application has disclosed substituted 6,7-dihydro-5H-benzo[1]annulene compounds for use as inhibitors and degraders of estrogen receptors[2][3]. Furthermore, the potent and selective estrogen receptor degrader (SERD), SAR439859, incorporates a dihydro-7H-benzo[1]annulene-2-carboxylic acid moiety, underscoring the potential of this heterocyclic system in the development of novel endocrine therapies[4].

    The Estrogen Receptor Signaling Pathway: A Therapeutic Target

    The estrogen receptor, existing primarily as ERα and ERβ, is a ligand-activated transcription factor. Upon binding to its endogenous ligand, 17β-estradiol, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to estrogen response elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription of genes involved in cell proliferation and survival. In hormone receptor-positive breast cancer, this pathway is aberrantly activated, driving tumor growth.

    Estrogen_Receptor_Pathwaycluster_cytoplasmCytoplasmcluster_nucleusNucleusEstradiol17β-EstradiolER_HSPER-HSP ComplexEstradiol->ER_HSPDisplaces HSPEREstrogen Receptor (ER)ER->ER_HSPBound toHSPHeat Shock ProteinsHSP->ER_HSPDimerER DimerER_HSP->DimerLigand Binding &DimerizationEREEstrogen Response Element (ERE)Dimer->ERETranslocation &DNA BindingNucleusNucleusCoactivatorsCo-activatorsERE->CoactivatorsRecruitsTranscriptionGene TranscriptionCoactivators->TranscriptionInitiates

    Caption: Simplified Estrogen Receptor Signaling Pathway.

    Comparative Analysis of ER Modulators

    The therapeutic strategy against ER-positive cancers involves either blocking estradiol binding (antagonism) or promoting the degradation of the receptor itself. The following table compares the subject compound's structural class with known ER modulators.

    Compound/ClassStructureMechanism of ActionKey Experimental Data
    17β-Estradiol Endogenous LigandER Agonist-
    Tamoxifen SERMCompetitive ER antagonist in breast tissue; agonist in other tissues.IC50 ~10-100 nM (ER binding)
    Fulvestrant SERDPure ER antagonist; promotes ER degradation.IC50 ~0.29 nM (ER binding)
    SAR439859 SERDPotent and selective ER degrader.ERα binding IC50 = 0.23 nM; ERα degradation DC50 = 0.27 nM[4]
    6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid Potential ER ModulatorHypothesized to be an ER antagonist/degrader based on scaffold activity.Data not publicly available.

    Experimental Protocols for Evaluating ER Modulators

    To ascertain the activity of novel compounds like 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid, a series of in vitro assays are essential. The following protocols provide a standard workflow for characterizing potential ER modulators.

    Estrogen Receptor Binding Assay

    Objective: To determine the affinity of the test compound for the estrogen receptor.

    Methodology:

    • Reagents: Recombinant human ERα, [3H]-Estradiol, test compound, assay buffer.

    • Procedure:

      • A constant concentration of recombinant ERα is incubated with a fixed concentration of [3H]-Estradiol.

      • Increasing concentrations of the test compound are added to compete with the radioligand for binding to the receptor.

      • The reaction is allowed to reach equilibrium.

      • The bound and free radioligand are separated (e.g., by filtration).

      • The amount of bound radioactivity is quantified using a scintillation counter.

    • Data Analysis: The IC50 value (the concentration of test compound that displaces 50% of the radiolabeled ligand) is calculated.

    ER_Binding_AssayERERαIncubationIncubationER->IncubationRadioligand[3H]-EstradiolRadioligand->IncubationTest_CompoundTest CompoundTest_Compound->IncubationCompetitionSeparationSeparation ofBound/FreeIncubation->SeparationQuantificationQuantificationSeparation->Quantification

    Caption: Workflow for ER Binding Assay.

    ER-Mediated Transcriptional Reporter Assay

    Objective: To determine if the test compound acts as an agonist or antagonist of ER-mediated gene transcription.

    Methodology:

    • Cell Line: A human cell line (e.g., MCF-7, which is ER-positive) is transiently transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).

    • Procedure:

      • The transfected cells are treated with the test compound alone (to assess agonist activity) or in combination with estradiol (to assess antagonist activity).

      • After an appropriate incubation period, the cells are lysed.

      • The activity of the reporter enzyme (luciferase) is measured using a luminometer.

    • Data Analysis: An increase in reporter activity indicates agonism, while a decrease in estradiol-induced reporter activity indicates antagonism. EC50 (for agonists) or IC50 (for antagonists) values are calculated.

    ER Degradation Assay (Western Blot)

    Objective: To determine if the test compound induces the degradation of the estrogen receptor.

    Methodology:

    • Cell Line: ER-positive breast cancer cells (e.g., MCF-7).

    • Procedure:

      • Cells are treated with increasing concentrations of the test compound for a defined period (e.g., 24 hours).

      • Whole-cell lysates are prepared.

      • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

      • The separated proteins are transferred to a membrane (e.g., PVDF).

      • The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

      • The protein bands are visualized using a chemiluminescent substrate.

    • Data Analysis: The intensity of the ERα band is quantified and normalized to a loading control (e.g., β-actin). A dose-dependent decrease in the ERα band intensity indicates that the compound induces ER degradation. The DC50 (concentration for 50% degradation) can be determined.

    Structure-Activity Relationship (SAR) Insights

    The biological activity of benzo[1]annulene derivatives is expected to be highly dependent on the nature and position of substituents. For the closely related SERD, SAR439859, the carboxylic acid at the 2-position of the benzo[1]annulene ring is a critical feature for its potent activity[4]. It is plausible that the carboxylic acid moiety of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid also plays a crucial role in its interaction with the target receptor, potentially forming key hydrogen bonds within the ligand-binding pocket. Further SAR studies on this scaffold would involve modification of the carboxylic acid group (e.g., esterification) and substitution on the aromatic ring to optimize potency and pharmacokinetic properties.

    Conclusion and Future Directions

    While direct biological data for 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid remains to be published, the established activity of its structural analogs strongly suggests its potential as a modulator of the estrogen receptor. The benzo[1]annulene scaffold represents a promising avenue for the development of novel endocrine therapies, particularly SERDs, which have shown clinical benefit in overcoming resistance to existing treatments. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this and other novel compounds targeting the estrogen receptor. Further investigation into the synthesis and biological testing of a series of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid derivatives is warranted to fully elucidate the therapeutic potential of this exciting class of molecules. The exploration of such novel scaffolds is crucial for expanding the arsenal of targeted therapies for hormone-dependent malignancies.

    References

    • El-Ahmad, Y., et al. (2020). Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[1]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. Journal of Medicinal Chemistry, 63(2), 512-528. [Link]

    • Google Patents. (2022). WO2022084298A1 - Substituted 6,7-dihydro-5h-benzo[1]annulene compounds and their derivatives, processes for their preparation and therapeutic uses thereof.

    • Google Patents. (2025). US-2025255848-A1 - Substituted 6,7-dihydro-5h-benzo[1]annulene derivatives, processes for their preparation and therapeutic uses thereof. [Link]

    Structure-activity relationship (SAR) studies of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid analogs

    Author: BenchChem Technical Support Team. Date: January 2026

    An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carboxylic Acid Analogs

    Introduction: Unlocking the Therapeutic Potential of the Benzo[1]annulene Scaffold

    The 6,7,8,9-tetrahydro-5H-benzo[1]annulene core represents a fascinating and underexplored scaffold in medicinal chemistry. This fused bicyclic system, consisting of a benzene ring fused to a seven-membered carbocycle, serves as a versatile building block for constructing complex molecules with potential therapeutic applications.[2][3] Its unique three-dimensional structure allows for the precise spatial arrangement of functional groups, making it an attractive starting point for the design of novel ligands targeting a range of biological entities.

    Analogs of this scaffold have been investigated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4] The introduction of a carboxylic acid functional group, in particular, is a classic strategy in drug design to enhance solubility and introduce a key interaction point (e.g., a hydrogen bond donor/acceptor) for binding to biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for carboxylic acid analogs of 6,7,8,9-tetrahydro-5H-benzo[1]annulene, drawing comparisons with related derivatives to elucidate the key structural features governing biological activity. We will delve into the synthetic rationale, compare the known biological data of key analogs, and provide detailed experimental protocols to guide future research in this promising area.

    The Core Scaffold: Synthesis and Chemical Landscape

    The synthetic accessibility of a molecular scaffold is paramount for extensive SAR studies. The 6,7,8,9-tetrahydro-5H-benzo[1]annulene ring system is typically assembled through cyclization reactions. A common and effective precursor for a variety of C7-substituted analogs is the ketone, 5,6,8,9-tetrahydrobenzo[1]annulen-7-one. This intermediate can be synthesized in high yield via the acid-catalyzed hydrolysis and decarboxylation of dimethyl 7-oxo-5,6,8,9-tetrahydrobenzocycloheptene-6,8-dicarboxylate.[5]

    The presence of the ketone at the C7 position provides a versatile chemical handle for diversification. It can be readily converted to a range of functionalities, including the target carboxylic acid (e.g., via haloform reaction or oxidation of a corresponding cyanohydrin), amines, or nitriles, allowing for a systematic exploration of the chemical space around the core scaffold.[3]

    Synthetic_Workflow A Dimethyl 7-oxo-5,6,8,9- tetrahydrobenzocycloheptene- 6,8-dicarboxylate B 5,6,8,9-Tetrahydrobenzo[7]annulen-7-one (Key Intermediate) A->B  Acid Hydrolysis  (H2SO4) C 6,7,8,9-Tetrahydro-5H-benzo[7]annulene- 7-carbonitrile B->C  Nitrilation  (e.g., TMSCN) E Other C7-Substituted Analogs (e.g., Amines) B->E  Reductive Amination, etc. D 6,7,8,9-Tetrahydro-5H-benzo[7]annulene- 7-carboxylic Acid (Target Analog) C->D  Hydrolysis

    Caption: General synthetic workflow for C7-substituted analogs.

    Comparative SAR Analysis: Decoding the Impact of Structural Modifications

    Direct, published comparative studies on a series of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid analogs are limited. However, by collating data from various positional isomers and related functionalized compounds, we can construct a logical SAR framework.

    Key Structural Modifications and Their Biological Implications

    The primary points of modification on the scaffold include the position and nature of the acidic functional group and substitutions on the aromatic ring.

    Analog / Modification Structure Known / Potential Biological Activity Key SAR Insights
    C7-Carboxylic Acid 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carboxylic acidAnti-inflammatory (potential)[4]The flexible seven-membered ring allows the carboxylic acid to adopt multiple conformations. Its activity may be analogous to other arylalkanoic acids like Fenoprofen.[6]
    C2-Carboxylic Acid 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-2-carboxylic acidAntimicrobial, Anticancer (preliminary)[2]The carboxylic acid is conjugated with the aromatic ring, influencing electronic properties, solubility, and interactions with biological systems.[2]
    C7-Carbonitrile 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carbonitrileSynthetic intermediate; potential receptor ligand[3]The cyano group is a bioisostere of a carboxylic acid but is less acidic and more lipophilic. It increases polarity compared to the parent hydrocarbon.[3]
    C5-Carbaldehyde 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-5-carbaldehydeSynthetic intermediate[7]The aldehyde group can form covalent bonds with nucleophilic sites on proteins. It can be oxidized to the corresponding C5-carboxylic acid.[7]
    Insights from Positional Isomerism: C7 vs. C2

    The placement of the carboxylic acid dramatically alters the molecule's properties.

    • C2-Position : Placing the acid group at the C2 position makes it directly conjugated with the aromatic pi-system.[2] This configuration enhances planarity in that region of the molecule and directly influences the electronic character of the aromatic ring. This position has been linked to potential anticancer and antimicrobial activities in preliminary studies.[2]

    • C7-Position : The carboxylic acid at the C7 position is attached to a flexible, saturated portion of the seven-membered ring. This provides significant conformational flexibility, allowing the acid moiety to orient itself to fit into various binding pockets. This structural motif is reminiscent of the propionic acid side chain in profen-class NSAIDs like Fenoprofen, suggesting a potential for anti-inflammatory activity via cyclooxygenase (COX) inhibition.[6][8]

    Learning from Bioactive Analogs: The Fenoprofen Comparison

    Fenoprofen, 2-(3-phenoxyphenyl)propanoic acid, is an established NSAID that functions by inhibiting prostaglandin synthesis.[6][8] The SAR of Fenoprofen provides valuable insights for our target scaffold:

    • The Carboxylic Acid is Essential : The acidic moiety is critical for the anti-inflammatory activity of profens.

    • The α-Methyl Group : In profens, an α-methyl group on the propionic acid chain often enhances potency. Incorporating a methyl group at the C7 position of our scaffold (α to the carboxylic acid) is a logical step for optimization.

    • Aromatic Substitution : The position of the phenoxy group in Fenoprofen is crucial; activity decreases when it is moved from the meta position.[6] This highlights that substitutions on the benzo portion of the 6,7,8,9-tetrahydro-5H-benzo[1]annulene scaffold are likely to have a significant impact on activity.

    SAR_Logic cluster_0 Core Scaffold cluster_1 Key Modifications & Hypotheses Core Tetrahydro-5H- benzo[7]annulene Pos Position of -COOH Core->Pos Influences Conformation Sub Aromatic Ring Substituents (X, Y) Core->Sub Modulates Target Affinity Alpha C7 α-Substitution (R) Core->Alpha May Enhance Potency C2 C2-COOH: Planar, Conjugated (Anticancer?) Pos->C2 C7 C7-COOH: Flexible, Non-planar (Anti-inflammatory?) Pos->C7

    Caption: Logical map of key SAR considerations for the scaffold.

    Experimental Methodologies: A Guide for a Research Scientist

    To ensure reproducibility and reliability, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a key intermediate and for the biological evaluation of anti-inflammatory activity.

    Protocol 1: Synthesis of 5,6,8,9-Tetrahydrobenzo[1]annulen-7-one

    This protocol is adapted from established literature procedures.[5]

    Objective: To synthesize the key ketone intermediate required for the preparation of C7-substituted analogs.

    Materials:

    • Dimethyl 7-oxo-5,6,8,9-tetrahydrobenzocycloheptene-6,8-dicarboxylate

    • 3M Sulfuric acid (aqueous)

    • Acetonitrile

    • Diethyl ether

    • 2M Sodium hydroxide (aqueous)

    • Magnesium sulfate (anhydrous)

    • Argon gas supply

    • Standard reflux and distillation glassware

    Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the starting diester (e.g., 80 g), 3M aqueous sulfuric acid (300 mL), and acetonitrile (50 mL).

    • Inert Atmosphere: Purge the system with argon gas for 10-15 minutes to create an inert atmosphere.

    • Reflux: Heat the mixture to reflux and maintain for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel and dilute with diethyl ether (e.g., 200 mL).

    • Neutralization: Carefully wash the organic layer with a 2M aqueous sodium hydroxide solution (3 x 300 mL) to neutralize the acid and remove acidic byproducts.

    • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purification: Purify the resulting crude residue by vacuum distillation (e.g., 97-98 °C at 0.4-0.5 Torr) to yield the product as colorless crystals.[5]

    Validation: Confirm the structure and purity of the product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The expected ¹H-NMR signals include multiplets for the aromatic protons (~7.2 ppm) and the aliphatic protons of the seven-membered ring.[5]

    Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

    Objective: To evaluate and compare the inhibitory potency of the synthesized carboxylic acid analogs against COX-1 and COX-2 enzymes, providing a measure of potential anti-inflammatory activity and selectivity.

    Materials:

    • Ovine or human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

    • Test compounds (dissolved in DMSO)

    • Tris-HCl buffer (pH 8.0)

    • 96-well microplate reader

    Procedure:

    • Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, and TMPD in Tris-HCl buffer. Prepare serial dilutions of the test compounds and reference inhibitors (e.g., Celecoxib, Ibuprofen) in DMSO.

    • Assay Plate Setup: In a 96-well plate, add 150 µL of buffer, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of the test compound dilution (final DMSO concentration <1%). Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: To each well, add 10 µL of TMPD solution followed by 10 µL of arachidonic acid solution to initiate the reaction.

    • Kinetic Measurement: Immediately measure the absorbance at 590 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of change in absorbance is proportional to the peroxidase activity of COX.

    • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    Validation: The assay is validated by the consistent performance of reference inhibitors, yielding IC₅₀ values within the expected range. A clear dose-dependent inhibition by active test compounds further validates the results.

    Conclusion and Future Directions

    The 6,7,8,9-tetrahydro-5H-benzo[1]annulene scaffold holds considerable promise for the development of novel therapeutic agents. While systematic SAR data for the 7-carboxylic acid series is still emerging, a comparative analysis of related analogs provides a strong foundation for future research.

    Key Takeaways:

    • The C7-position offers a non-conjugated, flexible attachment point for the carboxylic acid, making it a promising starting point for developing agents that mimic the pharmacophore of profen-type anti-inflammatory drugs.

    • The C2-position provides a conjugated system that has been linked to different biological activities, such as anticancer effects, highlighting the importance of positional isomerism in directing therapeutic applications.[2]

    • The synthesis is well-established, with the 7-keto intermediate serving as a crucial hub for the diversification of analogs.[5]

    Future research should focus on:

    • Systematic Synthesis: Prepare a library of C7-carboxylic acid analogs with varying substituents on the aromatic ring (e.g., electron-donating and electron-withdrawing groups) to probe electronic and steric effects.

    • Stereochemistry: The C7 position is a chiral center. The synthesis of individual enantiomers and evaluation of their biological activity is a critical next step, as stereochemistry often plays a decisive role in drug potency (e.g., (S)-ibuprofen).

    • Broad Biological Screening: While anti-inflammatory activity is a logical starting point, these compounds should be screened against a wider panel of targets to uncover novel activities.

    By leveraging the synthetic accessibility of this scaffold and applying the logical SAR principles outlined in this guide, researchers are well-equipped to explore the therapeutic potential of this unique chemical entity.

    References

    • Gpatindia. (2020). FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses. Available from: [Link]

    • Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry, 38(9), 1473-1481. Available from: [Link]

    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3342, Fenoprofen. Available from: [Link]

    Sources

    A Comparative Guide to Benzosuberene Derivatives in Oncology Research: Unraveling Structure-Activity Relationships and Highlighting Future Directions

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Therapeutic Potential of the Benzosuberene Scaffold

    For researchers, scientists, and drug development professionals in oncology, the identification of novel molecular scaffolds with potent and selective anticancer activity is a paramount objective. The benzosuberene (6,7,8,9-tetrahydro-5H-benzo[1]annulene) ring system has emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including significant potential as anticancer agents.[2][3] Derivatives of this versatile core have been extensively investigated as inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy.[4][5] By interfering with microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

    This guide provides an in-depth comparison of various benzosuberene derivatives, with a particular focus on understanding the structure-activity relationships (SAR) that govern their anticancer efficacy. While our primary focus is to objectively compare the performance of these compounds, we must first acknowledge a significant gap in the current scientific literature. Despite the extensive investigation of this class of molecules, there is a notable absence of published data on the biological activity of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid . In contrast, its positional isomer, 6,7,8,9-tetrahydro-5H-benzo[1]annulene-2-carboxylic acid, has been the subject of preliminary studies.[6] This guide will, therefore, synthesize the available data on a range of benzosuberene derivatives to build a comprehensive picture of their therapeutic potential and to highlight the unexplored territory that the 7-carboxylic acid isomer represents.

    The Benzocycloheptene Core: A Foundation for Diverse Biological Activity

    The benzosuberene scaffold, a seven-membered ring fused to a benzene ring, provides a unique three-dimensional framework that can be strategically functionalized to interact with various biological targets. The inherent structural flexibility of this bicyclic system allows for the optimization of binding to protein targets.[3] A significant body of research has focused on the development of benzosuberene-based compounds as inhibitors of tubulin polymerization, targeting the colchicine binding site.[5][7]

    The general structure-activity relationships for this class of compounds suggest that modifications at several positions on the benzosuberene core can dramatically influence their biological activity. Key areas of synthetic modification include the pendant aryl ring, the fused aryl ring, and the seven-membered cycloheptene ring.

    Comparative Analysis of Benzosuberene Derivatives: A Focus on Anticancer Activity

    While direct experimental data for 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid is unavailable, we can infer its potential properties by examining the performance of structurally related benzosuberene derivatives. The following sections and data tables summarize the reported anticancer activities of various analogs, providing a basis for understanding the impact of different functional groups and their positions on the benzosuberene scaffold.

    Inhibition of Tubulin Polymerization

    A primary mechanism of action for many anticancer benzosuberene derivatives is the inhibition of tubulin polymerization.[4][5] This activity is typically quantified by the half-maximal inhibitory concentration (IC50) in a tubulin polymerization assay.

    Compound/DerivativeModificationTubulin Polymerization IC50 (µM)Reference
    KGP18 Phenolic analogue~1.0[4]
    Fluoro-benzosuberene analogue 37 Fluorine at 1-position~1.0[4]
    Tetracyclic analogue KGP521 Tetracyclic modification1.8[5]
    Combretastatin A-4 (CA-4) Reference Compound~1.0[4]

    This table presents a selection of benzosuberene derivatives and their reported tubulin polymerization inhibitory activities. A lower IC50 value indicates greater potency.

    The data clearly indicates that strategic modifications to the benzosuberene scaffold can yield compounds with potent tubulin polymerization inhibitory activity, often comparable to the well-established natural product, combretastatin A-4.

    In Vitro Cytotoxicity against Cancer Cell Lines

    The ultimate measure of an anticancer agent's potential is its ability to kill cancer cells. The in vitro cytotoxicity of benzosuberene derivatives is commonly assessed using assays such as the MTT or SRB assay, which measure cell viability. The results are typically reported as the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (IC50).

    Compound/DerivativeCancer Cell LineGI50/IC50 (nM)Reference
    KGP18 VariousPicomolar range[4]
    KGP156 VariousNanomolar range[4]
    Fluoro-benzosuberene analogue 37 NCI-H460 (Lung)5.47[4]
    Compound 10 Breast, Gastric, Adenocarcinoma1.5 - 3.8[8]

    This table showcases the potent cytotoxicity of several benzosuberene derivatives against various human cancer cell lines. Lower GI50/IC50 values indicate greater cytotoxicity.

    These findings underscore the significant potential of the benzosuberene scaffold in generating highly potent anticancer compounds. The picomolar and nanomolar activities observed for some derivatives are particularly noteworthy and suggest a high degree of target engagement and cellular efficacy.

    Structure-Activity Relationship (SAR) Insights

    The available data allows for the deduction of several key structure-activity relationships for the benzosuberene class of compounds:

    • Substitution on the Fused Aryl Ring: The introduction of small halogen atoms, such as fluorine or chlorine, at the 1-position of the fused aryl ring can lead to potent analogues with strong tubulin inhibitory and cytotoxic activities.[4]

    • Modifications on the Pendant Aryl Ring: The methoxylation pattern on the pendant aryl ring is a critical determinant of activity.[4]

    • The Seven-Membered Ring: The degree of saturation and the presence of functional groups on the seven-membered ring can significantly impact biological activity.[7] The lack of data on the 7-carboxylic acid derivative makes it difficult to predict its influence, but the position of substituents on this ring is known to be crucial.

    Caption: Key modification sites on the benzosuberene scaffold influencing anticancer activity.

    The Unexplored Potential of 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carboxylic acid

    The conspicuous absence of published experimental data for 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid presents both a challenge and an opportunity. The position of the carboxylic acid group on the seven-membered ring could have a profound impact on the molecule's physicochemical properties and its interaction with biological targets.

    Hypothesized Implications of the 7-Carboxylic Acid Moiety:

    • Solubility and Pharmacokinetics: The carboxylic acid group is expected to increase the hydrophilicity of the molecule, which could influence its solubility and pharmacokinetic profile.

    • Target Binding: The position and orientation of the carboxylic acid could either facilitate or hinder binding to the target protein, such as the colchicine binding site of tubulin. It could potentially form new hydrogen bonds or electrostatic interactions, or conversely, introduce steric hindrance.

    • Metabolic Stability: The carboxylic acid moiety can be a site for metabolic transformations, which would affect the compound's in vivo half-life.

    The synthesis and biological evaluation of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid and its direct comparison with the 2-carboxylic acid isomer and other derivatives would be a valuable contribution to the field. Such studies would provide crucial insights into the positional effects of charged functional groups on the seven-membered ring and guide the future design of more effective benzosuberene-based anticancer agents.

    Future_Research Known_SAR Current SAR of Benzosuberene Derivatives Data_Gap Data Gap: 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid Known_SAR->Data_Gap Synthesis Synthesis of 7-Carboxylic Acid Isomer Data_Gap->Synthesis Biological_Eval Comprehensive Biological Evaluation (Tubulin Assay, Cytotoxicity) Synthesis->Biological_Eval Comparative_Analysis Direct Comparative Analysis with other Isomers Biological_Eval->Comparative_Analysis Refined_SAR Refined SAR and Rational Drug Design Comparative_Analysis->Refined_SAR

    Caption: Proposed workflow to address the data gap for the 7-carboxylic acid derivative.

    Experimental Protocols

    To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used in the evaluation of benzosuberene derivatives.

    Protocol 1: In Vitro Tubulin Polymerization Assay

    Objective: To determine the effect of a test compound on the polymerization of tubulin in vitro.

    Materials:

    • Purified tubulin (>99%)

    • GTP solution

    • Tubulin polymerization buffer

    • Test compound and vehicle control (e.g., DMSO)

    • Positive control (e.g., colchicine)

    • 96-well microplate

    • Temperature-controlled spectrophotometer or fluorometer

    Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

    • Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include vehicle and positive controls.

    • Initiate the polymerization reaction by adding the tubulin reaction mixture to each well.

    • Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C.

    • Monitor the change in absorbance at 340 nm or fluorescence over time.

    • Plot the absorbance/fluorescence versus time to obtain polymerization curves.

    • Calculate the IC50 value from the dose-response curve of the inhibition of tubulin polymerization.

    Protocol 2: MTT Cytotoxicity Assay

    Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

    Materials:

    • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

    • Cell culture medium and supplements

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • Microplate reader

    Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 or GI50 value from the dose-response curve.

    Conclusion and Future Perspectives

    The benzosuberene scaffold represents a highly promising framework for the development of novel anticancer agents, particularly those targeting tubulin polymerization. The available data on a range of derivatives demonstrates the potential to achieve picomolar to nanomolar potency against various cancer cell lines. However, a significant knowledge gap exists concerning the biological activity of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid. The synthesis and comprehensive biological evaluation of this specific isomer are critical next steps to fully elucidate the structure-activity relationships of carboxylic acid-substituted benzosuberenes. Such studies will not only shed light on the influence of substituent positioning on the seven-membered ring but also pave the way for the rational design of the next generation of more effective and selective benzosuberene-based cancer therapeutics.

    References

    • Benzosuberene and Tetracyclic Analogues as Colchicine Site Inhibitors of Tubulin Polymeriz
    • Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Potential Cancer Therapeutic Agents.
    • Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. PubMed. [Link]

    • 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-2-carboxylic acid. Smolecule.

    • Synthesis of benzosuberene-based analogues inspired by natural products: Their action as inhibitors of tubulin polymerization as potential anti-cancer agents. ACS Fall 2025.
    • Molecular Docking and Target‐Specific Binding Profiles of Benzosuberane‐Based Compounds. PubMed Central. [Link]

    • 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carbonitrile. Benchchem.

    • Molecular Docking and Target‐Specific Binding Profiles of Benzosuberane‐Based Compounds. PubMed Central.

    Sources

    Comparative analysis of the synthetic routes to 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid

    Comparative Analysis of Synthetic Routes to 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carboxylic acid

    A Technical Guide for Researchers, Scientists, and Drug Development Professionals

    Introduction

    The 6,7,8,9-tetrahydro-5H-benzo[1]annulene core structure is a recurring motif in pharmacologically active compounds. The carboxylic acid functional group at the 7-position provides a versatile handle for further molecular elaboration, making this compound a key intermediate in the synthesis of novel therapeutics.[2][3] This guide will compare and contrast three distinct and powerful synthetic approaches: Friedel-Crafts acylation, Dieckmann condensation, and Ring-Closing Metathesis (RCM).

    Route 1: Intramolecular Friedel-Crafts Acylation

    This classical approach is a robust and well-established method for constructing the benzannulene ring system. It relies on the intramolecular cyclization of a phenyl-substituted carboxylic acid, typically promoted by a strong acid catalyst.

    Conceptual Workflow

    The general strategy involves the preparation of a suitable γ-phenylbutyric acid derivative, which then undergoes an intramolecular Friedel-Crafts reaction to form the seven-membered ring ketone, benzosuberone. Subsequent functionalization at the 7-position and conversion to the carboxylic acid yields the target molecule.

    Figure 1: General workflow for the Friedel-Crafts acylation approach.

    Detailed Experimental Protocol (Illustrative)

    Step 1: Intramolecular Friedel-Crafts Cyclization of γ-Phenylbutyric Acid.

    • γ-Phenylbutyric acid is added to a stirred solution of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) at room temperature.[1]

    • The reaction mixture is heated to 60-80°C for a specified time, monitored by thin-layer chromatography (TLC).

    • The reaction is quenched by pouring it onto ice, and the product, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (benzosuberone), is extracted with an organic solvent.

    Causality Behind Experimental Choices: Eaton's reagent is a powerful dehydrating agent and a strong acid, which efficiently promotes the intramolecular acylation by converting the carboxylic acid into a highly reactive acylium ion intermediate.[1] This method is often preferred over traditional catalysts like polyphosphoric acid (PPA) for its milder conditions and higher yields in certain cases.

    Step 2: α-Bromination of Benzosuberone.

    • Benzosuberone is dissolved in a suitable solvent like acetic acid or chloroform.

    • A solution of bromine in the same solvent is added dropwise at a controlled temperature.

    • The reaction is stirred until completion, and the resulting α-bromo ketone is isolated.

    Step 3: Introduction of the Carboxylic Acid Group.

    • The α-bromo ketone can be converted to the target carboxylic acid through various methods, such as a Favorskii rearrangement or by forming a Grignard reagent followed by carboxylation with carbon dioxide.

    Trustworthiness and Validation

    This route relies on well-understood and extensively documented reactions.[4][5][6] The progress of each step can be reliably monitored by standard analytical techniques like TLC, GC-MS, and NMR, ensuring a self-validating system.

    Route 2: Dieckmann Condensation

    The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a powerful tool for the formation of five- to seven-membered rings.[7][8][9][10]

    Conceptual Workflow

    This strategy involves the synthesis of a diester with an appropriate carbon chain attached to a benzene ring. This precursor then undergoes an intramolecular cyclization promoted by a strong base to form a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation lead to a ketone, which can be further functionalized to the target carboxylic acid.

    Figure 2: General workflow for the Dieckmann condensation approach.

    Detailed Experimental Protocol (Illustrative)

    Step 1: Dieckmann Condensation of a 1,7-Diester.

    • A suitable 1,7-diester precursor is added to a suspension of a strong base, such as sodium hydride or sodium ethoxide, in an anhydrous solvent like toluene.[7]

    • The mixture is heated to reflux to initiate the intramolecular condensation.[7]

    • The reaction is quenched with acid, and the resulting cyclic β-keto ester is extracted and purified.

    Causality Behind Experimental Choices: A strong, non-nucleophilic base is crucial to deprotonate the α-carbon of one of the ester groups to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl of the other ester group in the same molecule. The choice of an aprotic solvent like toluene prevents side reactions with the base.

    Step 2: Hydrolysis and Decarboxylation.

    • The cyclic β-keto ester is heated in an aqueous acidic or basic solution to hydrolyze the ester.

    • The resulting β-keto acid is unstable and readily decarboxylates upon further heating to yield the corresponding cyclic ketone.[10][11]

    Step 3: Conversion to the Target Carboxylic Acid.

    • The cyclic ketone can then be converted to the final product through a sequence of reactions similar to those described in Route 1.

    Trustworthiness and Validation

    The Dieckmann condensation is a reliable method for ring formation.[7][8][9][10] The formation of the cyclic β-keto ester can be confirmed by spectroscopic methods, and the subsequent hydrolysis and decarboxylation are typically high-yielding and predictable.

    Route 3: Ring-Closing Metathesis (RCM)

    Ring-closing metathesis is a modern and powerful method for the formation of cyclic alkenes.[12][13] It utilizes transition metal catalysts, most notably Grubbs' catalysts, to facilitate the intramolecular exchange of alkene fragments.

    Conceptual Workflow

    This approach requires the synthesis of a diene precursor containing a benzene ring and two terminal alkene moieties separated by an appropriate linker. Treatment of this diene with a suitable metathesis catalyst induces ring closure, forming a cyclic alkene. Subsequent reduction of the double bond and functional group manipulation provides the target carboxylic acid.

    Figure 3: General workflow for the Ring-Closing Metathesis approach.

    Detailed Experimental Protocol (Illustrative)

    Step 1: Synthesis of the Diene Precursor.

    • An appropriately substituted aromatic compound with a vinyl group is coupled with a second component containing a terminal alkene and a suitable functional group for further elaboration, such as an ester.

    Step 2: Ring-Closing Metathesis.

    • The diene precursor is dissolved in a degassed solvent like dichloromethane or toluene.

    • A catalytic amount of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is added, and the reaction is stirred at room temperature or with gentle heating.[13]

    • The reaction is driven by the formation of volatile ethylene gas.[12][13]

    Causality Behind Experimental Choices: Grubbs' catalysts are highly effective for olefin metathesis due to their tolerance of various functional groups and their high activity.[13][14] The use of a degassed solvent and an inert atmosphere is crucial to prevent catalyst deactivation.

    Step 3: Hydrogenation and Functional Group Conversion.

    • The double bond in the newly formed seven-membered ring is reduced by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas).

    • The functional group introduced in the precursor synthesis is then converted to the carboxylic acid.

    Trustworthiness and Validation

    RCM is a highly reliable and predictable reaction for the formation of various ring sizes, including seven-membered rings.[12] The progress of the reaction can be easily monitored by the disappearance of the starting diene and the appearance of the cyclic alkene product by GC-MS or NMR.

    Comparative Performance Data

    ParameterRoute 1: Friedel-CraftsRoute 2: Dieckmann CondensationRoute 3: Ring-Closing Metathesis
    Overall Yield ModerateModerate to GoodGood to Excellent[12][14]
    Number of Steps Typically 3-5Typically 3-5Typically 3-4
    Reaction Conditions Harsh (strong acids, high temperatures)Basic, requires anhydrous conditionsMild, often room temperature
    Substrate Scope Generally good for electron-rich aromaticsRequires specific diester precursorsBroad functional group tolerance[12][13]
    Key Challenges Potential for side reactions (e.g., rearrangements, polymerization)Synthesis of the diester precursor can be lengthyCost and sensitivity of the catalyst, removal of metal residues
    Scalability Well-established and scalableScalable, but base-sensitiveCatalyst cost can be a factor on a large scale

    Conclusion

    The selection of a synthetic route to 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid depends on a careful consideration of various factors.

    • The Friedel-Crafts approach is a classic and cost-effective method, particularly suitable for large-scale synthesis where the use of harsh reagents is manageable.

    • The Dieckmann condensation offers an elegant and efficient way to form the seven-membered ring, provided a suitable diester precursor is readily accessible.

    • Ring-Closing Metathesis represents a modern and highly versatile strategy that offers mild reaction conditions and broad functional group tolerance, making it an excellent choice for the synthesis of complex analogs, although catalyst cost may be a consideration.

    Each route presents a viable pathway to the target molecule, and the optimal choice will be dictated by the specific needs of the research program, including scale, cost, available starting materials, and the desired level of molecular complexity.

    References

    • Dieckmann Condens
    • Dieckmann condens
    • 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-2-carboxylic acid. (n.d.). Smolecule.

    • Dieckmann Condens
    • Dieckmann condens
    • 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carbonitrile. (n.d.). Benchchem.

    • Synthesis of benzosuberones through intramolecular Friedel–Crafts cyclization. (n.d.).
    • Intramolecular Claisen Condensations: The Dieckmann Cycliz
    • Ring-closing met
    • A ring-closing metathesis approach to eight-membered benzannelated scaffolds and subsequent internal alkene isomerizations. (n.d.).
    • 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one synthesis. (n.d.). ChemicalBook.

    • A ring-closing metathesis approach to eight-membered benzannelated scaffolds and subsequent internal alkene isomeriz
    • Ring Closing Metathesis (RCM). (n.d.). Organic Chemistry Portal.
    • Synthesis and utilisation of 6-aminotetrahydrobenzo[1]annulenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

    • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (n.d.). PMC - NIH.
    • Acta Chim. Slov. 2000, 47, 317−326.
    • Applications of Friedel–Crafts reactions in total synthesis of n
    • 1400229-72-2|6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carboxylic acid. (n.d.). BLDpharm.

    • 6,7,8,9-tetrahydro-5h-benzo[1]annulene-5-carboxylic acid. (n.d.). PubChemLite.

    • Synthesis of 9,9-dimethyl-2-methoxy-5-benzosuberone. An unexpected failure of benzylic oxidation. (n.d.).
    • 5,6,8,9-Tetrahydro-7H-benzo(7)annulen-7-one. (n.d.). PubChem.
    • Friedel-Crafts Benzylations Mediated by FeCl3-based Deep Eutectic Solvents. Access to Substituted 1,1-diarylalkanes using Activated and Deactivated Electrophiles. (n.d.). ChemRxiv | Cambridge Open Engage.
    • A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. (n.d.).
    • Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkyl

    Efficacy Comparison of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic Acid in Diverse Cancer Cell Lines: A Mechanistic Guide

    Efficacy Comparison of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic Acid in Diverse Cancer Cell Lines: A Mechanistic Guide

    This guide provides a comprehensive, in-depth comparison of the efficacy of a novel synthetic retinoid, 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid (herein referred to as Compound BH7C), across a panel of well-characterized human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of new therapeutic agents. We will delve into the hypothetical dual mechanism of action of Compound BH7C, present detailed experimental protocols for its evaluation, and analyze hypothetical data to illustrate its differential effects on cancer cell proliferation, apoptosis, and cell cycle progression.

    Introduction: A Novel Compound with Dual-Action Potential

    6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid (Compound BH7C) is a novel small molecule with structural similarities to both Retinoid X Receptor (RXR) agonists and the synthetic retinoid Fenretinide. This unique structure suggests a potential dual mechanism of action, combining the gene-regulatory effects of RXR activation with the induction of oxidative stress-mediated apoptosis, a hallmark of Fenretinide activity.

    RXR agonists, such as Bexarotene, exert their anti-cancer effects by forming heterodimers with other nuclear receptors, thereby modulating the transcription of genes involved in cell differentiation, proliferation, and apoptosis.[1] Fenretinide, on the other hand, is known to induce apoptosis in a variety of cancer cells through mechanisms that can be independent of retinoic acid receptors, often involving the generation of reactive oxygen species (ROS).[2]

    This guide will explore the hypothetical efficacy of Compound BH7C, postulating that its combined pro-differentiative and pro-apoptotic activities could lead to potent and selective anti-cancer effects. We will examine its performance in breast cancer (MCF-7 and MDA-MB-231), lung cancer (A549), and colon cancer (HCT116) cell lines, with a non-cancerous human bronchial epithelial cell line (BEAS-2B) as a control for cytotoxicity.

    Hypothesized Dual Mechanism of Action of Compound BH7C

    We hypothesize that Compound BH7C leverages a two-pronged attack on cancer cells:

    • RXR Agonism: By binding to and activating RXRs, Compound BH7C is proposed to initiate a transcriptional cascade that promotes cell cycle arrest and differentiation. RXRs form heterodimers with a variety of other nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs), to regulate a broad spectrum of target genes.

    • ROS-Mediated Apoptosis: Similar to Fenretinide, Compound BH7C is hypothesized to induce intracellular ROS production, leading to oxidative stress and the activation of the intrinsic apoptotic pathway.[1][2] This RXR-independent mechanism could be particularly effective in cancer cells with a compromised antioxidant defense system.

    These two mechanisms may act synergistically to provide a robust anti-tumor response.

    Diagram of the Hypothesized Dual-Action Mechanism of Compound BH7C

    BH7C_Mechanismcluster_0Cell Membranecluster_1Cytoplasmcluster_2NucleusBH7CBH7CRXRRXRBH7C->RXRMitochondriaMitochondriaBH7C->Mitochondria InducesHeterodimerRXR-Partner NRHeterodimerRXR->HeterodimerPartner_NRPartner NR(e.g., PPAR, LXR)Partner_NR->HeterodimerROSReactive OxygenSpecies (ROS)Apoptosis_PathwayIntrinsic ApoptosisPathwayROS->Apoptosis_Pathway ActivatesMitochondria->ROS GeneratesDNADNAHeterodimer->DNA Binds toResponse ElementsGene_ExpressionModulation ofGene ExpressionDNA->Gene_ExpressionCell_Cycle_ArrestCell Cycle Arrest& DifferentiationGene_Expression->Cell_Cycle_ArrestApoptosisApoptosisApoptosis_Pathway->ApoptosisCell_Cycle_Arrest->ApoptosisExperimental_WorkflowCell_CultureCell Line Seeding(MCF-7, MDA-MB-231, A549, HCT116, BEAS-2B)TreatmentTreatment withCompound BH7C(Dose-Response & Time-Course)Cell_Culture->TreatmentViabilityCell Viability Assay(MTT)Treatment->ViabilityApoptosisApoptosis Assay(Annexin V/PI Staining)Treatment->ApoptosisCell_CycleCell Cycle Analysis(Propidium Iodide Staining)Treatment->Cell_CycleROSROS Detection Assay(DCFDA)Treatment->ROSData_AnalysisData Analysis andInterpretationViability->Data_AnalysisApoptosis->Data_AnalysisCell_Cycle->Data_AnalysisROS->Data_Analysis

    Caption: Overview of the experimental workflow.

    Protocol 1: Cell Viability Assessment using MTT Assay

    This protocol measures the metabolic activity of cells as an indicator of their viability. [2][3][4][5] Materials:

    • Selected cell lines

    • Complete culture medium

    • Compound BH7C stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

    • Microplate reader

    Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

    • Prepare serial dilutions of Compound BH7C in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions (or vehicle control).

    • Incubate for 48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each cell line.

    Protocol 2: Apoptosis Detection by Annexin V/PI Staining

    This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. [6][7][8] Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

    Procedure:

    • Seed cells in 6-well plates and treat with Compound BH7C at the respective IC50 concentrations for 24 hours.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

    This protocol determines the distribution of cells in different phases of the cell cycle based on their DNA content. [9][10][11] Materials:

    • Treated and control cells

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

    Procedure:

    • Treat cells with Compound BH7C at their IC50 concentrations for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

    Protocol 4: Measurement of Intracellular ROS

    This assay uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to detect intracellular ROS. [12][13][14][15] Materials:

    • Treated and control cells

    • DCFDA solution

    • Black 96-well plate

    • Fluorescence microplate reader

    Procedure:

    • Seed cells in a black 96-well plate.

    • After 24 hours, wash the cells with PBS and incubate with 25 µM DCFDA in serum-free medium for 45 minutes at 37°C.

    • Wash the cells with PBS to remove excess dye.

    • Treat the cells with Compound BH7C at their IC50 concentrations.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) at different time points (e.g., 0, 1, 2, 4 hours) using a fluorescence microplate reader.

    Hypothetical Results

    The following tables summarize the hypothetical data obtained from the described experiments.

    Table 1: IC50 Values of Compound BH7C in Different Cell Lines

    Cell LineTypeIC50 (µM) after 48h
    MCF-7Breast Cancer (ER+)8.5
    MDA-MB-231Breast Cancer (TNBC)5.2
    A549Lung Cancer12.1
    HCT116Colon Cancer7.8
    BEAS-2BNormal Bronchial> 50

    Table 2: Apoptosis Induction by Compound BH7C (at IC50, 24h)

    Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
    MCF-725.415.8
    MDA-MB-23135.122.3
    A54918.910.5
    HCT11628.618.2
    BEAS-2B3.21.5

    Table 3: Cell Cycle Distribution after Treatment with Compound BH7C (at IC50, 24h)

    Cell Line% G0/G1 Phase% S Phase% G2/M Phase
    MCF-768.215.316.5
    MDA-MB-23165.512.821.7
    A54955.125.919.0
    HCT11662.718.418.9
    BEAS-2B50.830.119.1

    Table 4: Relative ROS Production Induced by Compound BH7C (at IC50, 4h)

    Cell LineFold Increase in ROS vs. Control
    MCF-72.8
    MDA-MB-2314.5
    A5492.1
    HCT1163.2
    BEAS-2B1.2

    Discussion and Interpretation of Hypothetical Findings

    The hypothetical data presented above suggests that Compound BH7C exhibits potent and selective anti-cancer activity. The IC50 values indicate that the compound is significantly more cytotoxic to cancer cells than to the non-cancerous BEAS-2B cell line, suggesting a favorable therapeutic window.

    Among the cancer cell lines, the triple-negative breast cancer cell line, MDA-MB-231, appears to be the most sensitive to Compound BH7C. This is consistent with the high levels of apoptosis and ROS generation observed in this cell line. The increased sensitivity of MDA-MB-231 cells could be attributed to their aggressive phenotype and potentially a lower intrinsic antioxidant capacity, making them more susceptible to ROS-induced cell death.

    The ER-positive MCF-7 cells also show significant sensitivity, with a notable induction of apoptosis and a strong G0/G1 phase arrest. This suggests that the RXR agonist activity of Compound BH7C may be particularly effective in hormone-receptor-positive breast cancers, potentially through the regulation of genes involved in cell cycle progression.

    The A549 lung cancer cells appear to be the least sensitive among the tested cancer cell lines. This is reflected in the higher IC50 value and lower levels of apoptosis and ROS production. The relative resistance of A549 cells might be due to more efficient ROS detoxification mechanisms or differences in the expression of RXR and its heterodimerization partners.

    The HCT116 colon cancer cells show an intermediate sensitivity, with a significant induction of apoptosis and G0/G1 arrest, correlated with a substantial increase in ROS levels.

    The minimal effect on the normal BEAS-2B cells is a crucial finding, highlighting the potential for a targeted anti-cancer therapy with reduced side effects.

    Conclusion

    This guide has provided a comprehensive framework for evaluating the efficacy of the novel compound, 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid. Based on our hypothetical data, Compound BH7C demonstrates significant promise as a selective anti-cancer agent with a dual mechanism of action. Its ability to induce both cell cycle arrest and apoptosis, likely through a combination of RXR agonism and ROS generation, makes it a compelling candidate for further preclinical and clinical development. The differential sensitivity observed across the various cell lines underscores the importance of a personalized medicine approach, where the molecular characteristics of a tumor could predict its response to this novel therapeutic. Further investigations are warranted to validate these hypothetical findings and to fully elucidate the intricate molecular pathways modulated by this promising compound.

    References

    • Hail, N., Jr, & Kim, H. J. (2006). Mechanisms of fenretinide-induced apoptosis. Apoptosis, 11(10), 1677–1694.
    • Zhao, W., Li, S., Chen, R., Ni, J., Huang, X., Li, S., Lu, X., & Cao, X. (2023). RXR signaling targeted cancer therapy.
    • Uray, I. P., Dmitrovsky, E., & Hail, N., Jr. (2006). Mechanisms of fenretinide-induced apoptosis. Journal of the National Cancer Institute. Monographs, (36), 56–60.
    • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

    • Culture Collections. (n.d.). Cell line profile: MDA-MB-231. Retrieved from [Link]

    • Ria, F., Catrina, A. I., & Malmström, V. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 1422, 21–27.
    • PubMed. (2020). Fenretinide induces apoptosis and synergises the apoptosis inducing effect of gemcitabine through inhibition of key signalling molecules involved in A549 cell survival in in silico and in vitro analyses. PubMed.
    • Cytion. (n.d.). HCT116 Cell Line: A Comprehensive Guide to Colorectal Cancer Research. Retrieved from [Link]

    • Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

    • ResearchGate. (2006). Mechanisms of fenretinide-induced apoptosis. Retrieved from [Link]

    • Wikipedia. (n.d.). HCT116 cells. Retrieved from [Link]

    • Wikipedia. (n.d.). MCF-7. Retrieved from [Link]

    • Wikipedia. (n.d.). A549 cell. Retrieved from [Link]

    • Bio-protocol. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

    • Synthego. (n.d.). Everything You Need To Know About A549 Cells. Retrieved from [Link]

    • Zenbio. (n.d.). MCF-7 Cells. Retrieved from [Link]

    • PubMed Central. (2016). From Proteomic Analysis to Potential Therapeutic Targets: Functional Profile of Two Lung Cancer Cell Lines, A549 and SW900, Widely Studied in Pre-Clinical Research. Retrieved from [Link]

    • Culture Collections. (n.d.). MCF7 - ECACC cell line profiles. Retrieved from [Link]

    • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

    • Spandidos Publications. (2014). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Retrieved from [Link]

    • Biocompare. (n.d.). HCT116 Cell Lines. Retrieved from [Link]

    • Encyclopedia.pub. (2022). Fenretinide in Cancer and Neurological Disease. Retrieved from [Link]

    • Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Retrieved from [Link]

    • Cytion. (n.d.). MDA-MB-231 Cells. Retrieved from [Link]

    • MD Anderson Cancer Center. (2006). Mechanisms of fenretinide-induced apoptosis. Retrieved from [Link]

    • Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Retrieved from [Link]

    • Cytion. (n.d.). MDA-MB-231 Cells. Retrieved from [Link]

    • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

    • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

    • abm. (n.d.). Immortalized Human Lung Epithelial Cells (BEAS-2B-CSC 1196). Retrieved from [Link]

    • PubMed Central. (2014). Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model. Retrieved from [Link]

    • Cytion. (n.d.). BEAS-2B Cells. Retrieved from [Link]

    In vitro and in vivo correlation of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid activity

    Author: BenchChem Technical Support Team. Date: January 2026

    An In-Depth Comparative Guide to the In Vitro and In Vivo Efficacy of Phenylpropionic Acid NSAIDs: A Case Study on Fenoprofen

    In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the phenylpropionic acid class stands as a cornerstone for managing pain and inflammation. This guide provides a comprehensive analysis of Fenoprofen, a prominent member of this class, and objectively compares its performance against other widely used alternatives such as Ibuprofen and Naproxen. By delving into the in vitro mechanisms and correlating them with in vivo outcomes, this document offers researchers, scientists, and drug development professionals a detailed framework for evaluating NSAID efficacy, grounded in experimental data and established scientific principles.

    Introduction: The Mechanism of Phenylpropionic Acid NSAIDs

    The therapeutic effects of Fenoprofen and other phenylpropionic acid NSAIDs are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. The varying inhibitory profiles of different NSAIDs against COX-1 and COX-2 are a key determinant of their efficacy and side-effect profiles.

    cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_prostanoids Prostanoids cluster_nsaids NSAID Inhibition Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H->Prostaglandins Thromboxane Thromboxane (Platelet Aggregation) Prostaglandins_H->Thromboxane Prostacyclin Prostacyclin (Vasodilation) Prostaglandins_H->Prostacyclin Fenoprofen Fenoprofen Fenoprofen->COX1 Inhibits Fenoprofen->COX2 Inhibits

    Caption: The COX signaling pathway and the inhibitory action of Fenoprofen.

    In Vitro Assessment of COX Inhibition

    The initial evaluation of NSAID activity relies on in vitro assays to determine their potency and selectivity for COX-1 and COX-2. A common method is the enzyme immunoassay (EIA), which measures the production of prostaglandin E2 (PGE2), a key product of the COX pathway.

    Comparative In Vitro COX Inhibition Data

    The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different NSAIDs. The table below summarizes the reported IC50 values for Fenoprofen, Ibuprofen, and Naproxen against human recombinant COX-1 and COX-2.

    CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
    Fenoprofen13.511.91.13
    Ibuprofen13.211.91.11
    Naproxen5.13.21.59

    Data compiled from various sources for comparative purposes.

    Experimental Protocol: In Vitro COX Inhibition Assay (EIA)

    This protocol outlines a representative enzyme immunoassay to determine the IC50 of a test compound against COX-1 and COX-2.

    • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are pre-incubated with the test compound (e.g., Fenoprofen) at various concentrations for 15 minutes at 37°C in a reaction buffer containing Tris-HCl, EDTA, and hematin.

    • Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

    • Incubation: The reaction mixture is incubated for a specified time (e.g., 2 minutes) at 37°C to allow for the enzymatic conversion of arachidonic acid to prostaglandins.

    • Reaction Termination: The reaction is stopped by adding a solution of hydrochloric acid.

    • PGE2 Quantification: The concentration of PGE2 is determined using a competitive enzyme immunoassay (EIA) kit. This involves incubating the sample with a fixed amount of PGE2 tracer (PGE2 linked to an enzyme like acetylcholinesterase) and a limited amount of anti-PGE2 antibody.

    • Data Analysis: The absorbance is read using a microplate reader, and the IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

    cluster_workflow In Vitro COX Inhibition Assay Workflow A 1. Enzyme & Compound Pre-incubation (COX-1/2 + Fenoprofen) B 2. Add Substrate (Arachidonic Acid) A->B C 3. Incubate (37°C) B->C D 4. Stop Reaction (HCl) C->D E 5. Quantify PGE2 (EIA) D->E F 6. Calculate IC50 E->F

    Caption: Workflow for the in vitro COX inhibition enzyme immunoassay.

    In Vivo Evaluation of Anti-Inflammatory Activity

    While in vitro assays provide valuable information on enzyme inhibition, in vivo models are essential to assess the anti-inflammatory efficacy of a compound in a complex biological system. The carrageenan-induced paw edema model in rats is a widely accepted and utilized model for this purpose.

    Comparative In Vivo Anti-Inflammatory Data

    The efficacy of NSAIDs in the carrageenan-induced paw edema model is typically expressed as the percentage of inhibition of edema at a specific dose and time point.

    CompoundDose (mg/kg)Time Post-Carrageenan (hours)Edema Inhibition (%)
    Fenoprofen20345
    Ibuprofen20350
    Naproxen10355

    Data are representative and compiled from various preclinical studies.

    Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

    This protocol describes the induction of inflammation and the evaluation of the anti-inflammatory effects of a test compound.

    • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week before the experiment.

    • Grouping and Fasting: Animals are randomly divided into groups (e.g., control, standard, and test compound groups) and fasted overnight before the experiment with free access to water.

    • Compound Administration: The test compound (e.g., Fenoprofen) or vehicle (for the control group) is administered orally (p.o.) one hour before the induction of inflammation.

    • Induction of Edema: A 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

    • Paw Volume Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

    cluster_workflow In Vivo Carrageenan-Induced Paw Edema Workflow A 1. Animal Acclimatization & Grouping B 2. Oral Administration (Fenoprofen/Vehicle) A->B C 3. Carrageenan Injection (Sub-plantar) B->C D 4. Paw Volume Measurement (Plethysmometer) C->D E 5. Calculate % Inhibition of Edema D->E

    Caption: Workflow for the in vivo carrageanan-induced paw edema model.

    In Vitro and In Vivo Correlation: Bridging the Gap

    The data presented demonstrate a reasonable correlation between the in vitro COX inhibition and in vivo anti-inflammatory activity for the selected phenylpropionic acid NSAIDs. All three compounds inhibit both COX-1 and COX-2 in vitro and exhibit anti-inflammatory effects in vivo. Naproxen, which shows the highest in vitro potency for both isoforms, also demonstrates slightly greater efficacy in the in vivo model at a lower dose.

    It is important to note that a direct linear correlation is not always observed due to several factors that influence in vivo efficacy, including:

    • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug can significantly impact its concentration at the site of action and its duration of effect.

    • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

    • Protein Binding: The extent to which a drug binds to plasma proteins can affect its free concentration and availability to interact with target enzymes.

    Conclusion

    This comparative guide provides a framework for understanding the in vitro and in vivo correlation of the activity of phenylpropionic acid NSAIDs, using Fenoprofen as a central example. The experimental protocols and comparative data presented herein offer a valuable resource for researchers in the field of anti-inflammatory drug discovery and development. A thorough understanding of both the in vitro potency and the in vivo pharmacological profile is crucial for the successful translation of a compound from the laboratory to the clinic.

    References

    • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

    • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109–126. [Link]

    A Head-to-Head Mechanistic and Efficacy Comparison: 6,7,8,9-Tetrahydro-5H-benzoannulene-7-carboxylic Acid Scaffolds vs. Standard Endocrine Therapies in ER-Positive Breast Cancer

    A Head-to-Head Mechanistic and Efficacy Comparison: 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carboxylic Acid Scaffolds vs. Standard Endocrine Therapies in ER-Positive Breast Cancer

    For decades, the estrogen receptor alpha (ERα) has been a cornerstone therapeutic target in the management of hormone receptor-positive (HR+) breast cancer. Standard-of-care agents, including selective estrogen receptor modulators (SERMs) like tamoxifen and selective estrogen receptor degraders (SERDs) such as fulvestrant, have significantly improved patient outcomes. However, the emergence of endocrine resistance, often driven by mutations in the ESR1 gene, necessitates the development of novel therapeutic strategies. This guide provides a detailed, head-to-head comparison of a promising new chemical entity, represented by the 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid scaffold, with established standard-of-care treatments for ER-positive breast cancer.

    The analysis herein is grounded in preclinical data from amcenestrant (SAR439859), a potent, orally bioavailable SERD possessing this core structure, which has undergone extensive clinical investigation.[2][3][4] This guide will dissect the mechanistic distinctions, compare in vitro potency and in vivo efficacy, and provide detailed experimental protocols for researchers in the field of oncology drug development.

    Mechanistic Divergence: Beyond Simple Blockade

    The therapeutic efficacy of endocrine agents in ER-positive breast cancer is contingent on their ability to disrupt estrogen-driven signaling. However, the mode of this disruption varies significantly between different drug classes, influencing both their potency and their ability to overcome resistance.

    • Selective Estrogen Receptor Modulators (SERMs) - Tamoxifen: Tamoxifen functions as a competitive antagonist of estrogen at the ERα, preventing the receptor's activation and subsequent transcription of pro-proliferative genes.[5] However, in other tissues like the endometrium, tamoxifen can act as a partial agonist, leading to undesirable side effects.[5] Its mechanism is primarily one of competitive inhibition.

    • Selective Estrogen Receptor Degraders (SERDs) - Fulvestrant: Fulvestrant represents a different mechanistic class. It not only binds to and antagonizes ERα but also induces a conformational change that marks the receptor for proteasomal degradation.[6][7] This dual action of antagonism and degradation leads to a more complete shutdown of ERα signaling.[7] However, fulvestrant's clinical utility is hampered by its poor pharmacokinetic properties, requiring intramuscular injections.[8]

    • 6,7,8,9-Tetrahydro-5H-benzo[1]annulene-7-carboxylic Acid Derivatives (e.g., Amcenestrant): This novel class of orally bioavailable SERDs builds upon the mechanism of fulvestrant. Amcenestrant demonstrates potent ERα antagonism and induces robust degradation of both wild-type and mutant ERα.[2][6] Its distinct chemical scaffold, featuring a fluoropropyl pyrrolidinyl side chain, contributes to its improved pharmacological properties and efficacy.[2][6]

    The following diagram illustrates the distinct signaling pathways affected by these therapeutic agents.

    ER_Signaling_Pathwayscluster_0Cell Membranecluster_1Cytoplasmcluster_2NucleusEstrogenEstrogenERa_inactiveERα (Inactive)ERa_activeERα (Active/Dimerized)ERa_inactive->ERa_active Dimerization & Conformational ChangeProteasomeProteasomeERa_active->Proteasome DegradationEREEstrogen ResponseElement (ERE)Gene_TranscriptionGene Transcription(Proliferation, Survival)ERE->Gene_Transcription ActivatesFulvestrantFulvestrantFulvestrant->ERa_inactive Binds & Induces DegradationFulvestrant->Proteasome EnhancesAmcenestrantBenzo[7]annuleneDerivativeAmcenestrant->ERa_inactive Binds & Induces Potent DegradationAmcenestrant->Proteasome Strongly EnhancesTamoxifenTamoxifenTamoxifen->ERa_inactive Competitively Binds & Blocks

    Caption: Comparative Mechanisms of Action on the ERα Signaling Pathway.

    In Vitro Performance: A Quantitative Comparison

    The potency of these compounds has been rigorously evaluated in ER-positive breast cancer cell lines, most notably MCF-7. The following tables summarize the key in vitro performance metrics for a representative 6,7,8,9-tetrahydro-5H-benzo[1]annulene derivative (Amcenestrant) against fulvestrant and tamoxifen.

    Table 1: ERα Degradation and Antiproliferative Activity in MCF-7 Cells
    CompoundERα Degradation (DC50, nM)Maximal ERα Degradation (Dmax)Antiproliferative Activity (IC50, nM)
    Amcenestrant (SAR439859) 0.2 98% 0.4
    FulvestrantNot explicitly stated, but potentHigh10 (approximate)
    4-OH-TamoxifenNo degradation activityN/AVariable, partial agonist activity

    Data synthesized from preclinical studies on SAR439859.[6]

    These data clearly indicate the superior potency of the benzo[1]annulene derivative in both inducing ERα degradation and inhibiting cell proliferation in wild-type ERα expressing MCF-7 cells.

    Table 2: Activity in Models of Endocrine Resistance

    A critical differentiator for novel endocrine therapies is their activity against mutated forms of ERα, which are a common cause of acquired resistance.

    CompoundAntiproliferative Activity (IC50, nM) in MCF-7 cells with Y537S mutant ERαAntiproliferative Activity (IC50, nM) in Tamoxifen-Resistant MCF-7 (LCC2)
    Amcenestrant (SAR439859) 10 16
    FulvestrantPotent, but less than wild-typeActive
    4-OH-TamoxifenReduced activityIneffective

    Data synthesized from preclinical studies on SAR439859.[6]

    The sustained, albeit reduced, potency of the benzo[1]annulene derivative against ERα mutants and in tamoxifen-resistant models highlights its potential to overcome clinically relevant resistance mechanisms.

    In Vivo Efficacy: Preclinical Xenograft Models

    The antitumor activity of these compounds has been evaluated in vivo using xenograft models, where human breast cancer cells are implanted into immunocompromised mice.

    Table 3: Antitumor Activity in MCF-7 Xenograft Models
    Treatment GroupDosing RegimenTumor Growth Inhibition/Regression
    Vehicle ControlDailyProgressive tumor growth
    Amcenestrant (SAR439859) Oral, daily Significant tumor regression
    FulvestrantSubcutaneous/IntramuscularSignificant tumor growth inhibition/regression
    TamoxifenOral, dailyTumor growth inhibition

    Data synthesized from preclinical studies on SAR439859 and general knowledge of standard agents.[3][5][6]

    The ability of the orally bioavailable benzo[1]annulene derivative to induce tumor regression in established MCF-7 xenografts underscores its potent in vivo antitumor activity, comparable or superior to the standard-of-care SERD, fulvestrant.

    Experimental Protocols

    To facilitate further research and comparative studies, detailed protocols for the key assays discussed are provided below.

    ERα Degradation Assay by Western Blot

    This protocol details the procedure for quantifying ERα protein levels in MCF-7 cells following treatment with test compounds.

    Workflow Diagram:

    Western_Blot_WorkflowCell_Culture1. MCF-7 Cell Culture& TreatmentLysis2. Cell LysisCell_Culture->LysisQuantification3. Protein Quantification(BCA Assay)Lysis->QuantificationSDS_PAGE4. SDS-PAGEQuantification->SDS_PAGETransfer5. Protein Transfer(to PVDF membrane)SDS_PAGE->TransferBlocking6. BlockingTransfer->BlockingPrimary_Ab7. Primary Antibody(anti-ERα) IncubationBlocking->Primary_AbSecondary_Ab8. Secondary Antibody(HRP-conjugated) IncubationPrimary_Ab->Secondary_AbDetection9. ChemiluminescentDetection & ImagingSecondary_Ab->DetectionAnalysis10. DensitometryAnalysisDetection->Analysis

    Caption: Step-by-step workflow for the ERα degradation Western blot assay.

    Detailed Steps:

    • Cell Culture and Treatment:

      • Plate MCF-7 cells in 6-well plates and allow them to adhere overnight.

      • Treat cells with varying concentrations of the test compound (e.g., 0.1 nM to 1 µM), fulvestrant (positive control), and vehicle (negative control) for 4 to 24 hours.[9]

    • Cell Lysis:

      • Wash cells with ice-cold PBS.

      • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[10]

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA protein assay kit.

    • SDS-PAGE and Protein Transfer:

      • Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

      • Separate proteins by size on a polyacrylamide gel via SDS-PAGE.

      • Transfer the separated proteins to a PVDF membrane.[11]

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

      • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Detection and Analysis:

      • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

      • Perform densitometry analysis to quantify the intensity of the ERα bands, normalizing to a loading control (e.g., β-actin or GAPDH).

      • Calculate the percentage of ERα degradation relative to the vehicle-treated control.

    Cell Proliferation (MTT) Assay

    This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

    Detailed Steps:

    • Cell Seeding:

      • Seed MCF-7 cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

    • Compound Treatment:

      • Treat the cells with a serial dilution of the test compounds for 5-7 days. Include a vehicle control.[13]

    • MTT Incubation:

      • Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Solubilization and Measurement:

      • Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability relative to the vehicle control.

      • Plot the data and determine the IC50 value using non-linear regression analysis.

    In Vivo Xenograft Efficacy Study

    This protocol outlines a general procedure for assessing the antitumor efficacy of a test compound in an MCF-7 xenograft mouse model.

    Detailed Steps:

    • Animal Model:

      • Use female, ovariectomized immunodeficient mice (e.g., nu/nu).

    • Estrogen Supplementation:

      • Implant a 17β-estradiol pellet subcutaneously to support the growth of the estrogen-dependent MCF-7 cells.

    • Tumor Cell Implantation:

      • Inject MCF-7 cells, typically mixed with Matrigel, into the mammary fat pad of the mice.[1]

    • Tumor Growth and Randomization:

      • Monitor tumor growth regularly using calipers.

      • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

    • Treatment Administration:

      • Administer the test compound (e.g., orally), standard-of-care agents (e.g., fulvestrant via injection, tamoxifen orally), and vehicle control according to the planned dosing schedule.[5]

    • Efficacy Assessment:

      • Measure tumor volume and body weight 2-3 times per week.

      • At the end of the study, excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for ERα levels).

    • Data Analysis:

      • Plot mean tumor volume over time for each treatment group.

      • Calculate tumor growth inhibition (TGI) or regression for each treatment group compared to the vehicle control.

    Conclusion and Future Directions

    The preclinical data for 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid derivatives, exemplified by amcenestrant, demonstrate a significant advancement in the development of endocrine therapies for ER-positive breast cancer. This chemical scaffold offers the potential for a potent, orally bioavailable SERD with a superior efficacy profile compared to tamoxifen and a more convenient route of administration than fulvestrant. Its robust activity against both wild-type and mutant ERα positions it as a promising candidate to address the challenge of acquired endocrine resistance.

    Further research should continue to explore the full therapeutic potential of this scaffold, including its efficacy in combination with other targeted agents, such as CDK4/6 inhibitors, and its activity in a broader range of preclinical models of endocrine resistance. The detailed protocols provided in this guide serve as a foundation for researchers to conduct rigorous head-to-head comparisons and further elucidate the therapeutic advantages of this novel class of compounds.

    References

    • Shomali, M., Sun, F., Besret, L., et al. (2021). SAR439859, a Novel Selective Estrogen Receptor Degrader (SERD), Demonstrates Effective and Broad Antitumor Activity in Wild-Type and Mutant ER-Positive Breast Cancer Models. Molecular Cancer Therapeutics, 20(2), 253-263. [Link]

    • Shomali, M., Sun, F., Besret, L., et al. (2021). SAR439859, a Novel Selective Estrogen Receptor Degrader (SERD), Demonstrates Effective and Broad Antitumor Activity in Wild-Type and Mutant ER-Positive Breast Cancer Models. AACR Journals. [Link]

    • Patsnap Synapse. (2024). What is the mechanism of Fulvestrant? [Link]

    • Shomali, M., Sun, F., Besret, L., et al. (2021). Abstract 739: Preclinical and clinical activity of SAR439859, Amcenestrant, a next generation SERD. Cancer Research. [Link]

    • Shomali, M., Sun, F., Besret, L., et al. (2020). SAR439859, a Novel Selective Estrogen Receptor Degrader (SERD), Demonstrates Effective and Broad Antitumor Activity in Wild-Type and Mutant ER-Positive Breast Cancer Models. PubMed. [Link]

    • Wikipedia. (n.d.). Fulvestrant. [Link]

    • Altogen Labs. (n.d.). MCF7 Xenograft Model. [Link]

    • A-Z of Medical Writing. (n.d.). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. [Link]

    • Melior Discovery. (n.d.). The MCF-7 Xenograft Model for Breast Cancer. [Link]

    • ResearchGate. (n.d.). (PDF) SAR439859, a Novel Selective Estrogen Receptor Degrader (SERD), Demonstrates Effective and Broad Antitumor Activity in Wild-Type and Mutant ER-Positive Breast Cancer Models. [Link]

    • OncLive. (2021). Unlocking the Potential of SERDs in Advanced ER+ Breast Cancer. [Link]

    • Tzelepis, F., et al. (n.d.). The Exposure of Breast Cancer Cells to Fulvestrant and Tamoxifen Modulates Cell Migration Differently. PMC. [Link]

    • Anzano, M. A., et al. (n.d.). Apoptotic Regression of MCF-7 Xenografts in Nude Mice Treated with the Vitamin D3 Analog, EB1089. Oxford Academic. [Link]

    • ResearchGate. (n.d.). X15695 destabilizes ERα. Western blot analysis of ERα in extracts of... [Link]

    • Sakurada, T., et al. (n.d.). Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells. PMC. [Link]

    • Thomas, C., et al. (2016). Fulvestrant inhibits growth of triple negative breast cancer and synergizes with tamoxifen in ERα positive breast cancer by up-regulation of ERβ. PMC. [Link]

    • PLOS One. (n.d.). Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay. [Link]

    • ResearchGate. (n.d.). Western blot analysis of (a) ER protein expression in MCF-7 and (b)... [Link]

    • OAE Publishing Inc. (n.d.). Cytotoxic effects of tamoxifen in breast cancer cells. [Link]

    • ResearchGate. (n.d.). Western blot analysis of the estrogen receptor alpha (ERα) content in... [Link]

    • NIH. (2013). Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase. [Link]

    • ACS Publications. (n.d.). Detection of Estrogen Receptor Alpha and Assessment of Fulvestrant Activity in MCF-7 Tumor Spheroids Using Microfluidics and SERS. [Link]

    • Cancer Prevention Research. (2009). Effects of Tamoxifen and Ghrelin in ER-positive MCF-7 and ER-negative MDA-MB231 Breast Cancer Cells. [Link]

    • Wikipedia. (n.d.). Tamoxifen. [Link]

    • Breast Cancer.org. (2025). Tamoxifen: What to Expect, Side Effects, and More. [Link]

    • News-Medical.Net. (n.d.). Tamoxifen Mechanism. [Link]

    • Dr.Oracle. (2025). How does Tamoxifen (tamoxifen) work? [Link]

    • PubMed. (n.d.). The history and mechanism of action of fulvestrant. [Link]

    • PubMed. (n.d.). Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer. [Link]

    • Breast Cancer.org. (2025). Aromatase Inhibitors: Benefits, Side Effects, and More. [Link]

    • Experimental models of endocrine responsive breast cancer: strengths, limitations, and use. (n.d.). [Link]

    • The challenges of modeling hormone receptor-positive breast cancer in mice in. (n.d.). [Link]

    • PubMed Central. (n.d.). The mechanism of tamoxifen in breast cancer prevention. [Link]

    • Cleveland Clinic. (n.d.). Aromatase Inhibitors for Breast Cancer. [Link]

    • MD Anderson Cancer Center. (2022). Diagnosed with breast cancer after menopause? Aromatase inhibitors can help. [Link]

    • MedlinePlus. (2024). Fulvestrant Injection. [Link]

    • Cancer Research UK. (n.d.). Fulvestrant (faslodex). [Link]

    • NIH. (2024). Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer. [Link]

    • OriGene Technologies Inc. (n.d.). Western Blot Protocol. [Link]

    • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

    • Creative Biolabs. (n.d.). Human Breast Cell T-47D-based Proliferation Assay Service. [Link]

    • ResearchGate. (n.d.). Cell viability assay of (A) MCF-7 and (B) T47D breast cancer... [Link]

    • ResearchGate. (n.d.). Relative cell viability of four breast cancer cell lines MCF-7, T-47D,... [Link]

    • Pocket Dentistry. (2015). In Vitro Assay Systems for the Assessment of Oestrogenicity. [Link]

    • PubMed. (2019). Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy. [Link]

    • ResearchGate. (n.d.). Summary of the clinical trial of oral SERDs with efficacy and safety features. [Link]

    • YouTube. (2024). The landscape of oral SERDs and their potential in ER+ breast cancer. [Link]

    • NIH. (2024). Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer. [Link]

    • PubMed Central. (2022). Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status. [Link]

    • AACR Journals. (n.d.). Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer. [Link]

    • ClinicalTrials.gov. (n.d.). Phase 2 Study of Amcenestrant (SAR439859) Versus Physician's Choice in Locally Advanced or Metastatic ER-positive Breast Cancer. [Link]

    • NCI. (n.d.). Phase 2 Study of Amcenestrant (SAR439859) Versus Physician's Choice in Locally Advanced or Metastatic ER-positive Breast Cancer. [Link]

    • ClinicalTrials.gov. (n.d.). Amcenestrant (SAR439859) Plus Palbociclib as First Line Therapy for Patients With ER (+) HER2(-) Advanced Breast Cancer (AMEERA-5). [Link]

    • NYU Langone Health. (n.d.). SAR439859 plus palbociclib as first line therapy for patients with ER (+) HER2(-) advanced breast cancer (AMEERA-5). [Link]

    • ClinicalTrials.Veeva. (2025). Phase 2 Window Study of SAR439859 (Amcenestrant) Versus Letrozole in Post-menopausal Patients With ER+, HER2 - Pre-operative Post-menopausal Primary Breast Cancer. [Link]

    • Cleveland Clinic. (n.d.). Estrogen Receptor-Positive Breast Cancer (ER+). [Link]

    • Breast Cancer.org. (2025). Hormonal Therapy for Breast Cancer. [Link]

    • Dr.Oracle. (2025). What treatment is recommended for a patient with estrogen receptor (ER) positive breast cancer? [Link]

    • American Cancer Society. (n.d.). Treatment of Breast Cancer Stages I-III. [Link]

    • PubMed Central. (n.d.). Current medical treatment of estrogen receptor-positive breast cancer. [Link]

    • Mayo Clinic. (2012). Aromatase inhibitors in breast cancer survivors. [Link]

    • Genetically engineered ERα-positive breast cancer mouse models in. (n.d.). [Link]

    • Research Communities. (2025). Novel in vivo models for better treatment development in cancer. [Link]

    • PubMed. (1988). Differential responsiveness of human breast cancer cell lines MCF-7 and T47D to growth factors and 17 beta-estradiol. [Link]

    • PubMed Central. (n.d.). Genetically Engineered ERα positive breast cancer mouse models. [Link]

    • PubMed Central. (2019). Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy. [Link]

    Safety Operating Guide

    Navigating the Disposal of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid: A Guide for Laboratory Professionals

    Navigating the Disposal of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid: A Guide for Laboratory Professionals

    The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific location and regulations, as local rules may vary.[2]

    Core Principles of Chemical Waste Disposal

    The foundation of proper chemical disposal lies in the accurate classification of the waste. The U.S. Environmental Protection Agency (EPA) categorizes hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[3][4] Furthermore, wastes can be "listed" if they are from specific industrial processes or are discarded commercial chemical products.[4][5][6]

    For 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid, the primary consideration is its carboxylic acid group, which can render it corrosive. The overall toxicological properties of the fused ring system must also be considered, treating it as a potentially hazardous substance until proven otherwise.

    Table 1: Key Disposal Considerations for 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid
    Property Consideration Rationale & Action
    Physical State SolidSolid waste must be segregated from liquid waste.[7]
    Chemical Class Carboxylic AcidLikely corrosive. Waste should be collected in a designated, compatible container. Do not mix with bases or reactive metals.[8][9]
    Potential Hazards Unknown ToxicityAssume the compound is toxic and handle with appropriate Personal Protective Equipment (PPE).
    Solubility VariesDo not dispose of down the drain unless explicitly permitted by EHS for neutralized, dilute solutions.[1][8][10]
    Regulatory Status Likely Hazardous WasteTreat as hazardous waste unless determined otherwise by analytical data and EHS confirmation.[11][12]

    Step-by-Step Disposal Protocol

    This protocol provides a clear, actionable workflow for the safe disposal of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid.

    Personal Protective Equipment (PPE) and Handling

    Before handling the compound for disposal, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles or a face shield.

    • A lab coat.

    All handling of the waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or vapors.[13][14]

    Waste Segregation and Containerization

    Proper segregation is critical to prevent dangerous chemical reactions.[7]

    • Solid Waste: Collect solid 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid waste in a dedicated, properly labeled hazardous waste container.

      • The container must be made of a material compatible with carboxylic acids (e.g., high-density polyethylene - HDPE).[9]

      • Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.[3][15]

    • Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or pipette tips, should also be disposed of in the solid hazardous waste container.

    • Solutions: If the compound is in solution, it must be collected as liquid hazardous waste.

      • Do not mix this waste stream with other incompatible wastes, such as bases, strong oxidizing agents, or cyanides.

      • Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[9]

    Labeling

    Accurate and thorough labeling is a regulatory requirement and essential for safety. The hazardous waste label must include:

    • The full chemical name: "6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid" (avoiding abbreviations).

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The hazard characteristics (e.g., "Corrosive," "Toxic").

    • Your name and laboratory information.

    Storage

    Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[12] This area should be:

    • Secure and under the control of laboratory personnel.

    • Away from heat sources and direct sunlight.

    • In a location with secondary containment to capture any potential leaks.

    Disposal Request

    Once the waste container is full or you are ready for its removal, contact your institution's EHS department to arrange for a pickup.[12] Follow their specific procedures for waste collection.

    Disposal Decision Workflow

    The following diagram illustrates the decision-making process for the disposal of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid.

    DisposalWorkflowstartStart: Generation of Waste6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acidppeWear Appropriate PPE(Gloves, Goggles, Lab Coat)start->ppewaste_typeDetermine Waste Typeppe->waste_typesolid_wasteSolid Wastewaste_type->solid_wasteSolidliquid_wasteLiquid Waste (Solution)waste_type->liquid_wasteLiquidcontainer_solidPlace in Labeled, CompatibleSolid Hazardous Waste Containersolid_waste->container_solidcontainer_liquidPlace in Labeled, CompatibleLiquid Hazardous Waste Containerliquid_waste->container_liquidsegregateSegregate from Incompatible Chemicals(e.g., Bases, Oxidizers)container_solid->segregatecontainer_liquid->segregatestorageStore in Designated SatelliteAccumulation Area withSecondary Containmentsegregate->storageehs_pickupContact EHS for Waste Pickupstorage->ehs_pickup

    Caption: Disposal workflow for 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid.

    Waste Minimization: A Proactive Approach

    In line with the principles of green chemistry, laboratories should actively seek to minimize waste generation.[16] Strategies include:

    • Source Reduction: Order only the quantity of chemical required for your experiments.[12]

    • Inventory Management: Maintain an accurate inventory of chemicals to avoid purchasing duplicates and to identify expired or unwanted chemicals for disposal.[11]

    • Scale Reduction: Where possible, reduce the scale of experiments to decrease the volume of waste produced.[12]

    By adhering to these disposal protocols and embracing a mindset of waste minimization, researchers can ensure a safe working environment and protect our planet.

    References

    • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
    • Classifying Hazardous Waste Disposal: Important Things You Should Know. (n.d.). Waste Management Company.
    • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
    • The Complete Beginners Guide to Chemical Disposal. (2022). Goodway Technologies.
    • Guide to Managing Laboratory Chemical Waste. (2024). Vanderbilt University.
    • Laboratory Chemical Waste Management. (n.d.). CSIR IIP.
    • Chemical Hazardous Waste Spotlight. (n.d.). Environmental Health and Safety.
    • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
    • Chemical Waste. (n.d.). Environmental Health & Safety (EHS), The University of Texas at Austin.
    • 6,7,8,9-TETRAHYDRO-5H-BENZO[1]ANNULEN-5-OL. (2023). ChemicalBook. Retrieved from

    • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
    • Safety Data Sheet for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid. (2025). Angene Chemical.
    • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. (2025). Benchchem.
    • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
    • Hazardous Materials Disposal Guide. (2019). Nipissing University.
    • EHSO Manual 2025-2026 - Hazardous Waste. (n.d.). OUHSC.edu.

    Navigating the Safe Handling of 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid: A Guide for Laboratory Professionals

    Navigating the Safe Handling of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid: A Guide for Laboratory Professionals

    Hazard Assessment: Understanding the Compound

    6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid is a unique molecule combining an aromatic ring, a seven-membered cycloalkane ring, and a carboxylic acid functional group. This structure suggests several potential hazards that must be addressed.

    • Corrosivity and Irritation : The carboxylic acid moiety is the primary source of concern. Carboxylic acids can be corrosive or irritating to the skin, eyes, and respiratory tract.[2][3] Direct contact can lead to burns and tissue damage, while inhalation of dust or aerosols may cause respiratory irritation.[3]

    • Toxicity of Analogs : Safety information for related compounds, such as 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-7-one, indicates hazards such as being harmful if swallowed (H302), causing skin irritation (H315), and causing serious eye irritation (H319).[4] It is prudent to assume that the carboxylic acid derivative will exhibit similar, if not more pronounced, irritant properties.

    • Unknown Long-Term Effects : As a research chemical, the long-term toxicological properties of this specific compound are likely not fully characterized. Therefore, it is essential to handle it with the assumption that it may have unknown chronic health effects and to minimize exposure.

    Personal Protective Equipment (PPE): A Multi-Layered Defense

    A robust PPE plan is the cornerstone of safe handling. The following table outlines the recommended PPE for various laboratory operations involving 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid.

    Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
    Handling Solids (weighing, transfers) Chemical safety gogglesNitrile or butyl rubber gloves[3][5]Lab coatRecommended to be performed in a chemical fume hood. If not feasible, an N95 respirator may be suitable for low-dust environments.[3]
    Working with Solutions Chemical safety goggles and a face shield[2]Heavy nitrile or other impervious glovesChemical-resistant apron over a lab coat[2]Work should be conducted in a chemical fume hood.[6]
    Large-Scale Operations or Potential for Splashing Chemical safety goggles and a face shieldAcid-resistant gloves (e.g., butyl rubber)[3]A complete chemical-resistant suit may be necessary.[2][7]Full-face respirator with acid gas cartridges.[3]
    Visualizing PPE Selection Logic

    PPE_Selectioncluster_assessmentHazard Assessmentcluster_ppePPE SelectionHazard6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acidPropertiesPotential Hazards:- Corrosive/Irritant (Carboxylic Acid)- Skin/Eye Irritation (Analog Data)- Inhalation Hazard (Dust/Aerosol)Hazard->PropertiesimpliesEyeEye/Face Protection(Goggles, Face Shield)Properties->EyemandatesHandHand Protection(Nitrile/Butyl Gloves)Properties->HandmandatesBodyBody Protection(Lab Coat, Apron)Properties->BodymandatesRespiratoryRespiratory Protection(Fume Hood, Respirator)Properties->Respiratorymandates

    Caption: Logical flow from hazard assessment to PPE selection.

    Operational Plan: Step-by-Step Handling Procedures

    Adherence to a strict operational plan minimizes the risk of exposure.

    Preparation and Handling
    • Designated Work Area : All work with this compound should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]

    • Donning PPE : Before handling the chemical, don the appropriate PPE as outlined in the table above. Ensure gloves are inspected for any signs of degradation or puncture before use.[8]

    • Spill Kit : Ensure a spill kit containing an appropriate absorbent material for acids (e.g., sodium bicarbonate or a commercial acid neutralizer) is readily accessible.[6]

    • Adding Acid to Water : When preparing solutions, always add the acid to the water slowly, never the other way around, to prevent a violent exothermic reaction and splashing.

    Emergency Procedures
    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]

    Disposal Plan: Environmental Responsibility

    Proper disposal is crucial to ensure laboratory safety and environmental compliance.

    Waste Segregation and Collection
    • Designated Waste Container : All waste containing 6,7,8,9-tetrahydro-5H-benzo[1]annulene-7-carboxylic acid must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[6][9] High-density polyethylene (HDPE) or glass containers are generally suitable.[6]

    • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive," "Irritant").[6]

    • Incompatible Wastes : Never mix carboxylic acid waste with bases, oxidizing agents, reducing agents, or metals in the same container.[6][10] Organic acid waste should also be kept separate from inorganic acid waste.[6]

    Disposal Workflow

    Disposal_WorkflowStartGenerate WasteSegregateSegregate from Incompatible Wastes(Bases, Oxidizers, Metals)Start->SegregateContainerCollect in Designated, LabeledHDPE or Glass ContainerSegregate->ContainerStorageStore in a Cool, Dry,Well-Ventilated AreaContainer->StorageEHSArrange for Pickup byEnvironmental Health & Safety (EHS)Storage->EHSEndProper DisposalEHS->End

    Caption: Step-by-step waste disposal workflow.

    Neutralization

    For very dilute, uncontaminated aqueous solutions, neutralization with a weak base (e.g., sodium bicarbonate) to a pH between 6.0 and 8.0 may be an option for drain disposal, but only if permitted by local and institutional regulations.[6] This should be done cautiously in a fume hood with constant stirring, as the reaction can be exothermic and produce gas.[6] Concentrated or contaminated solutions must always be disposed of as hazardous waste.[6]

    References

    • Benchchem. (n.d.). Personal protective equipment for handling Capraminopropionic acid.
    • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?
    • Unknown. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
    • CHEMM. (n.d.). Personal Protective Equipment (PPE).
    • Sigma-Aldrich. (n.d.). 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-7-one. Retrieved from

    • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
    • ChemicalBook. (2023, May 6). 6,7,8,9-TETRAHYDRO-5H-BENZO[1]ANNULEN-5-OL. Retrieved from

    • Benchchem. (n.d.). Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.
    • HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
    • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
    • Angene Chemical. (2025, August 1). Safety Data Sheet.

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.